Ifosfamide
Description
Properties
IUPAC Name |
N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMGKSMUEGBAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N2O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020760 | |
| Record name | Ifosfamide | |
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Molecular Weight |
261.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
Soluble in water, 1.50e+01 g/L | |
| Record name | Ifosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01181 | |
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| Record name | IFOSFAMIDE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from anhyd ether, White crystalline powder | |
CAS No. |
3778-73-2 | |
| Record name | Ifosfamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3778-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ifosfamide [USAN:USP:INN:BAN:JAN] | |
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| Record name | Ifosfamide | |
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| Record name | ifosfamide | |
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| Record name | IFOSFAMIDE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM20QQM95Y | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IFOSFAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39-41 °C, 39 - 41 °C | |
| Record name | Ifosfamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01181 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | IFOSFAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7023 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ifosfamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015312 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Development of Ifosfamide: A Technical Guide
Abstract
Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of malignancies, represents a significant milestone in the evolution of alkylating agents. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of this compound, from its conceptualization as a cyclophosphamide analog to its established role in modern oncology. We delve into the pivotal scientific contributions, the intricacies of its mechanism of action, its complex metabolic activation and detoxification pathways, and the key experimental methodologies that have defined its preclinical and clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's journey from the laboratory to the clinic.
Genesis of an Oxazaphosphorine: The Discovery of this compound
The story of this compound is intrinsically linked to the pioneering work on oxazaphosphorine cytostatics that began in the mid-20th century. Following the successful development of cyclophosphamide in 1958, researchers sought to synthesize analogs with an improved therapeutic index.[1] The key figure in this endeavor was Norbert Brock and his team at Asta-Werke AG in Germany.[2][3][4] Their research was guided by the principle of creating a transport form of a highly reactive nitrogen mustard that would be activated within the body, ideally with greater selectivity towards tumor cells.[5]
This compound's chemical structure differs from its predecessor, cyclophosphamide, by the transposition of one of the chloroethyl groups from the exocyclic nitrogen to the ring nitrogen atom.[3] This seemingly subtle modification resulted in a compound with a distinct pharmacological profile. The initial synthesis of this compound was accomplished in the mid-1960s.[6]
Preclinical Evaluation: Unveiling a Unique Therapeutic Profile
Early preclinical studies revealed that this compound possessed a broader spectrum of antitumor activity and, in some models, greater efficacy than cyclophosphamide.[3] However, its development was initially hampered by a significant and dose-limiting toxicity: hemorrhagic cystitis.[3] This severe bladder toxicity was a major obstacle to its clinical application.
A pivotal breakthrough came with the development of the uroprotective agent mesna (sodium 2-mercaptoethane sulfonate) , also by Brock and his colleagues.[7] Mesna effectively neutralizes the urotoxic metabolite acrolein in the urinary tract, thereby mitigating the risk of hemorrhagic cystitis and allowing for the administration of higher, more therapeutically effective doses of this compound.[7]
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound and its analogs is typically evaluated using in vitro cell viability assays. As this compound is a prodrug requiring metabolic activation, in vitro studies often utilize its pre-activated form, 4-hydroperoxythis compound (4-OOH-IF) , which does not require hepatic enzyme activity.
Table 1: Representative IC50 Values of this compound and its Metabolites in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | This compound | 72 | 100.2 ± 7.6 | [8] |
| HepG2 | Hepatocellular Carcinoma | Glufosfamide | 72 | 51.66 ± 3.2 | [8] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of 4-hydroperoxythis compound in a suitable solvent (e.g., DMSO) and create a series of dilutions in complete cell culture medium.
-
Treatment: Remove the culture medium from the wells and replace it with the prepared drug dilutions. Include untreated cells as a negative control and a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies using human tumor xenografts in immunocompromised mice were crucial in establishing the antitumor activity of this compound. These studies demonstrated its efficacy against a range of solid tumors.
A preclinical phase II study in thymus aplastic nude mice evaluated the in vivo effects of this compound on 43 human tumor xenografts.[9] Tumor regression was observed in 36% of the tested tumors, including 4 out of 5 breast cancer xenografts, 3 out of 4 small-cell lung cancers, and 3 out of 3 testicular cancers.[9] When compared to cyclophosphamide in 30 of these xenografts, this compound induced tumor regression or remission in 43% of cases, compared to 33% for cyclophosphamide, and with lower toxicity.[9]
Table 2: Summary of this compound Efficacy in Human Tumor Xenografts
| Tumor Type | Response Rate (Regression) |
| Breast Cancer | 4/5 (80%) |
| Small-Cell Lung Cancer | 3/4 (75%) |
| Testicular Cancer | 3/3 (100%) |
| Sarcomas | 1/2 (50%) |
| Non-Small-Cell Lung Cancer | 2/7 (29%) |
| Colon Cancer | 1/3 (33%) |
| Gastric Cancer | 1/1 (100%) |
| Data from a preclinical phase II study in nude mice.[9] |
Experimental Protocol: Human Tumor Xenograft Study
-
Cell Culture and Implantation: Culture human tumor cells in appropriate media. Harvest and resuspend the cells in a mixture of media and Matrigel. Subcutaneously inject 1-10 million cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Prepare this compound for injection (e.g., in sterile saline). Administer the drug to the treatment group via a specified route (e.g., intraperitoneal or intravenous) and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Toxicity Monitoring: Monitor the animals for signs of toxicity, including weight loss, changes in behavior, and signs of distress.
-
Endpoint and Data Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed. The antitumor efficacy is typically expressed as tumor growth inhibition.
Mechanism of Action: A Prodrug's Path to Cytotoxicity
This compound is a prodrug that requires metabolic activation in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[10]
The activation pathway begins with the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring, forming 4-hydroxythis compound . This intermediate exists in equilibrium with its open-ring tautomer, aldothis compound . Aldothis compound then undergoes spontaneous (non-enzymatic) decomposition to yield two key metabolites:
-
Isophosphoramide mustard: The primary DNA alkylating agent responsible for the antitumor activity of this compound. It forms covalent cross-links with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.
-
Acrolein: A highly reactive unsaturated aldehyde that is responsible for the urotoxic side effects, particularly hemorrhagic cystitis.
A competing metabolic pathway involves the N-dechloroethylation of the side chains, which leads to the formation of inactive metabolites and the neurotoxic metabolite chloroacetaldehyde .
Clinical Development and Approval: A Timeline
The clinical development of this compound gained momentum following the successful management of its urotoxicity with mesna. Clinical trials initiated in the 1980s demonstrated its efficacy in a variety of solid tumors.
-
Early 1980s: Initial clinical trials begin, exploring the use of this compound in various cancers.[11]
-
1988: The U.S. Food and Drug Administration (FDA) grants approval for this compound (Ifex®) for the third-line treatment of germ cell testicular cancer in combination with other chemotherapy agents.[12] This approval was a significant milestone, providing a new therapeutic option for patients with refractory disease.
-
Subsequent Years: The clinical use of this compound expands to include the treatment of soft tissue sarcomas, non-Hodgkin's lymphoma, and certain types of lung and cervical cancers, often as part of combination chemotherapy regimens.[13][14]
Mechanisms of Resistance to this compound
The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified that contribute to reduced drug efficacy:
-
Increased Drug Detoxification: Overexpression of aldehyde dehydrogenase (ALDH) enzymes, particularly ALDH1A1 and ALDH3A1, can lead to the detoxification of aldothis compound to the inactive carboxythis compound, thereby reducing the formation of the active isophosphoramide mustard.[15][16][17][18]
-
Enhanced DNA Repair: Increased activity of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), can remove this compound-induced DNA adducts, thereby mitigating the cytotoxic effects of the drug.[19][20][21][22]
-
Elevated Glutathione (GSH) and Glutathione S-Transferases (GSTs): Increased intracellular levels of GSH and the activity of GSTs can contribute to the detoxification of this compound and its active metabolites.[10][23][24][25][26]
The Quest for Improved Analogs
The success of this compound spurred research into the development of analogs with an improved therapeutic profile, aiming for reduced toxicity and circumvention of resistance mechanisms. The primary goals of these efforts have been to:
-
Reduce Neurotoxicity and Nephrotoxicity: By modifying the side chains to prevent the formation of chloroacetaldehyde.[1]
-
Enhance Antitumor Activity: By increasing the efficiency of conversion to the active alkylating mustard.[27]
-
Overcome Resistance: By designing molecules that are not substrates for the detoxification enzymes or that have alternative mechanisms of action.
Numerous this compound analogs have been synthesized and evaluated, with modifications to the oxazaphosphorine ring and the N-chloroethyl side chains.[1][27][28][29] While some analogs have shown promising preclinical activity, none have yet replaced this compound in widespread clinical use.
Conclusion
The discovery and development of this compound represent a compelling chapter in the history of cancer chemotherapy. From its rational design as a cyclophosphamide analog to the critical discovery of mesna for uroprotection, its journey highlights the interplay of chemical synthesis, preclinical pharmacology, and clinical investigation. A thorough understanding of its mechanism of action, metabolic pathways, and resistance mechanisms continues to be essential for its optimal clinical use and for the development of the next generation of oxazaphosphorine-based anticancer agents.
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- 29. researchgate.net [researchgate.net]
preclinical pharmacokinetics and pharmacodynamics of ifosfamide
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Ifosfamide
Introduction
This compound is a crucial chemotherapeutic agent belonging to the oxazaphosphorine class of alkylating agents, structurally analogous to cyclophosphamide[1][2]. It is employed in the treatment of a wide array of malignancies, including sarcomas, testicular cancer, and lymphomas[1][3][4]. Despite its broad efficacy, the clinical utility of this compound is often constrained by a narrow therapeutic index, marked by significant toxicities such as urotoxicity, nephrotoxicity, and neurotoxicity[3][5][6]. A thorough understanding of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD) is therefore paramount for researchers and drug development professionals. This guide provides a detailed examination of the metabolic journey of this compound, its mechanism of action, and the preclinical methodologies used to characterize its efficacy and toxicity profile, offering insights into the causality behind experimental designs and protocols.
Mechanism of Action and Complex Metabolic Activation
This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic conversion to exert its cytotoxic effects[2][7][8]. This bioactivation is a complex, multi-step process primarily occurring in the liver, which dictates both the therapeutic efficacy and the toxicity profile of the drug.
The Dual Pathways of this compound Metabolism
Upon entering the systemic circulation, this compound is transported to the liver, where it undergoes extensive metabolism by the cytochrome P450 (CYP) enzyme system[2][7]. The initial metabolic step branches into two competing pathways:
-
Activation Pathway (4-Hydroxylation): This is the therapeutically essential pathway. Hepatic CYP isoforms, predominantly CYP3A4 and CYP2B6 , catalyze the hydroxylation of this compound at the C4 position of the oxazaphosphorine ring, forming 4-hydroxythis compound[3][7]. This intermediate is unstable and exists in equilibrium with its open-ring tautomer, aldothis compound[7][9]. Both 4-hydroxythis compound and aldothis compound are considered the transport forms of the activated drug, capable of diffusing out of hepatocytes and into circulation to reach target tumor cells[7][9]. Inside the target cell, aldothis compound spontaneously decomposes to yield two critical products:
-
Inactivation/Toxification Pathway (N-Dechloroethylation): This pathway competes with 4-hydroxylation and leads to both detoxification and the production of toxic metabolites. The same CYP enzymes (CYP3A4 and CYP2B6) mediate the removal of one of the two chloroethyl side chains, a process known as N-dechloroethylation[7][11]. This reaction generates inactive dechloroethylated this compound metabolites and a highly toxic byproduct:
The Cytotoxic Mechanism of Isophosphoramide Mustard (IPM)
The anticancer effect of this compound resides in the action of IPM[7]. IPM is a bifunctional alkylating agent that, once inside the nucleus of a cancer cell, forms a highly reactive carbonium ion[2][7]. This ion covalently binds to nucleophilic sites on the DNA molecule, primarily the N-7 position of guanine[2][4]. By reacting with two different guanine bases, IPM creates inter- and intrastrand DNA cross-links[1][2]. These cross-links physically obstruct DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis (programmed cell death)[2][8][10].
Caption: Metabolic activation and toxification pathways of this compound.
Preclinical Pharmacokinetics (ADME)
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are critical determinants of its therapeutic window. Preclinical studies in various animal models provide the foundational data for predicting human pharmacokinetics.
Distribution
Following parenteral administration, this compound distributes throughout the body. An interesting characteristic is the partitioning of its active metabolites into red blood cells. Isophosphoramide mustard, in particular, can reach high concentrations within erythrocytes, which may act as a circulating reservoir, effectively transporting the active drug to tumor tissues[9].
Metabolism: Stereoselectivity and Auto-induction
This compound is administered as a racemic mixture of two enantiomers, (R)- and (S)-ifosfamide, which are metabolized differently[7]. This stereoselectivity has significant clinical implications:
-
(R)-Ifosfamide is preferentially metabolized via the 4-hydroxylation (activation) pathway, primarily by CYP3A4 [12][13].
-
(S)-Ifosfamide has a higher tendency to be metabolized through N-dechloroethylation (inactivation/toxification), a reaction favored by CYP2B6 [12][13].
This suggests that the (R)-enantiomer is more therapeutically active, while the (S)-enantiomer contributes more significantly to the generation of the neurotoxic metabolite CAA[14].
Furthermore, this compound exhibits auto-induction of its own metabolism. It activates the Pregnane X Receptor (PXR), which in turn upregulates the expression of CYP3A4[3][7]. This means that with repeated administration, the rate of this compound metabolism can increase over time, a crucial consideration for designing multi-cycle dosing regimens[5][7].
Excretion
This compound and its various metabolites are primarily eliminated from the body via renal excretion[15]. A significant portion of the administered dose can be excreted as the unchanged parent drug[15].
Preclinical Pharmacodynamics: Efficacy and Toxicity
Pharmacodynamic studies aim to understand the relationship between drug concentration and its pharmacological effect, encompassing both desired antitumor activity and undesired toxicities.
Antitumor Efficacy in Xenograft Models
The primary method for evaluating the in vivo antitumor efficacy of this compound is through the use of human tumor xenograft models. In these studies, human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), which then develop tumors[16][17]. These models have shown that this compound is active against a range of tumor types that mirror its clinical efficacy, including breast cancer, lung cancer, testicular cancer, and sarcomas[16]. For instance, in a preclinical phase II study using nude mice, this compound induced regression in 15 out of 43 (36%) tested human tumor xenografts[16].
The Landscape of this compound Toxicity
The dose-limiting toxicities of this compound are directly linked to its metabolites.
-
Urotoxicity: Acrolein accumulates in the bladder, where its high reactivity causes severe damage to the urothelial lining, leading to hemorrhagic cystitis[7][10][18]. This toxicity is so predictable and severe that the uroprotective agent mesna (sodium 2-mercaptoethanesulfonate) is routinely co-administered[6][18][19]. Mesna concentrates in the urine and neutralizes acrolein through a chemical reaction, forming a non-toxic compound[18][19].
-
Nephrotoxicity: Chloroacetaldehyde (CAA) is the primary culprit behind this compound-induced kidney damage[20][15][21][22]. It can cause renal tubular injury, leading to conditions like Fanconi syndrome[15][21]. CAA is believed to exert its toxicity by depleting cellular glutathione and ATP levels and inhibiting key enzymes in the mitochondrial respiratory chain[7][22].
-
Neurotoxicity: The ability of CAA to cross the blood-brain barrier is thought to be the cause of this compound-induced encephalopathy, which can manifest as confusion, hallucinations, and coma[6][7][20].
-
Myelosuppression: Like many alkylating agents, this compound suppresses bone marrow activity, leading to decreased production of blood cells (neutropenia, thrombocytopenia), which can result in fatal infections[6][15]. In preclinical rat models, (R)-ifosfamide was found to have greater myelotoxicity than the (S)-enantiomer[14].
Key Preclinical Experimental Protocols
Executing well-designed preclinical studies is essential for accurately characterizing the PK/PD profile of this compound. The following protocols represent foundational workflows in this process.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
Causality: This assay is a cornerstone of early drug metabolism studies. It uses subcellular fractions of liver cells (microsomes), which are rich in CYP enzymes, to determine the intrinsic clearance of a drug. A high clearance rate in this assay suggests that the drug will be rapidly metabolized in vivo, which for a prodrug like this compound, is necessary for activation.
Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Incubation Mixture: In a microcentrifuge tube on ice, combine a buffered solution (e.g., phosphate buffer, pH 7.4), pooled liver microsomes from the preclinical species of interest (e.g., rat, dog, human), and this compound solution.
-
Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (cofactor required for CYP activity). A parallel incubation without the NADPH system serves as a negative control to account for non-enzymatic degradation.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of this compound at each time point[23].
-
Data Interpretation: Plot the natural log of the percentage of remaining this compound versus time. The slope of the linear regression line is used to calculate the half-life (t½) and intrinsic clearance of the drug.
Protocol: In Vivo Efficacy in a Human Tumor Xenograft Model
Causality: This experiment provides the most direct preclinical evidence of a drug's potential antitumor activity. Using immunodeficient mice is critical because their compromised immune system will not reject the implanted human tumor cells, allowing for the growth of a tumor that can be used to test the drug's efficacy[16].
Caption: A generalized workflow for preclinical in vivo xenograft studies.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice)[16].
-
Cell Implantation: Subcutaneously inject a suspension of a human tumor cell line (e.g., sarcoma or lung cancer cells) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound dose level 1, etc.) to ensure an even distribution of tumor sizes.
-
Treatment: Administer this compound (and mesna, if urotoxicity is a concern at the tested dose) according to the planned dosing schedule (e.g., daily for 5 days) via an appropriate route (typically intraperitoneal or intravenous)[16]. The vehicle control group receives the formulation buffer without the drug.
-
Monitoring: Monitor the animals regularly (e.g., 2-3 times per week) for tumor volume, body weight (as a measure of general toxicity), and clinical signs of distress.
-
Endpoint Analysis: The study is concluded when tumors in the control group reach a maximum ethical size. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Tumor regression may also be observed[16].
Quantitative Data Summary
Preclinical studies across different species are vital for allometric scaling and predicting human doses. The Maximum Tolerated Dose (MTD) and key pharmacokinetic parameters vary between species.
Table 1: Summary of Preclinical Toxicology and Dosing Data for this compound
| Species | Model/Condition | Dosing Regimen | MTD / Effective Dose | Key Findings / Toxicities | Reference |
| Mouse | Thymus Aplastic Nude | 130 mg/kg/day (IP) on days 1-3 & 15-17 | 130 mg/kg/day (MTD) | Showed efficacy against breast, lung, testicular cancer, and sarcoma xenografts. | [16] |
| Mouse | N/A | 100 mg/kg (IV, single dose) | N/A (PK Study) | Plasma concentrations of active metabolite (IPM) disappeared in < 1 hour. | [24][25] |
| Rat | MatB Mammary Carcinoma | N/A | N/A | (R)-IFF showed greater myelotoxicity than (S)-IFF. | [14] |
| Dog | Adult Male Beagle | Daily for 3 days (IV) | 5 mg/kg/day (MTD) | Dose-limiting toxicities were renal tubular necrosis and bone marrow failure. | [24][25] |
| Cat | Tumor-bearing | Single dose (IV) with mesna | 1000 mg/m² (MTD) | Dose-limiting toxicity was neutropenia. No hemorrhagic cystitis or nephrotoxicity observed with mesna/hydration. | [26][27] |
Conclusion
The preclinical profile of this compound is a classic example of the intricate balance between metabolic activation and toxification. Its efficacy is entirely dependent on CYP-mediated conversion to isophosphoramide mustard, a potent DNA alkylating agent. However, this same metabolic machinery generates the toxic byproducts acrolein and chloroacetaldehyde, which are responsible for the drug's severe urothelial, renal, and neurological side effects. Preclinical research, utilizing a combination of in vitro metabolic assays and in vivo xenograft models, has been instrumental in dissecting these pathways, establishing the rationale for uroprotective co-therapies with mesna, and defining the antitumor spectrum of the drug. These foundational studies provide the essential data and mechanistic understanding required to guide the safe and effective clinical application of this compound, forming the basis for dose optimization and the management of its challenging toxicity profile.
References
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- 6. drugs.com [drugs.com]
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- 9. karger.com [karger.com]
- 10. ClinPGx [clinpgx.org]
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- 12. Stereoselectivity in metabolism of this compound by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Efficacy and toxicity of this compound stereoisomers in an in vivo rat mammary carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, this compound, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Use of mesna to prevent this compound-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloroacetaldehyde and this compound Toxicity - Marshall Goren [grantome.com]
- 21. Toxicity of this compound and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Liquid chromatography-mass spectrometry assay for quantitation of this compound and its N-deschloroethylated metabolites in rat microsomal medium - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 27. Phase I trial and pharmacokinetic analysis of this compound in cats with sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ifosfamide Metabolism and Activation by Cytochrome P450 Enzymes
Introduction: The Clinical Challenge of a Prodrug
Ifosfamide (IFO) stands as a cornerstone chemotherapeutic agent, a potent alkylating prodrug from the oxazaphosphorine class, employed against a range of solid tumors and hematologic malignancies.[1] Its clinical utility, however, is intrinsically linked to its complex metabolic bioactivation, a process that is both a prerequisite for its therapeutic efficacy and the source of its significant dose-limiting toxicities.[2] Unlike active pharmaceutical ingredients, IFO as a prodrug requires enzymatic conversion to exert its cytotoxic effects.[3] This conversion is predominantly mediated by the hepatic cytochrome P450 (CYP) system, a superfamily of enzymes central to xenobiotic metabolism.[2]
The challenge for researchers and drug development professionals lies in the dual nature of IFO's metabolism. The same enzymatic system that generates the therapeutically active alkylating agent, isophosphoramide mustard, also produces metabolites responsible for severe side effects, including neurotoxicity, nephrotoxicity, and urotoxicity.[1][4] Understanding the intricate balance of these metabolic pathways, the specific CYP isoforms involved, and their kinetic properties is therefore paramount for optimizing IFO therapy, predicting patient response, and designing strategies to mitigate its toxic effects.
This guide provides a technical deep-dive into the metabolic landscape of this compound, offering field-proven insights into the experimental methodologies used to elucidate its biotransformation. We will explore the causal relationships behind experimental design choices and present self-validating protocols for the in-depth study of IFO metabolism.
The Dichotomy of this compound Metabolism: Activation vs. Inactivation
The metabolic fate of this compound is dictated by two principal, competing oxidative pathways catalyzed by hepatic CYP enzymes:
-
4-Hydroxylation (Bioactivation Pathway): This is the therapeutically essential step. A hydroxyl group is added to the C4 position of the oxazaphosphorine ring to form 4-hydroxythis compound (4-OH-IFO).[2] This intermediate is unstable and exists in equilibrium with its tautomer, aldothis compound.[4] Aldothis compound then undergoes spontaneous (non-enzymatic) degradation to yield two products:
-
Isophosphoramide Mustard (IPM): The ultimate cytotoxic metabolite. As a powerful alkylating agent, IPM forms inter- and intra-strand DNA crosslinks, inhibiting DNA synthesis and leading to cancer cell apoptosis.[4]
-
Acrolein: A highly reactive unsaturated aldehyde that is a major contributor to hemorrhagic cystitis (urotoxicity).[4]
-
-
N-Dechloroethylation (Inactivation and Toxification Pathway): This pathway involves the removal of one of the two chloroethyl side chains. This process inactivates the drug from an anticancer perspective but generates a highly toxic byproduct:
-
Chloroacetaldehyde (CAA): A neurotoxic and nephrotoxic metabolite.[2][5] CAA is implicated in the dose-limiting encephalopathy observed in 10-30% of patients receiving high-dose this compound.[6] The N-dechloroethylation reaction can occur at either of the two nitrogen atoms on the side chains, producing 2-dechloroethylthis compound and 3-dechloroethylthis compound.[7]
-
The critical balance between these two pathways determines the therapeutic index of this compound for an individual patient. A higher ratio of 4-hydroxylation to N-dechloroethylation is desirable, maximizing cytotoxic efficacy while minimizing toxicity.
The Key Enzymatic Players: Cytochrome P450 Isoforms
Multiple CYP isoforms contribute to this compound metabolism, each with distinct kinetic properties and substrate specificities. The expression and activity of these enzymes can vary significantly between individuals due to genetic polymorphisms, drug-drug interactions, and physiological factors, which is a major source of interpatient variability in IFO response and toxicity.[2]
-
CYP3A4: This is the most abundant CYP in the human liver and a principal catalyst for both 4-hydroxylation and N-dechloroethylation.[8] Its role is complex; while it activates the drug, it also contributes significantly to the formation of toxic metabolites.[2]
-
CYP2B6: This enzyme is highly variable in its expression. It is a major catalyst of N-dechloroethylation but also contributes to 4-hydroxylation.[9] Genetic variants of CYP2B6, such as the CYP2B6*6 allele, are associated with lower protein expression and have been linked to higher plasma concentrations of this compound and increased toxicity from CAA.[1]
-
CYP2C9 & CYP2C19: These isoforms are considered secondary contributors but are relatively efficient, low K_m catalysts of IFO activation.[3] Their involvement highlights the redundancy and complexity of the metabolic network.
-
CYP3A5: Polymorphically expressed, CYP3A5 contributes to both pathways. Carriers of the functional CYP3A5*1 allele may have higher rates of N-dechloroethylation, potentially increasing the risk of toxicity.[1]
Stereoselectivity: A Critical Nuance
This compound is administered as a racemic mixture of (R)- and (S)-enantiomers. This chirality is clinically significant because CYP enzymes metabolize the enantiomers with different efficiencies and preferences.[6]
-
CYP3A4/5 preferentially metabolizes (R)-IFO via the desired 4-hydroxylation (activation) pathway.[1]
-
CYP2B6 shows higher activity toward (S)-IFO , favoring the N-dechloroethylation (inactivation/toxification) pathway.[1]
This enantioselective metabolism suggests that (R)-IFO may have a more favorable therapeutic profile, with more rapid activation and less efficient conversion to toxic metabolites compared to (S)-IFO.[1][6]
Autoinduction via PXR
This compound can induce its own metabolism over time, a phenomenon known as autoinduction.[2] It achieves this by acting as an agonist for the Pregnane X Receptor (PXR), a nuclear receptor that functions as a xenobiotic sensor.[10][11] PXR activation leads to the transcriptional upregulation of genes encoding drug-metabolizing enzymes, most notably CYP3A4.[2][10] This mechanism can lead to an increased rate of IFO clearance during multi-day treatment regimens, affecting both efficacy and the toxicity profile.[7]
Quantitative Analysis: Enzyme Kinetics
Understanding the kinetic parameters of the key metabolic reactions is crucial for predicting the metabolic fate of this compound. The Michaelis-Menten constant (K_m) reflects the substrate concentration at half-maximal velocity, indicating enzyme-substrate affinity, while the maximal velocity (V_max) represents the maximum rate of the reaction.
| Reaction | Enzyme | K_m (mM) | V_max (nmol/min/nmol P450) | Catalytic Efficiency (V_max/K_m) | Reference(s) |
| IFA 4-Hydroxylation | CYP3A4 | 1.33 | 56.9 | 42.8 | [9] |
| CYP2B6 | 1.88 | 10.1 | 5.4 | [9] | |
| CYP3A5 | ~0.1 | ~0.1 | 2.5 (min⁻¹mM⁻¹) | [4] | |
| CYP2C19 | Low K_m | - | High Efficiency | [3][4] | |
| IFA N-Dechloroethylation | CYP3A4 | 1.14 | 54.6 | 47.9 | [9] |
| CYP2B6 | 1.58 | 42.2 | 26.7 | [9] |
Note: Kinetic parameters can vary between studies due to different experimental systems (e.g., recombinant enzymes vs. microsomes) and conditions. The values presented are representative figures from the literature. The efficiency for CYP3A5 and CYP2C19 is described qualitatively or with different units in some sources but is noted as significant.
Experimental Guide: Methodologies for Studying this compound Metabolism
Investigating the metabolism of a complex drug like this compound requires a multi-faceted approach. The choice of experimental system is a critical decision driven by the specific research question.
Causality of Experimental Choice: Microsomes vs. Recombinant Enzymes
-
Human Liver Microsomes (HLMs): These are vesicles of endoplasmic reticulum isolated from homogenized liver tissue.[12]
-
Why choose HLMs? HLMs provide a physiologically relevant model containing the full complement of native CYP enzymes, along with other critical components like cytochrome P450 reductase and cytochrome b5, in their natural membrane environment.[13] This makes them the gold standard for determining overall hepatic metabolic stability and identifying the complete profile of metabolites generated by Phase I enzymes.[14] They are ideal for initial screening and for studies where the interplay between multiple CYPs is of interest.
-
Limitations: Because all CYPs are present, it is difficult to attribute a specific metabolic step to a single enzyme without using selective chemical inhibitors or antibodies, which can have specificity issues.[15]
-
-
Recombinant cDNA-Expressed CYPs: These are individual human CYP enzymes produced in host cell systems (e.g., insect cells, E. coli, or yeast).[15]
-
Why choose recombinant CYPs? This system offers unparalleled precision for "reaction phenotyping"—definitively identifying which specific CYP isoform is responsible for forming a particular metabolite.[15] By testing each enzyme individually, researchers can determine its kinetic parameters (K_m, V_max) for a specific reaction without confounding activities from other enzymes. This is the definitive method for confirming the roles of individual CYPs identified in HLM studies.
-
Limitations: Recombinant systems lack the complete physiological context of the native liver cell membrane and do not account for the potential interactions between different CYPs.[15] Results must be logically integrated with data from more complex systems like HLMs to build a complete picture.
-
Protocol 1: In Vitro Metabolism Using Human Liver Microsomes
This protocol provides a self-validating system to determine the metabolic stability of this compound and identify its primary metabolites.
1. Materials & Reagents:
-
Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)
-
This compound (IFO)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Solution A: NADP+, Glucose-6-Phosphate; Solution B: Glucose-6-Phosphate Dehydrogenase) or pre-made NADPH stock (20 mM).
-
Reaction Termination Solution: Acetonitrile, ice-cold, containing an appropriate internal standard (e.g., deuterated this compound, this compound-d4).[16]
-
Control Compounds: A high-clearance compound (e.g., testosterone for CYP3A4) and a low-clearance compound (e.g., buspirone) to validate the activity of the microsomal lot.
2. Experimental Procedure:
-
Preparation: Thaw liver microsomes rapidly in a 37°C water bath and immediately place on ice. Dilute microsomes to an intermediate concentration in phosphate buffer.
-
Reaction Mixture Assembly: In a 96-well plate or microcentrifuge tubes on ice, prepare the reaction mixtures. For a final volume of 200 µL:
-
100 mM Potassium Phosphate Buffer
-
This compound (to achieve final concentrations spanning the expected K_m, e.g., 10 µM to 2 mM)
-
Diluted Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)
-
-
Control Wells (Critical for Self-Validation):
-
No NADPH Control: Prepare a reaction mixture as above but replace the NADPH solution with buffer. This control accounts for any non-enzymatic degradation of IFO and ensures that metabolism is NADPH-dependent, a hallmark of CYP activity.
-
Time-Zero (T0) Control: Prepare a reaction mixture. Immediately after adding the NADPH (in step 5), terminate the reaction. This provides the baseline concentration before any significant metabolism occurs.
-
-
Pre-incubation: Pre-incubate the plate/tubes at 37°C for 5 minutes with gentle shaking. This step is crucial to allow the components to reach thermal equilibrium before initiating the reaction.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH stock solution.
-
Incubation: Incubate at 37°C with shaking. Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes) to determine the rate of metabolism.
-
Reaction Termination: At each time point, transfer an aliquot of the reaction mixture to a separate plate/tube containing 2-3 volumes of the ice-cold acetonitrile with internal standard. This immediately stops the enzymatic reaction by precipitating the proteins.
-
Post-Termination Processing: Vortex the terminated samples vigorously, then centrifuge at high speed (e.g., >3000 x g for 10 minutes) to pellet the precipitated microsomal protein.
-
Sample Analysis: Carefully transfer the supernatant to a new plate or vials for analysis by LC-MS/MS or GC-MS.
Protocol 2: Reaction Phenotyping with Recombinant CYPs
This protocol definitively identifies the contribution of a specific CYP isoform to this compound metabolism.
1. Materials & Reagents:
-
Recombinant Human CYP Enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, etc., co-expressed with reductase in a membrane preparation like Supersomes™)
-
All other reagents as listed in Protocol 1.
2. Experimental Procedure:
-
Preparation: Follow the same initial preparation steps as for HLMs.
-
Reaction Mixture Assembly: Prepare separate reaction mixtures for each CYP isoform being tested. The final concentration of recombinant enzyme is typically expressed in pmol of CYP per mL (e.g., 10-50 pmol/mL).
-
Control Wells:
-
No NADPH Control: As in Protocol 1, for each CYP isoform tested.
-
Vector Control: Incubate IFO with a control membrane preparation from the same expression system that does not contain the CYP enzyme. This validates that the observed metabolism is catalyzed by the specific CYP and not another component of the expression system.
-
-
Procedure: The pre-incubation, initiation, incubation, termination, and processing steps are identical to those described in Protocol 1. The incubation time and substrate concentrations should be optimized to ensure linear reaction kinetics.
-
Data Analysis: For each CYP isoform, calculate the rate of metabolite formation. By testing a range of substrate concentrations, Michaelis-Menten kinetic parameters (V_max and K_m) can be determined using non-linear regression analysis.[4]
Analytical Methodologies: Quantifying the Molecules
Accurate quantification of the parent drug and its metabolites is the final, critical step. Due to the chemical diversity of the analytes, mass spectrometry-based methods are required.
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and robust method.
-
Principle: Compounds are first separated based on their physicochemical properties by HPLC, then ionized (typically via electrospray ionization, ESI), and detected by a mass spectrometer. Tandem MS (MS/MS) provides exquisite specificity by selecting a parent ion and fragmenting it to produce a characteristic daughter ion, a process known as Multiple Reaction Monitoring (MRM).[16]
-
Application: Ideal for simultaneously quantifying this compound and its dechloroethylated and carboxylated metabolites.[17] The unstable 4-hydroxythis compound can be analyzed after derivatization (e.g., with semicarbazide) to form a stable product.[18]
-
Typical Setup: A C18 reverse-phase column with a gradient elution using mobile phases of water and acetonitrile containing a small amount of formic acid is a common starting point.[16][19]
-
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Principle: This technique is suitable for volatile or semi-volatile compounds. Samples are vaporized and separated in a gas stream through a long capillary column before detection by MS.
-
Application: Historically used for this compound and its dechloroethylated metabolites.[5][7] It can require derivatization for less volatile metabolites to make them amenable to gas-phase analysis.[17]
-
Conclusion
The metabolism of this compound is a finely balanced system where therapeutic activation and toxic byproduct formation are inextricably linked, driven primarily by the polymorphic and inducible enzymes CYP3A4 and CYP2B6. For drug development professionals and researchers, a thorough understanding of this system is not merely academic; it is essential for predicting drug-drug interactions, understanding inter-individual variability, and developing safer, more effective therapeutic strategies.
The experimental protocols outlined in this guide, from broad screening in human liver microsomes to precise reaction phenotyping with recombinant enzymes, represent a logical and self-validating workflow. By carefully choosing the experimental system to match the research question and employing robust analytical techniques like LC-MS/MS, scientists can successfully dissect the complexities of this compound metabolism. This knowledge provides the authoritative grounding needed to advance the clinical application of this important anticancer agent, ultimately aiming to maximize its efficacy while safeguarding patient health.
References
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- 3. Identification of the polymorphically expressed CYP2C19 and the wild-type CYP2C9-ILE359 allele as low-Km catalysts of cyclophosphamide and this compound activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylation and N-Dechloroethylation of this compound and Deuterated this compound by the Human Cytochrome P450s and Their Commonly Occurring Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.tue.nl [research.tue.nl]
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- 7. Comparative pharmacokinetics of this compound, 4-hydroxythis compound, chloroacetaldehyde, and 2- and 3-dechloroethylthis compound in patients on fractionated intravenous this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CYP3A4, CYP2C9 and CYP2B6 expression and this compound turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.bu.edu [people.bu.edu]
- 10. Nuclear receptor mediated induction of cytochrome P450 3A4 by anticancer drugs: a key role for the pregnane X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 13. researchgate.net [researchgate.net]
- 14. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
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- 16. benchchem.com [benchchem.com]
- 17. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of this compound and Identification of the N-Dechloroethylated Metabolites of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. agilent.com [agilent.com]
An In-Depth Technical Guide to Investigating Ifosfamide's Effects on the Tumor Microenvironment
Abstract
Ifosfamide, a cornerstone of chemotherapy for various malignancies, has long been recognized for its cytotoxic properties.[1][2][3] However, a growing body of evidence reveals a more nuanced role for this alkylating agent, highlighting its significant immunomodulatory effects within the tumor microenvironment (TME).[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the multifaceted impact of this compound on the TME. We will delve into the underlying mechanisms, provide detailed experimental protocols, and offer insights into data interpretation, empowering researchers to unravel the complex interplay between this compound, tumor cells, and the surrounding immune and stromal landscape.
Introduction: Beyond Cytotoxicity - this compound's Dual Role
This compound, a structural analog of cyclophosphamide, functions as a prodrug that requires hepatic activation by cytochrome P450 enzymes.[1][7][8] Its active metabolites, primarily this compound mustard, exert their cytotoxic effects by forming DNA crosslinks, thereby inhibiting DNA replication and inducing apoptosis in rapidly dividing cancer cells.[1][2][7][8][9]
While this direct antitumor activity is well-established, the TME, a complex ecosystem of cancer cells, immune cells, stromal cells, blood vessels, and extracellular matrix, significantly influences tumor progression and therapeutic response.[10] Emerging research indicates that this compound's efficacy is not solely dependent on its direct killing of cancer cells but also on its ability to modulate this intricate microenvironment.[4][5] This guide will explore these immunomodulatory properties, providing a roadmap for their investigation.
The Immunomodulatory Landscape of this compound
This compound's influence on the immune system is a double-edged sword, exhibiting both immunosuppressive and immunostimulatory properties. The net effect is often dose- and schedule-dependent, a critical consideration for experimental design.
Impact on Effector and Suppressive Immune Cell Populations
A primary focus of investigation should be the effect of this compound on key immune cell populations within the TME. It has been shown to enhance the activity of CD8+ T cells, which are crucial for antitumor immunity.[6] Conversely, it can also impact regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), which are potent inhibitors of the anti-tumor immune response.[6][11][12]
-
Regulatory T Cells (Tregs): These cells, characterized by the expression of Foxp3, play a critical role in maintaining immune homeostasis and preventing autoimmunity.[13][14] However, within the TME, they suppress antitumor immunity, creating a tolerant environment for tumor growth.[14] Low-dose cyclophosphamide, a related compound, has been shown to selectively deplete Tregs, and similar effects are being explored for this compound.[11]
-
Myeloid-Derived Suppressor Cells (MDSCs): This heterogeneous population of immature myeloid cells expands during cancer and other pathological conditions, potently suppressing T cell and NK cell function.[12][15][16][17] Investigating this compound's ability to reduce MDSC numbers or inhibit their suppressive functions is a key area of research.
Modulation of Cytokine Profile
Cytokines are signaling molecules that orchestrate the immune response.[18][19][20][21] The TME is often characterized by a pro-inflammatory cytokine milieu that can paradoxically promote tumor growth and immunosuppression.[18][20][21] this compound can alter the cytokine profile, potentially shifting the balance from a tumor-promoting to an anti-tumor environment. For instance, it may influence the production of key cytokines such as IFN-γ, TNF-α, and various interleukins.[4]
Experimental Workflows for TME Analysis
A robust investigation into this compound's effects on the TME requires a multi-pronged approach, combining in vivo models with ex vivo and in vitro analyses.
In Vivo Tumor Models
Syngeneic mouse tumor models are indispensable for studying the interplay between the immune system and cancer. The choice of model should be guided by the tumor type of interest and its known immunological characteristics.
Workflow for In Vivo this compound Treatment and TME Analysis:
Caption: Workflow for in vivo investigation of this compound's effects on the TME.
Detailed Protocol: Immune Cell Profiling by Flow Cytometry
Flow cytometry is a powerful technique for the high-throughput, multi-parametric analysis of single cells, making it ideal for characterizing the complex immune cell populations within the TME.[22][23][24]
Step-by-Step Methodology:
-
Tumor Dissociation:
-
Excise tumors and place them in ice-cold PBS.
-
Mince the tumor tissue into small pieces using sterile scalpels.
-
Digest the tissue using an enzymatic cocktail (e.g., collagenase, dispase, and DNase) with gentle agitation at 37°C.[25] The specific enzymes and incubation times should be optimized for the tumor type.
-
Filter the resulting cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with FACS buffer (PBS with 2% FBS and 0.1% sodium azide) and count them.
-
-
Antibody Staining:
-
Resuspend the single-cell suspension in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.
-
Add a cocktail of fluorescently conjugated antibodies targeting cell surface markers of interest (see table below). Incubate on ice for 30 minutes in the dark.[22]
-
For intracellular staining (e.g., Foxp3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Use appropriate compensation controls (single-stained beads or cells) to correct for spectral overlap between fluorochromes.
-
Analyze the data using flow cytometry analysis software to identify and quantify different immune cell populations.[23]
-
Table 1: Example Antibody Panel for TME Immune Cell Profiling
| Cell Type | Marker 1 | Marker 2 | Marker 3 | Marker 4 |
| CD8+ T Cells | CD45 | CD3 | CD8a | |
| CD4+ T Cells | CD45 | CD3 | CD4 | |
| Regulatory T Cells | CD45 | CD4 | CD25 | Foxp3 (intracellular) |
| MDSCs (Monocytic) | CD45 | CD11b | Ly6C | Ly6G- |
| MDSCs (Granulocytic) | CD45 | CD11b | Ly6G | Ly6Clow |
| M1 Macrophages | CD45 | F4/80 | CD86 | |
| M2 Macrophages | CD45 | F4/80 | CD206 | |
| Natural Killer (NK) Cells | CD45 | NK1.1 | CD3- |
Detailed Protocol: Analysis of Cytokine Production
Analyzing the cytokine milieu within the TME provides insights into the functional state of the immune response.
Step-by-Step Methodology (using Luminex/Multiplex Bead Array):
-
Sample Preparation:
-
Prepare tumor homogenates by lysing a known weight of tumor tissue in a lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the total protein concentration of the supernatant for normalization.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the specific multiplex cytokine kit.
-
Briefly, antibody-coupled beads specific for different cytokines are incubated with the tumor lysate.
-
A biotinylated detection antibody cocktail is then added, followed by streptavidin-phycoerythrin (PE).
-
The beads are read on a Luminex instrument, which simultaneously measures the fluorescence intensity of each bead (identifying the cytokine) and the PE signal (quantifying the cytokine).
-
-
Data Analysis:
-
Generate a standard curve for each cytokine using the provided standards.
-
Calculate the concentration of each cytokine in the tumor samples based on the standard curves.
-
Normalize cytokine concentrations to the total protein concentration of the lysate.
-
Impact on Tumor Vasculature and Stroma
Beyond its immunomodulatory effects, this compound can also influence the tumor vasculature and stromal components, which are critical for tumor growth, metastasis, and drug delivery.
Vascular Normalization
The tumor vasculature is often chaotic and leaky, leading to hypoxia and increased interstitial fluid pressure, which can hinder the delivery and efficacy of therapeutic agents.[26][27] Some chemotherapeutic agents, particularly when administered in a metronomic schedule (low, frequent doses), can promote "vascular normalization," a process that prunes immature vessels and restores a more normal vessel structure and function.[26][27][28][29] This can improve tumor perfusion and oxygenation, potentially enhancing the efficacy of this compound and other therapies.[26][27]
Workflow for Assessing Vascular Normalization:
Caption: Experimental workflow for evaluating this compound-induced vascular normalization.
Detailed Protocol: Immunohistochemical Analysis of Tumor Vasculature
-
Tissue Preparation:
-
Harvest tumors and fix them in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
-
Immunohistochemistry (IHC):
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate with primary antibodies against vascular markers (e.g., anti-CD31 for endothelial cells, anti-NG2 or anti-α-SMA for pericytes).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a DAB substrate kit.
-
Counterstain with hematoxylin.
-
-
Image Acquisition and Analysis:
-
Acquire images of the stained sections using a brightfield microscope.
-
Quantify microvessel density (MVD) by counting the number of CD31-positive vessels per unit area.
-
Assess pericyte coverage by quantifying the colocalization of CD31 and NG2/α-SMA staining.
-
The Promise of Metronomic Dosing
Metronomic chemotherapy, the frequent administration of low doses of cytotoxic drugs without extended breaks, is gaining traction as a strategy to enhance anti-tumor effects while minimizing toxicity.[30] This approach is thought to primarily target the tumor vasculature and modulate the immune response.[30][31] Investigating the effects of metronomic this compound on the TME is a promising avenue of research that could lead to more effective and less toxic treatment regimens.
Conclusion: A New Paradigm for an Old Drug
The investigation of this compound's effects on the tumor microenvironment represents a paradigm shift in our understanding of this conventional chemotherapeutic agent. By moving beyond its direct cytotoxic effects and embracing its immunomodulatory potential, we can unlock new therapeutic strategies. This guide provides a foundational framework for researchers to explore this exciting frontier, with the ultimate goal of improving cancer treatment outcomes. The detailed protocols and conceptual frameworks presented herein should serve as a valuable resource for designing and executing rigorous studies in this evolving field.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancerresearchuk.org [cancerresearchuk.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound and cyclophosphamide: effects on immunosurveillance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates autoimmune toxicity and enhances antitumor efficacy in melanoma immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HealthTree Foundation for Lymphoblastic Lymphoma, this compound Treatment Details [healthtree.org]
- 9. ClinPGx [clinpgx.org]
- 10. Mimicking and analyzing the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human CD4+CD25+ Regulatory T Cells Are Sensitive to Low Dose Cyclophosphamide: Implications for the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Myeloid-Derived Suppressor Cells as Therapeutic Target in Hematological Malignancies [frontiersin.org]
- 13. Frontiers | The Therapeutic Potential of Regulatory T Cells: Challenges and Opportunities [frontiersin.org]
- 14. Therapeutic Targeting of Regulatory T Cells in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Myeloid-derived suppressor cells: key immunosuppressive regulators and therapeutic targets in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Myeloid-Derived Suppressor Cells in Solid Tumors [mdpi.com]
- 17. Tumor-promoting immune-suppressive myeloid-derived suppressor cells in the multiple myeloma microenvironment in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Tumor-Induced Inflammatory Cytokines and the Emerging Diagnostic Devices for Cancer Detection and Prognosis [frontiersin.org]
- 19. Comprehensive analysis of tumor microenvironment cytokines in Waldenstrom macroglobulinemia identifies CCL5 as a novel modulator of IL-6 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Chronic Inflammation and Cytokines in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tumor Microenvironment - How do cytokines act as regulators in tumor development?-poclightbio.com [poclightbio.com]
- 22. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 24. miltenyibiotec.com [miltenyibiotec.com]
- 25. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Monitoring of tumor vascular normalization: the key points from basic research to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
- 28. [PDF] Monitoring of tumor vascular normalization: the key points from basic research to clinical application | Semantic Scholar [semanticscholar.org]
- 29. Frontiers | Vascular Normalization: A New Window Opened for Cancer Therapies [frontiersin.org]
- 30. Intermittent Metronomic Drug Schedule Is Essential for Activating Antitumor Innate Immunity and Tumor Xenograft Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Immunotherapy Combined with Metronomic Dosing: An Effective Approach for the Treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Technical Guide to Ifosfamide Metabolites and Their Cytotoxic Activity
For researchers, scientists, and drug development professionals, understanding the intricate metabolic journey of a prodrug is paramount to harnessing its therapeutic potential while mitigating its inherent toxicities. Ifosfamide (IFO), a cornerstone of combination chemotherapy for a range of solid tumors and hematologic malignancies, exemplifies this complexity.[1][2] This guide provides an in-depth exploration of this compound's metabolic activation, the diverse functionalities of its metabolites, and the experimental frameworks used to evaluate their cytotoxic profiles.
The Metabolic Odyssey of this compound: From Prodrug to Potent Alkylator
This compound, a structural isomer of cyclophosphamide, is an inactive prodrug that necessitates metabolic activation by the hepatic cytochrome P450 (CYP) enzyme system to exert its cytotoxic effects.[3][4][5] This bioactivation is a critical juncture, as it initiates two competing metabolic pathways: one leading to the desired cytotoxic cascade and the other to the formation of toxic byproducts.[6][7]
The primary activating step is the 4-hydroxylation of this compound to 4-hydroxythis compound (4-OH-IFO) , a reaction predominantly catalyzed by CYP3A4 and CYP2B6 isoenzymes, with minor contributions from other CYPs.[1][8] 4-OH-IFO exists in equilibrium with its tautomer, aldothis compound .[6][8] These intermediates can then diffuse from the liver into systemic circulation to reach target tumor cells.[6]
Within the target cell, aldothis compound undergoes spontaneous, non-enzymatic decomposition to yield two crucial products: the ultimate alkylating agent, isophosphoramide mustard (IPM) , and an equimolar amount of the urotoxic metabolite, acrolein .[2][6][8] IPM is the hero of this narrative, responsible for the therapeutic efficacy of this compound through its ability to form DNA cross-links, leading to cell cycle arrest and apoptosis.[5][9][10]
Concurrently, a significant portion of this compound is shunted down a detoxification pathway via N-dechloroethylation, also mediated by CYP3A4 and CYP2B6.[8] This process, while intended to inactivate the drug, liberates chloroacetaldehyde (CAA) , a metabolite implicated in the neurotoxicity and nephrotoxicity associated with this compound therapy.[1][3][11]
The following diagram illustrates the intricate metabolic pathways of this compound:
The Metabolites: A Dichotomy of Therapeutic Efficacy and Toxicity
The clinical utility of this compound is a delicate balance between the cytotoxic effects of its primary active metabolite and the toxic side effects of its byproducts. A comprehensive understanding of each metabolite's contribution is essential for optimizing therapeutic strategies.
| Metabolite | Primary Role | Mechanism of Action | Associated Effects |
| Isophosphoramide Mustard (IPM) | Antineoplastic | A potent DNA alkylating agent, IPM forms inter- and intra-strand DNA cross-links, primarily at the N-7 position of guanine.[5][9][10] This damage inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis.[9][12][13] | Therapeutic: Cytotoxicity against a broad range of cancer cells.[14] |
| Acrolein | Urotoxic | A highly reactive unsaturated aldehyde, acrolein accumulates in the bladder and causes damage to the urothelial lining.[4][15][16] It induces oxidative stress and inflammation, leading to hemorrhagic cystitis.[4][6] | Toxic: Hemorrhagic cystitis is a dose-limiting toxicity of this compound.[2][4] |
| Chloroacetaldehyde (CAA) | Neurotoxic & Nephrotoxic | CAA can cross the blood-brain barrier and is implicated in this compound-induced encephalopathy.[3][11][17] It is also directly toxic to renal tubule cells, contributing to nephrotoxicity.[18][19][20] CAA has also been shown to contribute to urotoxicity.[21] | Toxic: Neurotoxicity (confusion, hallucinations, coma) and nephrotoxicity (glomerular and tubular dysfunction).[1][6] |
Quantitative Cytotoxic Activity
While IPM is the primary therapeutic agent, studies have revealed that CAA also possesses its own cytotoxic profile against tumor cells.[22][23] The following table summarizes the in vitro cytotoxicity of key this compound metabolites against various human cancer cell lines.
| Metabolite | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4-Hydroxythis compound | MX1 | Breast Adenocarcinoma | 10.8 | [22][23] |
| Chloroacetaldehyde | MX1 | Breast Adenocarcinoma | 8.6 | [22][23] |
| 4-Hydroxythis compound | S117 | Non-Small Cell Lung Carcinoma | 25.0 | [22][23] |
| Chloroacetaldehyde | S117 | Non-Small Cell Lung Carcinoma | 15.3 | [22][23] |
| Glufosfamide | HepG2 | Hepatocellular Carcinoma | 51.66 (72h) | [24] |
| This compound | HepG2 | Hepatocellular Carcinoma | 100.2 (72h) | [24] |
Experimental Protocols for Assessing Cytotoxicity
The in vitro evaluation of this compound and its metabolites is crucial for understanding their mechanisms of action and for the development of new therapeutic strategies. The MTT assay is a widely used colorimetric assay to assess cell viability.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
1. Cell Culture and Seeding:
- Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
- Harvest the cells and perform a cell count to ensure accurate seeding density.
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
2. Compound Preparation and Treatment:
- Prepare stock solutions of the this compound metabolites (e.g., 4-hydroperoxythis compound as a preactivated form of this compound for in vitro studies, or purified metabolites like IPM and CAA) in a suitable solvent (e.g., DMSO or culture medium).[25]
- Perform serial dilutions of the stock solutions to obtain a range of desired concentrations.
- Remove the culture medium from the 96-well plate and replace it with fresh medium containing the different concentrations of the test compounds. Include untreated cells as a negative control and wells with medium only as a blank.[25]
3. Incubation:
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.[25]
4. MTT Assay:
- Following incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[25]
- During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.[10]
- Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[25]
5. Data Acquisition and Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each treatment group relative to the untreated control.
- Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
- Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[25]
The following diagram outlines a typical experimental workflow for assessing the in vitro cytotoxicity of this compound metabolites:
Conclusion: Navigating the Complexities of this compound Metabolism for Future Drug Development
The therapeutic efficacy of this compound is inextricably linked to its complex metabolic profile. While isophosphoramide mustard serves as the primary cytotoxic agent, the concurrent production of acrolein and chloroacetaldehyde presents significant clinical challenges in the form of urotoxicity, neurotoxicity, and nephrotoxicity. A thorough understanding of the enzymatic pathways, the specific roles of each metabolite, and robust in vitro models for their evaluation are critical for the development of safer and more effective this compound-based therapies. Future research may focus on strategies to selectively enhance the activation pathway leading to IPM formation in tumor tissues or to develop more effective agents to neutralize the toxic metabolites without compromising the antineoplastic activity of this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound-Induced Malignancy of Ureter and Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Modulation of P450-dependent this compound pharmacokinetics: a better understanding of drug activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy Phosphoramide mustard | 10159-53-2 | 86% [smolecule.com]
- 10. benchchem.com [benchchem.com]
- 11. Chloroacetaldehyde and this compound Toxicity - Marshall Goren [grantome.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. ptfarm.pl [ptfarm.pl]
- 15. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, this compound, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. research.bond.edu.au [research.bond.edu.au]
- 17. karger.com [karger.com]
- 18. Toxicity of this compound and its metabolite chloroacetaldehyde in cultured renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human kidney tubules detoxify chloroacetaldehyde, a presumed nephrotoxic metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel insights into the mechanism of cyclophosphamide-induced bladder toxicity: chloroacetaldehyde's contribution to urothelial dysfunction in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. This compound cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benchchem.com [benchchem.com]
An In-depth Technical Guide to Exploratory Studies of Ifosfamide in Rare Cancer Types
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploratory use of ifosfamide in rare cancer types. It delves into the core pharmacology of this compound, its clinical applications in specific rare malignancies, and detailed protocols for preclinical investigations.
Part 1: Core Pharmacology and Rationale for Use in Rare Cancers
This compound, a nitrogen mustard derivative, is a prodrug that requires metabolic activation to exert its cytotoxic effects.[1][2] Its utility in oncology, particularly in rare cancers, stems from its mechanism of action as a DNA alkylating agent, which disrupts DNA replication and induces cell death.[2][3]
Mechanism of Action
This compound is bioactivated in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active metabolite, isophosphoramide mustard (IPM).[4][5][6] IPM is a bifunctional alkylating agent that forms covalent bonds with nucleophilic groups on DNA, leading to the formation of interstrand and intrastrand cross-links.[3][7] This DNA damage inhibits DNA synthesis and repair, ultimately triggering apoptosis.[4][7]
The activation of this compound also produces two key metabolites with significant clinical implications: acrolein and chloroacetaldehyde (CAA).[3][8] Acrolein is responsible for the urothelial toxicity, including hemorrhagic cystitis, which can be mitigated by the co-administration of a uroprotective agent like mesna.[9][10][11] CAA is implicated in the neurotoxicity associated with this compound treatment.[8][12][13]
Caption: Metabolic activation and mechanism of action of this compound.
Rationale in Rare Cancers
The broad alkylating activity of this compound makes it a candidate for investigation in various rare cancers where treatment options are limited. Its efficacy has been established in several rare sarcomas and other malignancies, often as a component of combination chemotherapy regimens.[14][15] Exploratory studies are warranted in other rare cancer types based on the premise that rapidly proliferating cells, a common feature of many cancers, are susceptible to DNA-damaging agents.
Part 2: Application of this compound in Specific Rare Cancer Types
Clinical and preclinical evidence supports the use of this compound in several rare cancer subtypes.
Ewing's Sarcoma
Ewing's sarcoma is a rare cancer that primarily affects bones or the soft tissue around the bones.[16] this compound is a key component of treatment for both newly diagnosed and recurrent/refractory Ewing's sarcoma.[17][18] The rEECur trial, a significant phase II/III study, demonstrated that high-dose this compound was superior to other standard-of-care chemotherapy regimens for recurrent and primary refractory Ewing sarcoma in terms of event-free and overall survival.[16][19][20]
| Study/Regimen | Patient Population | Key Findings | Reference |
| rEECur trial | Recurrent/refractory Ewing sarcoma | High-dose this compound prolonged median event-free survival (5.7 months vs. 3.7 months) and overall survival (16.8 months vs. 10.4 months) compared to topotecan plus cyclophosphamide. | [16][19][20] |
| UKCCSG/EICESS | Newly diagnosed Ewing's sarcoma | Inclusion of this compound in multi-agent chemotherapy regimens. | [17] |
| MSKCC P6/EFT | Metastatic Ewing sarcoma | Dose intensification of this compound was tolerated but did not significantly improve outcomes. | [21] |
Rhabdomyosarcoma (RMS)
Rhabdomyosarcoma is a rare cancer of the soft tissue, most common in children.[22] this compound has shown significant clinical activity in previously untreated patients with unresectable RMS.[23] It is often used in combination with other agents like etoposide.[22][24]
| Study/Regimen | Patient Population | Key Findings | Reference |
| Phase II Trial | Previously untreated, unresectable RMS | Single-agent this compound produced a partial response in 86% of patients. | [23] |
| This compound + Etoposide | Recurrent/refractory RMS in adults | Objective response rate of 53%. | [22] |
| This compound + Etoposide | Recurrent/refractory RMS in children and young adults | Objective response rate of 69%. | [24] |
Malignant Mesothelioma
Malignant mesothelioma is a rare and aggressive cancer that affects the lining of the lungs and other organs.[25][26] Studies on this compound in mesothelioma have shown modest activity, suggesting a potential role, possibly in combination with other agents or at different dosing schedules.[25][27][28]
| Study/Regimen | Patient Population | Key Findings | Reference |
| SWOG 8731 | Unresectable diffuse malignant mesothelioma | Partial response rate of 8%. | [25] |
| Dose-level study | Symptomatic malignant mesothelioma | Higher dose this compound (2.3 g/m²/day for 5 days) showed a higher partial response rate (38.5%) compared to a lower dose (6.25%). | [27] |
| Epirubicin + this compound | Malignant mesothelioma | The combination did not prove to be highly active. | [28] |
Part 3: Preclinical Exploratory Studies: A Technical Guide
For rare cancers with limited clinical data on this compound, preclinical in vitro studies are crucial to establish a rationale for further investigation.
Experimental Objective
To determine the cytotoxic effects of this compound's active metabolite on a rare cancer cell line and to establish a dose-response relationship. Since this compound requires hepatic activation, in vitro studies typically utilize a pre-activated form, such as 4-hydroperoxythis compound (4-HC) or isophosphoramide mustard (the active metabolite itself).[29][30][31]
Experimental Workflow
Caption: Workflow for in vitro cytotoxicity testing of 4-hydroperoxythis compound.
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[29][30]
Materials:
-
Rare cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
4-Hydroperoxythis compound (4-HC)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the rare cancer cells to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 4-HC in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the 4-HC stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the diluted 4-HC solutions to the respective wells.
-
Include control wells: untreated cells (vehicle control) and medium only (blank).
-
-
Incubation:
-
Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the log of the 4-HC concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
-
Part 4: Mechanisms of Resistance and Future Directions
Resistance to this compound can develop through several mechanisms, including:
-
Increased DNA repair: Enhanced activity of DNA repair pathways can remove this compound-induced DNA adducts.[3]
-
Increased drug detoxification: Upregulation of enzymes like aldehyde dehydrogenase (ALDH) can detoxify the active metabolites of this compound.[4][7]
-
Altered apoptotic pathways: Mutations or changes in the expression of proteins involved in apoptosis can lead to resistance.[4][7]
Future exploratory studies should consider these resistance mechanisms. Investigating biomarkers of this compound sensitivity and exploring combination therapies to overcome resistance are critical areas for further research in rare cancers.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of mesna to prevent this compound-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. The protective effect of 2-mercapto-ethane sulfonate (MESNA) on hemorrhagic cystitis induced by high-dose this compound treatment tested by a randomized crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Neurotoxicity in Pediatric Patients: A Multi-Institutional Case Series Report [jhoponline.com]
- 13. karger.com [karger.com]
- 14. karger.com [karger.com]
- 15. This compound/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncozine.com [oncozine.com]
- 17. ovid.com [ovid.com]
- 18. This compound plus etoposide in newly diagnosed Ewing's sarcoma of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oncologynewscentral.com [oncologynewscentral.com]
- 20. Study identifies best treatment for rare childhood cancer [manchester.ac.uk]
- 21. This compound Dose-Intensification for Patients with Metastatic Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
- 23. A phase II trial of this compound in previously untreated children and adolescents with unresectable rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. This compound and Etoposide Chemotherapy in the Treatment of Recurrent/Refractory Rhabdomyosarcoma in Adults | Anticancer Research [ar.iiarjournals.org]
- 25. A phase II evaluation of this compound and mesna in unresectable diffuse malignant mesothelioma. A Southwest Oncology Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. deepdyve.com [deepdyve.com]
- 27. Two dose levels of this compound in malignant mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Treatment of malignant mesothelioma with epirubicin and this compound: a phase II cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. benchchem.com [benchchem.com]
- 31. benchchem.com [benchchem.com]
Methodological & Application
Mastering Ifosfamide Administration in Preclinical Animal Models: An Application Guide
For researchers, scientists, and drug development professionals embarking on in vivo studies with the alkylating agent ifosfamide, this comprehensive guide provides detailed application notes and protocols. This document moves beyond a simple recitation of steps to offer a deeper understanding of the scientific principles and practical considerations essential for successful and reproducible preclinical research. Our focus is on ensuring scientific integrity, promoting animal welfare, and generating high-quality, translatable data.
Understanding this compound: A Prodrug with Potent Activity
This compound is a synthetic analogue of cyclophosphamide and a member of the oxazaphosphorine class of alkylating agents.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2][3] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6.[4] The metabolic process converts this compound into its active metabolites, primarily isophosphoramide mustard and acrolein.[3] Isophosphoramide mustard is the key alkylating agent that forms cross-links within DNA, disrupting DNA replication and transcription, and ultimately leading to cancer cell death.[5]
However, the metabolic activation of this compound also produces toxic metabolites. Acrolein is a major contributor to urotoxicity, specifically hemorrhagic cystitis (bladder inflammation and bleeding).[3][6] Another metabolite, chloroacetaldehyde, is associated with neurotoxicity.[7] Understanding this metabolic pathway is crucial for designing effective and safe in vivo studies.
Preclinical Considerations: Setting the Stage for Success
Animal Model Selection
The choice of animal model is paramount and will depend on the specific research question. Immunocompromised mice (e.g., nude, SCID) are commonly used for xenograft studies with human cancer cell lines.[8] For studies investigating the immunomodulatory effects of this compound, immunocompetent strains (e.g., C57BL/6, BALB/c) are necessary.[9]
Dose and Schedule Selection: A Balancing Act
Determining the optimal dose and schedule of this compound is a critical step and often requires a pilot dose-range finding study. Dosing can be expressed in mg/kg for individual animals or mg/m² for species where surface area is a more accurate metabolic indicator.[10]
Key Considerations for Dosing:
-
Maximum Tolerated Dose (MTD): This is the highest dose that does not cause unacceptable toxicity. The MTD can vary significantly depending on the animal strain, age, and the dosing schedule. For example, one study in tumor-bearing nude mice established an MTD of 130 mg/kg/day administered intraperitoneally (i.p.) on days 1-3 and 15-17.[8]
-
Fractionated Dosing: Similar to clinical practice, dividing the total dose into smaller, more frequent administrations can often improve the therapeutic index by maintaining effective drug concentrations while minimizing toxicity.[1]
-
Metronomic Dosing: This approach involves the frequent administration of low doses of the drug, which is thought to inhibit tumor angiogenesis.[4]
Published Dosing Regimens in Mice:
| Dose | Route of Administration | Dosing Schedule | Mouse Strain | Study Context | Reference |
| 130 mg/kg/day | Intraperitoneal (i.p.) | Days 1-3 and 15-17 | Nude | Maximum Tolerated Dose determination in xenograft model | [8] |
| 100, 150, 200, 300 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Immunomodulatory effects | [9] |
| 50 mg/kg | Intraperitoneal (i.p.) | Single dose | C57BL/6 | Metabolomic analysis | [4] |
The Critical Role of Mesna for Uroprotection
Due to the high risk of hemorrhagic cystitis from the toxic metabolite acrolein, co-administration of the uroprotectant mesna (2-mercaptoethane sulfonate) is mandatory for all this compound studies.[6][11] Mesna concentrates in the bladder and neutralizes acrolein, significantly reducing urothelial damage without compromising the antitumor efficacy of this compound.[12][13]
Mesna Dosing Guidelines:
The total daily dose of mesna is typically calculated as a percentage of the this compound dose, with common protocols using 60% to 100% of the this compound dose.[14][15] The administration of mesna should be timed to coincide with and follow the this compound injection to ensure continuous protection.
A common schedule involves administering mesna at the same time as this compound, and then again at 4 and 8 hours post-ifosfamide injection.[14] For example, if the this compound dose is 100 mg/kg, the mesna dose would be 20 mg/kg at 0, 4, and 8 hours.
Step-by-Step Protocols for this compound Administration
Reagent Preparation and Handling
This compound Solution Preparation:
This compound is typically supplied as a powder for reconstitution.
-
Vehicle Selection: Sterile Water for Injection, 0.9% Sodium Chloride (Normal Saline), or 5% Dextrose in Water are all suitable vehicles.[16] For in vivo studies, sterile 0.9% saline is the most common choice.
-
Reconstitution: Under sterile conditions in a biological safety cabinet, reconstitute the this compound powder with the chosen vehicle to a desired stock concentration. For example, to prepare a 20 mg/mL stock solution, dissolve 1 g of this compound in 50 mL of sterile saline.
-
Storage: Reconstituted this compound solutions should be stored at 2-8°C and used within 24 hours.[14][17]
Mesna Solution Preparation:
Mesna is available as an injection solution, typically at 100 mg/mL.
-
Dilution: Dilute the mesna solution with sterile 0.9% saline to a concentration suitable for injection into small animals. A final concentration of 10-20 mg/mL is often practical.
-
Storage: Diluted mesna solutions are stable for 24 hours at room temperature.[16]
Intraperitoneal (i.p.) Injection Protocol for Mice
This is a common and relatively simple route of administration for preclinical studies.
Materials:
-
This compound solution
-
Mesna solution
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
Animal restrainer (optional)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the neck and securing the tail, or with a restraint device.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.[11]
-
Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel (no blood in the syringe hub) or an organ (no fluid aspirate).[11]
-
Injection: Slowly and steadily inject the calculated volume of the this compound solution. The maximum recommended injection volume for a mouse is 10 mL/kg.
-
Mesna Administration: Following the same procedure, administer the first dose of mesna immediately after the this compound injection. Subsequent mesna doses should be administered at the predetermined time points (e.g., 4 and 8 hours later).
-
Post-Administration Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions.
Intravenous (i.v.) Injection Protocol for Mice (Tail Vein)
Intravenous administration provides more direct and controlled systemic delivery.
Materials:
-
This compound solution
-
Mesna solution
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp (optional, for tail vein dilation)
Procedure:
-
Animal Preparation: Place the mouse in a restrainer to secure it and expose the tail. If needed, use a heat lamp to warm the tail and dilate the lateral tail veins.
-
Vein Identification: Identify one of the two lateral tail veins.
-
Needle Insertion: With the bevel of the needle facing up, carefully insert the needle into the vein at a shallow angle.
-
Injection: Slowly inject the calculated volume of the this compound solution. You should see the vein blanch as the solution is injected. If a blister forms under the skin, the needle is not in the vein and should be repositioned.
-
Mesna Administration: Administer mesna intravenously according to the selected schedule.
-
Post-Administration Monitoring: After removing the needle, apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor its recovery.
Toxicity Monitoring and Management in Animal Studies
Careful monitoring for signs of toxicity is crucial for animal welfare and data integrity.
Common Toxicities and Monitoring Parameters:
-
Myelosuppression: this compound can cause a decrease in white blood cells, red blood cells, and platelets. Monitor complete blood counts (CBCs) at baseline and at regular intervals after treatment.
-
Urotoxicity: Despite the use of mesna, it is important to monitor for signs of bladder toxicity. This can include observing for hematuria (blood in the urine) and changes in urination frequency. Urinalysis can be performed to detect microscopic hematuria.[11]
-
Neurotoxicity: Observe animals for any behavioral changes, such as lethargy, confusion, or seizures.[12]
-
General Health: Monitor body weight, food and water intake, and overall appearance and behavior daily. A significant loss of body weight (typically >15-20%) is a common endpoint for euthanasia in preclinical studies.
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying biology, the following diagrams are provided.
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Experimental workflow for this compound administration in mice.
Conclusion
The successful use of this compound in preclinical in vivo studies hinges on a thorough understanding of its pharmacology, meticulous protocol execution, and a commitment to animal welfare. By carefully selecting the appropriate animal model, determining an effective and well-tolerated dosing regimen, and diligently implementing uroprotection with mesna, researchers can generate reliable and translatable data that will ultimately contribute to the advancement of cancer therapy.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebm-journal.org [ebm-journal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The growing pains of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Metabolism of Cyclophosphamide and this compound in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. drugs.com [drugs.com]
- 11. karger.com [karger.com]
- 12. Administration of cyclophosphamide changes the immune profile of tumor-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mesna [glowm.com]
- 14. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. globalrph.com [globalrph.com]
- 16. Investigation of this compound Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Note: Quantitative Analysis of Ifosfamide in Biological Matrices
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of the alkylating agent ifosfamide in biological samples such as plasma and blood. Designed for researchers, clinical scientists, and drug development professionals, this document delves into the critical aspects of bioanalysis, from pre-analytical considerations to advanced analytical methodologies. We present in-depth protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices, adherence to regulatory standards for method validation, and practical, field-proven insights are emphasized throughout to ensure scientific integrity and robust, reproducible results.
Introduction: The Clinical Imperative for this compound Quantification
This compound is a crucial chemotherapeutic agent, a prodrug belonging to the oxazaphosphorine class, used in the treatment of a wide array of solid tumors and hematologic malignancies, including sarcomas, testicular cancer, and lymphomas.[1][2] Its therapeutic efficacy is predicated on its metabolic activation in the liver by cytochrome P450 (CYP450) enzymes into the active cytotoxic metabolite, isophosphoramide mustard, and other byproducts.[3][4] However, this metabolic pathway also generates toxic metabolites, such as acrolein and chloroacetaldehyde, which are responsible for severe side effects like hemorrhagic cystitis, nephrotoxicity, and neurotoxicity.[1][2]
The narrow therapeutic window and significant inter-individual variability in this compound's pharmacokinetics necessitate precise therapeutic drug monitoring (TDM).[4] Accurate quantification of this compound and its metabolites in biological fluids allows for dose individualization, which can optimize therapeutic outcomes while minimizing debilitating toxicities.[4] This guide provides a robust framework for selecting and implementing the appropriate analytical methodology to achieve this critical clinical goal.
Pre-Analytical Stage: Foundations of Data Integrity
Before any analysis, the integrity of the biological sample is paramount. Errors introduced at this stage are irreversible and compromise the validity of the final data.
-
Sample Collection: Blood samples should be collected in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). The choice can influence matrix effects in LC-MS/MS, making consistency key. For metabolite studies, especially for the unstable 4-hydroxythis compound, immediate stabilization using citric acid may be required.[5]
-
Processing: Plasma or serum should be separated from whole blood by centrifugation as soon as possible after collection to prevent ongoing metabolic activity by blood cells.
-
Storage: this compound is relatively stable, but samples should be stored frozen, typically at -20°C for short-term and -80°C for long-term storage, to prevent degradation.[6] Freeze-thaw cycles should be minimized as they can degrade the analyte and alter the sample matrix.
Sample Preparation: The Art of Analyte Isolation
The primary goal of sample preparation is to isolate this compound from complex biological matrices (e.g., plasma proteins, lipids, salts) that can interfere with analysis and damage analytical instrumentation. The choice of technique represents a trade-off between speed, cost, and cleanliness.
-
Protein Precipitation (PPT):
-
Principle: A simple and rapid method where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.
-
Rationale: This is often the first choice for method development due to its simplicity. However, it is the "dirtiest" method, as many endogenous interferences remain in the supernatant, potentially leading to matrix effects in LC-MS/MS.
-
-
Liquid-Liquid Extraction (LLE):
-
Principle: This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent like dichloromethane or ethyl acetate).[3][7]
-
Rationale: LLE provides a much cleaner extract than PPT. The choice of organic solvent is critical and is based on the polarity of this compound. It is a more labor-intensive technique but can significantly improve data quality by removing salts and phospholipids.[7]
-
-
Solid-Phase Extraction (SPE):
-
Principle: SPE uses a solid sorbent packed into a cartridge or plate to retain the analyte from the liquid sample.[8][9] Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.
-
Rationale: SPE is the most powerful and selective sample preparation technique, offering the cleanest extracts.[10][11] Reversed-phase (e.g., C18) cartridges are commonly used for this compound. While being the most expensive and complex method to develop, its high degree of purification is often necessary for robust, high-sensitivity assays and can be automated for high-throughput applications.[9]
-
Analytical Methodologies & Protocols
The selection of an analytical instrument depends on the required sensitivity, selectivity, and available resources. All methods must be validated according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[12][13][14]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for quantifying this compound at relatively high concentrations, as seen in pharmacokinetic studies.
-
Principle: The extracted sample is injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a stationary phase (e.g., C18). This compound separates from other components based on its interaction with the stationary phase and is detected by its absorbance of UV light at a low wavelength (typically 190-210 nm).[11][15][16]
-
Causality: The choice of a C18 (reversed-phase) column is based on the moderately nonpolar nature of this compound. The mobile phase, typically a mixture of acetonitrile and water or a buffer, is optimized to achieve a good peak shape and retention time.[16] Detection at a low wavelength is necessary because this compound lacks a strong chromophore, which also makes the method susceptible to interference from other compounds that absorb in this region.[15][17]
Protocol: HPLC-UV Quantification of this compound in Human Plasma
-
Sample Preparation (LLE):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of an internal standard (IS) working solution (e.g., cyclophosphamide) and vortex. The IS is critical for correcting variations in extraction and injection volume.
-
Add 500 µL of dichloromethane, vortex vigorously for 1 minute.[3]
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.[3]
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
A calibration curve is constructed by plotting the peak area ratio (this compound/IS) against the nominal concentration. The curve should be linear over the expected concentration range.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalysis due to its superior sensitivity and selectivity. It is the method of choice for studies requiring low limits of quantification, such as TDM in pediatric patients or metabolite analysis.[6][10]
-
Principle: After chromatographic separation by an HPLC or UPLC system, the analyte is ionized (typically by electrospray ionization, ESI), and the resulting ions are separated by a mass analyzer. A specific precursor ion for this compound (e.g., m/z 261) is selected, fragmented, and a specific product ion (e.g., m/z 92) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interference.
-
Causality: The UPLC (Ultra-Performance Liquid Chromatography) front-end uses smaller column particles (<2 µm), providing faster analysis and better resolution than conventional HPLC.[6] ESI in positive mode (ESI+) is chosen because the this compound structure can readily accept a proton to form a positive ion. The selection of precursor -> product ion transitions is unique to the analyte's structure, granting exceptional selectivity.[10] Cyclophosphamide is an ideal internal standard as it is a structural isomer and behaves nearly identically during extraction and ionization.[6][10]
Protocol: UPLC-MS/MS Quantification of this compound in Dried Blood Spots (DBS)
This protocol is adapted for a microsampling approach, which is minimally invasive and particularly valuable in pediatric settings.[6][10]
-
Sample Preparation (DBS Extraction):
-
Punch a 3 mm disc from the dried blood spot sample into a clean microcentrifuge tube.
-
Add 100 µL of an extraction solvent (e.g., acetonitrile/ethyl acetate mixture) containing the internal standard (cyclophosphamide).
-
Vortex for 15 minutes to ensure complete extraction of the drug from the paper matrix.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
UPLC-MS/MS Conditions:
Workflow Diagram: LC-MS/MS Analysis of this compound
Caption: Workflow from sample receipt to final quantification using LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique, but its application for this compound is more complex due to the drug's low volatility and thermal instability.
-
Principle: The analyte must first be chemically modified in a process called derivatization to increase its thermal stability and volatility, making it suitable for gas chromatography.[19][20] The derivatized analyte is then vaporized and separated in a heated column. Detection is achieved by mass spectrometry.
-
Causality: Unlike its isomer cyclophosphamide, this compound can be analyzed by GC without derivatization under specific conditions, but this is not common practice for quantitative bioanalysis.[21] Derivatization, often silylation (e.g., using BSTFA), is performed to mask polar functional groups (-NH, -OH), which reduces adsorption in the GC system and prevents thermal decomposition, leading to sharp, reproducible peaks.[19][22]
Protocol: GC-MS Quantification of this compound in Plasma (with Derivatization)
-
Sample Preparation (Extraction & Derivatization):
-
Perform a liquid-liquid extraction as described in the HPLC-UV protocol using an appropriate solvent.
-
Evaporate the organic extract to complete dryness. It is critical to remove all water, as it will interfere with the silylation reaction.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and 50 µL of a catalyst/solvent like pyridine.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to complete the derivatization reaction.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Instrument: GC system with a mass selective detector (MSD).
-
Column: DB-5ms or similar non-polar capillary column.
-
Injection Mode: Splitless.
-
Oven Program: Start at 150°C, ramp to 280°C.
-
Carrier Gas: Helium.
-
Detection: MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized this compound.
-
Method Comparison and Selection
Choosing the right method requires balancing performance needs with practical constraints.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~100 ng/mL[15][17] | <10 ng/mL[6][23] | ~50-100 ng/mL[22] |
| Sample Preparation | LLE or SPE required | LLE, SPE, or PPT | LLE + Derivatization |
| Throughput | Moderate | High (with UPLC) | Low |
| Cost (Instrument) | Low | High | Moderate |
| Complexity | Low | High | Very High |
| Primary Application | Pharmacokinetic studies | Therapeutic Drug Monitoring, Metabolite studies | Specialized research |
Conclusion
The accurate quantification of this compound in biological matrices is indispensable for optimizing its clinical use. This guide has detailed three primary analytical methodologies, each with distinct advantages and applications.
-
HPLC-UV offers a cost-effective and accessible option for applications not requiring high sensitivity.
-
GC-MS , while powerful, involves complex derivatization steps, limiting its routine use.
-
LC-MS/MS stands out as the superior technique, providing the high sensitivity, specificity, and throughput required for modern therapeutic drug monitoring and clinical research.
The successful implementation of any of these protocols hinges on a thorough understanding of the principles behind each step, rigorous method validation according to regulatory standards[12][13][24], and meticulous execution from sample collection to data analysis.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 4-hydroxythis compound in biological matrices by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Method to Quantify this compound Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nsuworks.nova.edu [nsuworks.nova.edu]
- 9. researchgate.net [researchgate.net]
- 10. A New Method to Quantify this compound Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. labs.iqvia.com [labs.iqvia.com]
- 13. fda.gov [fda.gov]
- 14. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 15. A simple quantitative HPLC assay for this compound in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [christie.openrepository.com]
- 18. This compound Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. jfda-online.com [jfda-online.com]
- 21. research.tue.nl [research.tue.nl]
- 22. Analysis of this compound, 4-hydroxythis compound, N2-dechloroethylthis compound, N3-dechloroethylthis compound and iphosphoramide mustard in plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 24. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
Application Notes & Protocols: A Preclinical Guide to Ifosfamide and Radiotherapy Combination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic combination of chemotherapy and radiotherapy is a fundamental pillar of modern oncology, designed to maximize tumor cell eradication while minimizing systemic toxicity.[1] This guide provides a comprehensive overview of the preclinical evaluation of ifosfamide, an alkylating agent, in concert with radiotherapy.[2][3] We will delve into the mechanistic synergy, established preclinical models, detailed experimental protocols, and critical considerations for designing and interpreting these studies. The primary objective is to equip researchers with the foundational knowledge and practical methodologies to rigorously assess the therapeutic potential of this combination in a preclinical setting.
Introduction: Scientific Rationale for Combination Therapy
1.1 this compound: An Overview
This compound is a cytotoxic, antineoplastic medication belonging to the oxazaphosphorine class of alkylating agents.[2][3] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to generate its active metabolites, primarily isophosphoramide mustard (IPM) and acrolein.[3][4] IPM exerts its cytotoxic effect by cross-linking DNA, which ultimately inhibits DNA synthesis and cellular proliferation.[3] this compound has demonstrated clinical efficacy against a range of solid tumors, including sarcomas, lung cancer, and testicular cancer.[2][5]
1.2 Radiotherapy: A Localized Anti-Cancer Modality
Radiotherapy utilizes ionizing radiation to induce DNA damage, primarily through the generation of double-strand breaks (DSBs), in targeted tumor tissues. This overwhelming DNA damage triggers cell cycle arrest and apoptosis.[1] The effectiveness of radiotherapy can be limited by the intrinsic radioresistance of some tumor cells and the need to spare surrounding healthy tissues.[6]
1.3 The Synergy of this compound and Radiotherapy
The combination of this compound and radiotherapy is predicated on a powerful synergistic effect that targets the core of cancer cell survival: DNA integrity and repair.[1] This synergy is most pronounced in the radioresistant S-phase of the cell cycle.[1] The multi-pronged attack on DNA, with this compound-induced alkylation and radiation-induced DSBs, overwhelms the cellular DNA damage response (DDR) mechanisms.[1] Furthermore, this compound has been shown to deplete cellular glutathione, a key antioxidant, which may enhance the cytotoxic effects of radiation-induced reactive oxygen species.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Preclinical Data to Design Combination Clinical Trials of Radiation Therapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Robust and Validated LC-MS/MS Method for High-Throughput Quantification of Ifosfamide in Human Plasma for Pharmacokinetic Studies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate and precise quantification of ifosfamide in human plasma. This compound is a critical alkylating agent used in oncology, but its narrow therapeutic index and complex metabolic profile necessitate rigorous pharmacokinetic (PK) monitoring to optimize dosing, enhance efficacy, and mitigate toxicity.[1][2][3] The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and suitability for clinical research settings. The method has been developed and validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation, ensuring data integrity and reliability for regulatory submissions.[4][5][6]
Introduction: The Clinical Imperative for this compound Monitoring
This compound (IF) is a prodrug from the oxazaphosphorine class, structurally related to cyclophosphamide, and is widely used in the treatment of various solid tumors and hematologic malignancies.[2][3] Its therapeutic effect is dependent on metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, into the active cytotoxic metabolite, 4-hydroxythis compound.[3][7] However, this metabolic process also produces toxic byproducts, such as chloroacetaldehyde (CAA), which is implicated in the dose-limiting neurotoxicity and nephrotoxicity associated with this compound therapy.[2][3]
The significant inter-patient variability in this compound metabolism and clearance, coupled with the potential for drug-drug interactions and auto-induction of its own metabolism, leads to an unpredictable dose-response relationship.[8][9] This variability underscores the critical need for therapeutic drug monitoring (TDM) and detailed pharmacokinetic studies. By accurately measuring this compound concentrations in patient plasma, clinicians and researchers can tailor dosing regimens, investigate metabolic pathways, and ultimately improve the therapeutic index of this potent chemotherapeutic agent.[1][8]
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity, selectivity, and speed, making it the ideal platform for demanding clinical applications like this compound PK studies.[10][11]
Principle of the Method
The analytical workflow is designed for robustness and high throughput. The core principle involves:
-
Sample Alkalinization & Internal Standard Spiking: A known concentration of an internal standard (IS), such as cyclophosphamide or a stable isotope-labeled this compound (e.g., this compound-d4), is added to the plasma sample to correct for variability during sample processing and analysis.[7][12]
-
Protein Precipitation (PPT): An organic solvent (e.g., acetonitrile) is added to the plasma to denature and precipitate proteins, which would otherwise interfere with the analysis. This is a rapid and effective cleanup step.[13]
-
Chromatographic Separation: The resulting supernatant, containing this compound and the IS, is injected into a reversed-phase Ultra-High-Performance Liquid Chromatography (UPLC) system. A C18 column is used to separate the analytes from endogenous plasma components based on their hydrophobicity.[12][14]
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The instrument is set to Multiple Reaction Monitoring (MRM) mode, providing exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both this compound and the IS.[12][15]
-
Quantification: The concentration of this compound in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Standards: this compound (analytical grade), Cyclophosphamide (IS, analytical grade) or this compound-d4 (IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ethyl acetate (analytical grade).
-
Reagents: Ammonium formate (analytical grade), Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma with K2-EDTA as anticoagulant.
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts.
-
Equipment:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent).
-
Tandem Mass Spectrometer (e.g., Sciex Triple Quad or Waters Xevo TQ-S or equivalent).
-
Analytical balance, vortex mixer, centrifuge.
-
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard (cyclophosphamide) in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) methanol:water to create working solutions for spiking calibration standards (CS).
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 200 ng/mL). This solution will be used as the protein precipitation agent.
-
Calibration Standards (CS): Prepare a series of 8-10 non-zero calibration standards by spiking appropriate volumes of the working standard solutions into blank human plasma. The typical concentration range is 100 to 10,000 ng/mL.[12]
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (approx. 3x LLOQ)
-
Medium QC (approx. 40-60% of calibration range)
-
High QC (approx. 80% of the Upper Limit of Quantification, ULOQ)
-
Plasma Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Aliquot 50 µL of plasma into the corresponding tubes.
-
Add 150 µL of the IS working solution (in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following parameters serve as a robust starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| UPLC System | Waters ACQUITY UPLC or equivalent | Provides high resolution and fast run times. |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm | C18 chemistry offers excellent retention for moderately polar compounds like this compound.[12] |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate acts as an ion-pairing agent to improve peak shape and formic acid aids in positive ionization. |
| Mobile Phase B | Methanol:Acetonitrile (50:50, v/v) + 0.1% Formic Acid | Organic solvent mixture for efficient elution. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
| Gradient | See Table 2 below | |
Table 2: Example Chromatographic Gradient
| Time (min) | Flow Rate (mL/min) | %A | %B |
|---|---|---|---|
| 0.0 | 0.3 | 95 | 5 |
| 0.5 | 0.3 | 95 | 5 |
| 2.5 | 0.3 | 5 | 95 |
| 3.5 | 0.3 | 5 | 95 |
| 3.6 | 0.3 | 95 | 5 |
| 5.0 | 0.3 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound and cyclophosphamide readily form positive ions.[12] |
| Capillary Voltage | 3.0 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 400 °C |
| MRM Transitions | See Table 4 below | Specific precursor/product pairs ensure high selectivity. |
Table 4: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 261.0 | 91.6 | 25 | 25 |
| Cyclophosphamide (IS) | 261.0 | 140.0 | 25 | 20 |
Note: These values are derived from published methods and should be optimized empirically on the specific instrument in use.[12]
Bioanalytical Method Validation
To ensure the reliability of the data for pharmacokinetic studies, the method must be fully validated according to regulatory guidelines.[5][6][16] The validation process demonstrates that the method is fit for its intended purpose.[11]
Table 5: Summary of Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)
| Parameter | Purpose | Experiment | Acceptance Criteria |
|---|---|---|---|
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze ≥6 blank plasma lots. | Response at the retention time of the analyte should be <20% of the LLOQ response. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Analyze a calibration curve with ≥6 non-zero standards. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | Analyze QC samples (LLOQ, L, M, H) in ≥5 replicates over ≥3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the ion suppression or enhancement from the biological matrix. | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Evaluate the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples vs. post-extraction spiked samples. | Should be consistent and reproducible, though no absolute value is required. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QC samples after exposure to relevant conditions (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations should be within ±15% of nominal values. |
| Carryover | Check for analyte carryover from a high concentration sample to a subsequent blank sample. | Inject a blank sample immediately after the highest calibration standard (ULOQ). | Response in the blank should be <20% of the LLOQ response. |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation protocol is well-suited for the rapid processing of large numbers of samples typical in clinical pharmacokinetic studies. By adhering to the rigorous validation standards set forth by regulatory agencies, this method generates reliable and defensible data, empowering researchers and clinicians to better understand this compound's disposition and optimize its use in cancer therapy.
References
- 1. Clinical pharmacokinetics and pharmacodynamics of this compound and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. This compound metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. rsc.org [rsc.org]
- 11. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 12. A New Method to Quantify this compound Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. opentrons.com [opentrons.com]
- 14. Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantification of dimethyl-ifosfamide and its N-deschloropropylated metabolites in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. database.ich.org [database.ich.org]
Application Notes for Ifosfamide Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Ifosfamide in Preclinical Research
This compound is a crucial alkylating agent and a structural analog of cyclophosphamide, employed in the treatment of a wide array of cancers, including testicular cancer, sarcomas, and lymphomas.[1][2][3] In preclinical research, mouse models are indispensable for evaluating the efficacy and toxicity of chemotherapeutic agents like this compound. This document provides a comprehensive guide for the effective design and execution of in vivo studies using this compound in mice, with a focus on scientific integrity and reproducible outcomes.
Pharmacology and Bioactivation of this compound
This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its cytotoxic effects.[1][4] This bioactivation primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2B6.[2][5]
The activation process begins with the hydroxylation of this compound at the ring carbon atom, forming an unstable intermediate, 4-hydroxythis compound.[1][6] This intermediate is in equilibrium with its tautomer, aldothis compound. These active metabolites are then transported to cancer cells. Inside the cell, aldothis compound decomposes to produce the primary cytotoxic metabolite, isophosphoramide mustard, and a toxic byproduct, acrolein.[1][4][7] Isophosphoramide mustard is responsible for the antineoplastic activity of this compound. It functions by creating inter- and intra-strand DNA cross-links, primarily at the guanine N-7 position.[1][3] This damage to the DNA structure inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][7]
The byproduct acrolein does not contribute to the anticancer effect but is responsible for the significant urotoxicity, including hemorrhagic cystitis, associated with this compound treatment.[4][7] Another metabolite, chloroacetaldehyde, is linked to the neurotoxic side effects that can be observed.[3]
Caption: Bioactivation pathway of this compound.
Key Considerations for Dosing and Administration in Mouse Models
Dosage Regimens
The selection of an appropriate dosage for this compound is critical and depends on the tumor model, mouse strain, and the specific research question. Doses in mouse models are typically higher than in humans when converted on a mg/kg basis, due to the faster metabolism in mice. It is always recommended to perform a pilot study to determine the maximum tolerated dose (MTD) in the specific mouse strain and tumor model being used.
| Cancer Model | Mouse Strain | This compound Dosage | Administration Route | Dosing Schedule | Reference |
| Human Tumor Xenografts | Nude Mice | 130 mg/kg/day | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Days 1-3 and 15-17 | [8] |
| Sarcoma | C57BL/6 | 100-300 mg/kg | Intraperitoneal (i.p.) | Single dose | [9] |
| General Toxicity Study | Rats | 50 mg/kg/day | Intraperitoneal (i.p.) | 5 consecutive days | [10] |
| Intestinal Mucosa Damage | Rabbits | 30-60 mg/kg | Intravenous (i.v.) | Weekly for 10 weeks | [11] |
Routes of Administration
-
Intraperitoneal (i.p.) Injection: This is the most common route for administering this compound in mouse models due to its relative ease and the rapid absorption of the drug into the systemic circulation.
-
Intravenous (i.v.) Injection: This route, typically via the tail vein, most closely mimics the clinical administration of this compound.[12] It provides direct entry into the bloodstream, ensuring 100% bioavailability. However, it is more technically demanding.
-
Subcutaneous (s.c.) Injection: This route is less common but can be used. It results in a slower absorption rate compared to i.p. or i.v. administration.
Vehicle Selection and Preparation Protocol
Materials:
-
This compound powder
-
Sterile Water for Injection, USP, or 0.9% Sodium Chloride Injection, USP[13]
-
Sterile syringes and needles (25-27 gauge)
-
Laminar flow hood or biological safety cabinet
-
Personal protective equipment (gloves, lab coat, safety glasses)
Protocol:
-
Reconstitution: In a laminar flow hood, reconstitute the this compound powder with Sterile Water for Injection or 0.9% Sodium Chloride to a stock concentration (e.g., 50 mg/mL).[14]
-
Dilution: Based on the average weight of the mice in the study group and the desired dose, calculate the required volume of the stock solution and dilute it further with sterile saline to a final concentration that allows for an appropriate injection volume (typically 5-10 mL/kg body weight).
-
Storage: Reconstituted or diluted solutions of this compound should be refrigerated and used within 24 hours.[15]
Monitoring Therapeutic Efficacy and Toxicity
Efficacy Endpoints
-
Tumor Volume Measurement: For subcutaneous xenograft models, tumor growth is typically monitored by caliper measurements 2-3 times per week.[16][17] The tumor volume can be calculated using the formula: Volume = (width^2 * length) / 2.
-
Bioluminescence Imaging (BLI): For orthotopic or metastatic models, BLI can be used to non-invasively monitor tumor burden over time in tumor cell lines engineered to express luciferase.[18]
-
High-Field MRI and Ultrasound: These imaging modalities can also be used to accurately characterize tumor growth in preclinical models.[18][19][20]
-
Survival Analysis: In survival studies, the primary endpoint is the time to a predetermined endpoint, such as a specific tumor volume or the onset of clinical signs requiring euthanasia.
Toxicity Monitoring
The administration of this compound can lead to several toxicities, which must be carefully monitored throughout the study.
| Toxicity | Cause | Monitoring Parameters | Mitigation Strategy |
| Urotoxicity (Hemorrhagic Cystitis) | Acrolein metabolite | Hematuria (blood in urine), changes in urination frequency. | Co-administration with Mesna, a uroprotective agent, and ensuring adequate hydration.[4][7][21] |
| Myelosuppression | Cytotoxic effect on bone marrow | Complete blood counts (CBC) to assess for leukopenia, neutropenia, and thrombocytopenia.[22][23] | Dose adjustments or supportive care (e.g., growth factors) may be necessary in some cases. |
| Neurotoxicity | Chloroacetaldehyde metabolite | Changes in behavior, lethargy, ataxia, seizures.[4] | If severe, may require discontinuation of treatment. |
| Nephrotoxicity | Direct toxic effect of metabolites on renal tubules | Serum creatinine and blood urea nitrogen (BUN) levels.[10][24] | Ensure adequate hydration.[15] |
| General Health | Systemic effects of chemotherapy | Body weight, food and water intake, general appearance (posture, fur). | Supportive care as needed. |
Experimental Protocol: A Case Study in a Xenograft Model
This protocol outlines a typical efficacy study of this compound in a subcutaneous human tumor xenograft mouse model.
Caption: Experimental workflow for an this compound efficacy study.
Step-by-Step Methodology:
-
Tumor Cell Implantation: Subcutaneously implant tumor cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NSG mice).
-
Tumor Growth Monitoring: Monitor tumor growth with calipers. When tumors reach an average size of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at the predetermined dose (e.g., via i.p. injection). Co-administer Mesna to prevent urotoxicity. A common regimen for Mesna is to give a dose equal to 20% of the this compound dose at the time of this compound administration, and then again at 4 and 8 hours post-ifosfamide.[21]
-
Control Group: Administer the vehicle solution using the same route and schedule.
-
-
Ongoing Monitoring: Throughout the study, monitor tumor volume, body weight, and clinical signs of toxicity 2-3 times per week.
-
Study Endpoint: The study is concluded when tumors in the control group reach a predetermined size limit, or when individual animals meet the criteria for euthanasia due to tumor burden or toxicity.
-
Data Analysis: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis). Analyze the data to determine the effect of this compound on tumor growth and overall survival.
Troubleshooting and Best Practices
-
Inconsistent Tumor Growth: Ensure consistent cell viability and injection technique. Using a cell suspension in Matrigel can improve tumor take rates and growth consistency.
-
Toxicity: If significant weight loss (>15-20%) or other signs of severe toxicity are observed, consider reducing the dose or frequency of this compound administration.
-
Hematuria: The presence of blood in the urine is a sign of hemorrhagic cystitis. Ensure that Mesna is being administered correctly and that the animals are well-hydrated.
-
Aseptic Technique: All injections should be performed using sterile technique to prevent infection.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. labeling.pfizer.com [labeling.pfizer.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Mesna ameliorates intestinal mucosa damage after this compound administration in the rabbit at a dose-related manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. DailyMed - this compound injection, powder, for solution [dailymed.nlm.nih.gov]
- 14. globalrph.com [globalrph.com]
- 15. This compound and Mesna Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 16. Monitoring of Xenograft Tumor Growth and Response to Chemotherapy by Non-Invasive In Vivo Multispectral Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]
- 18. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Comparison of Imaging Techniques to Monitor Tumor Growth and Cancer Progression in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Use of mesna to prevent this compound-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound/mesna. A review of its antineoplastic activity, pharmacokinetic properties and therapeutic efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. Investigation of this compound Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Researcher's Guide to In Vitro Ifosfamide Cytotoxicity Assays
Introduction: The Challenge of Ifosfamide in a Dish
This compound (IFO) is a cornerstone of chemotherapeutic regimens for a range of malignancies, including sarcomas, testicular cancer, and lymphomas.[1][2] It belongs to the oxazaphosphorine class of alkylating agents, which exert their cytotoxic effects by inflicting lethal damage to cancer cell DNA.[2][3] However, a critical characteristic of this compound, and a frequent pitfall in preclinical studies, is that it is a prodrug .[1][2] In its administered form, this compound is therapeutically inactive. Its potent anticancer activity is unlocked only after metabolic activation, a process that occurs primarily in the liver.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for accurately determining the cytotoxicity of this compound in an in vitro setting. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that your assays are not only robust and reproducible but also mechanistically informative.
Part 1: The Gatekeeper of Activity - Metabolic Activation
The primary reason in vitro this compound studies can fail is the neglect of its bioactivation requirement. Most cancer cell lines lack the specific cytochrome P450 (CYP) enzymes necessary to metabolize the parent drug.[4]
Mechanism of Activation and Cytotoxicity
This compound is hydroxylated at the C4 position of its oxazaphosphorine ring by hepatic enzymes, predominantly CYP3A4 and CYP2B6, to form the unstable intermediate, 4-hydroxythis compound (4-OH-IFO).[4][5] This intermediate exists in equilibrium with its tautomer, aldothis compound. Aldothis compound then spontaneously decomposes to yield two key molecules:
-
Isophosphoramide Mustard (IPM): The primary alkylating metabolite responsible for the therapeutic effect.[2] IPM forms covalent bonds with DNA, creating inter- and intra-strand cross-links, primarily at the N-7 position of guanine.[1][6] This extensive DNA damage blocks replication and transcription, triggering cell cycle arrest and apoptosis.[3][7]
-
Acrolein: A highly reactive aldehyde that is a major contributor to the urotoxic side effects (hemorrhagic cystitis) seen in patients but is also cytotoxic in vitro.[2][7]
A secondary metabolic pathway involves N-dechloroethylation, which produces the neurotoxic metabolite chloroacetaldehyde (CAA), a compound that also possesses its own cytotoxic profile.[4][8]
Experimental Solutions for In Vitro Activation
To accurately assess this compound's cytotoxicity, one must replicate its metabolic activation. There are two primary, field-proven approaches:
-
Use of Pre-activated Analogs: The most straightforward method is to bypass the need for CYP enzymes entirely by using a chemically pre-activated form of this compound, such as 4-hydroperoxythis compound (4-HC) .[9][10] In aqueous culture medium, 4-HC spontaneously decomposes to yield 4-OH-IFO, which then generates the active IPM. This provides a direct and reproducible way to study the effects of the active metabolite.
-
Microsomal S9 Fraction Co-incubation: For studies where the metabolism itself is of interest, a liver S9 fraction can be used. This is a supernatant fraction of a liver homogenate containing both microsomal and cytosolic enzymes. Co-incubating the cancer cells with this compound and an S9 fraction (typically from rat, mouse, or human liver) along with necessary cofactors (e.g., NADPH-generating system) can mimic hepatic metabolism.
Expert Recommendation: For most cytotoxicity screening purposes, using 4-hydroperoxythis compound is the preferred method due to its higher reproducibility and simplicity compared to the S9 co-incubation system.
Part 2: Core Assays for Quantifying Cytotoxicity
A multi-faceted approach is essential to fully characterize the cytotoxic effects of this compound. We recommend a tiered strategy, beginning with general cell viability and progressing to more specific assays for apoptosis and DNA damage.
Assay 1: Cell Viability via Metabolic Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13] The amount of formazan produced is proportional to the number of living cells.
Principle of Causality: This assay is an excellent first-pass screen. A reduction in the MTT signal indicates a loss of metabolic function, which could be due to cell death (apoptosis/necrosis) or cytostatic effects (cessation of proliferation). It provides a quantitative measure (e.g., IC50 value) of the compound's potency.
Materials:
-
4-Hydroperoxythis compound (4-HC) or other activated this compound metabolite.
-
Target cancer cell lines (e.g., A549 lung carcinoma, U-2 OS osteosarcoma).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
Sterile 96-well plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 4-HC. Perform serial dilutions in complete culture medium to create a range of desired concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of 4-HC. Include "vehicle control" wells (medium with the same concentration of solvent used for the drug) and "untreated control" wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12][13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[12]
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the drug concentration to generate a dose-response curve.
-
Use non-linear regression analysis to calculate the IC50 value (the concentration of the drug that inhibits 50% of cell viability).
| Parameter | Typical Range | Cell Line Examples | Reference |
| Active Metabolite | 4-Hydroxy-IFO, CAA | MX1 (Lung), S117 (Lung) | [8] |
| IC50 (4-OH-IFO) | 10 - 25 µM | MX1, S117 | [8] |
| IC50 (CAA) | 8 - 16 µM | MX1, S117 | [8] |
| Incubation Time | 24 - 72 hours | General | [14] |
| Seeding Density | 1,000 - 100,000 cells/well | General | [13] |
Table 1: Example parameters for this compound metabolite cytotoxicity studies. Note that IC50 values are highly dependent on the cell line and experimental conditions.
Assay 2: Apoptosis Detection (Annexin V & Propidium Iodide Staining)
To understand how the cells are dying, an apoptosis assay is essential. The Annexin V/PI assay is the gold standard.[15] It distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle of Causality: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.
Materials:
-
Treated cells from a 6-well or 12-well plate.
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of activated this compound (e.g., 4-HC) for a specified time (e.g., 24 hours).
-
Harvest Cells: Carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the collected medium.
-
Wash: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Data Analysis:
-
The flow cytometer will generate a dot plot with PI fluorescence on the y-axis and Annexin V-FITC fluorescence on the x-axis.
-
The plot is divided into four quadrants:
-
Lower-Left (Q3: AV-/PI-): Live, healthy cells.
-
Lower-Right (Q4: AV+/PI-): Early apoptotic cells.
-
Upper-Right (Q2: AV+/PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Q1: AV-/PI+): Necrotic cells (often considered debris).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Assay 3: Direct DNA Damage Detection (γ-H2AX Assay)
As an alkylating agent, this compound's primary mechanism is DNA damage. The γ-H2AX assay provides a highly sensitive and specific method to quantify DNA double-strand breaks (DSBs), one of the most severe forms of DNA damage.[17]
Principle of Causality: In response to a DSB, the histone protein H2AX is rapidly phosphorylated at serine 139, creating γ-H2AX.[18] Thousands of γ-H2AX molecules accumulate at the site of the break, forming discrete nuclear foci that can be visualized and quantified using a specific antibody.[17] The number of foci is directly proportional to the number of DSBs.
Materials:
-
Cells cultured on glass coverslips or in chamber slides.
-
Paraformaldehyde (PFA) solution (4% in PBS).
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibody: Anti-γ-H2AX (phospho S139) antibody.
-
Secondary antibody: Fluorophore-conjugated anti-primary species antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope.
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with activated this compound for a shorter duration (e.g., 1-6 hours) to capture the initial DNA damage response.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS, then permeabilize the cell membranes with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash three times with PBS and block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Primary Antibody: Incubate with the anti-γ-H2AX primary antibody (diluted in Blocking Buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody: Wash three times with PBS. Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash a final time with PBS and mount the coverslips onto microscope slides. Acquire images using a fluorescence microscope.
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), count the number of distinct γ-H2AX foci per nucleus (DAPI-stained area).
-
Quantify the average number of foci per cell for each treatment condition. A significant increase in foci compared to the control indicates DNA damage.
-
Alternatively, the total fluorescence intensity of γ-H2AX per nucleus can be measured, which is amenable to high-throughput analysis via imaging flow cytometry.[19][20]
Part 3: Final Considerations and Troubleshooting
-
Controls are Critical: Always include untreated, vehicle, and positive controls (e.g., a known DNA-damaging agent like Etoposide for the γ-H2AX assay) to ensure the assay system is working correctly.
-
Time-Course and Dose-Response: Cytotoxicity is both time- and dose-dependent. Perform experiments across a range of concentrations and multiple time points to fully characterize the drug's effect.
-
Cell Line Specificity: The sensitivity to this compound will vary significantly between different cancer cell lines.[21] Always optimize assay conditions (e.g., seeding density) for each specific cell line.[13]
-
Active Metabolite Stability: Pre-activated compounds like 4-HC have a limited half-life in aqueous solution. Prepare fresh dilutions immediately before adding to cells.
By integrating these mechanistically diverse assays and adhering to the rigorous principles of in vitro pharmacology, researchers can generate reliable and insightful data on the cytotoxic effects of this compound, paving the way for more effective cancer therapy development.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxythis compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Influence of schedule on alkylating agent cytotoxicity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 19. researchgate.net [researchgate.net]
- 20. Development of a Validated Immunofluorescence Assay for γH2AX as a Pharmacodynamic Marker of Topoisomerase I Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ifosfamide Resistance in Cancer Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating ifosfamide resistance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your in vitro experiments. Our goal is to equip you with the scientific rationale and practical steps needed to understand and overcome this compound resistance in your cancer cell line models.
Introduction to this compound and Resistance
This compound (IFO) is a crucial alkylating agent used in the treatment of various solid tumors, including sarcomas and testicular cancer.[1] As a prodrug, it requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to form its active metabolites, 4-hydroxythis compound and this compound mustard. These metabolites then exert their cytotoxic effects by creating cross-links in the DNA of cancer cells, which ultimately triggers apoptosis.[2] However, the development of intrinsic or acquired resistance significantly limits its therapeutic efficacy, a challenge that is the focus of extensive research.[3][4]
Resistance to this compound is a multifactorial process. Cancer cells can develop sophisticated mechanisms to evade the drug's cytotoxic effects, including:
-
Increased Drug Detoxification: Upregulation of enzymes like aldehyde dehydrogenases (ALDH) and glutathione S-transferases (GSTs) that neutralize the active metabolites of this compound before they can damage DNA.[5][6][7]
-
Enhanced DNA Repair: Increased capacity of DNA repair pathways, such as base excision repair (BER) and homologous recombination (HR), to remove this compound-induced DNA lesions.[8][9]
-
Alterations in Apoptotic Pathways: Mutations or changes in the expression of proteins involved in the cell death signaling cascade, allowing cells to survive despite significant DNA damage.
This guide will provide practical strategies and troubleshooting for experiments aimed at overcoming these resistance mechanisms.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions about working with this compound and resistant cell lines.
Q1: What are the primary molecular mechanisms of this compound resistance I should investigate in my cell line?
A1: When characterizing a new this compound-resistant cell line, it's crucial to investigate several key pathways. The most common mechanisms include:
-
Metabolic Detoxification:
-
Aldehyde Dehydrogenase (ALDH) Activity: Overexpression of ALDH isozymes, particularly ALDH1A1 and ALDH3A1, is a well-established mechanism.[6][10] These enzymes oxidize aldophosphamide, a key intermediate, into the inactive carboxythis compound, preventing the formation of the cytotoxic this compound mustard. You can assess this by measuring ALDH activity with a commercially available kit or by quantifying the expression of specific ALDH isoforms via qPCR or Western blot.
-
Glutathione S-Transferase (GST) System: Elevated levels of glutathione (GSH) and increased activity of GST enzymes (especially GST P1-1) can conjugate and detoxify this compound mustard.[5][11][12] Measuring total GSH levels and GST activity are important starting points.
-
-
Enhanced DNA Damage Repair (DDR):
-
This compound induces DNA cross-links, which are primarily repaired by the nucleotide excision repair (NER) and homologous recombination (HR) pathways.[9] Upregulation of key proteins in these pathways, such as ERCC1 (NER) or RAD51 (HR), can confer resistance. Investigating the expression and localization of these proteins after this compound treatment can provide significant insights.
-
-
Reduced Drug Activation:
Q2: How do I develop a stable this compound-resistant cancer cell line in vitro?
A2: Developing a resistant cell line is a long-term process that requires patience and careful monitoring.[13][14][15] The most common method is continuous dose escalation . The underlying principle is to apply selective pressure that allows only the most resistant cells to survive and proliferate.
A detailed, step-by-step protocol is provided in the "Experimental Protocols" section of this guide. The general workflow involves:
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound.
-
Continuous low-dose exposure: Start by culturing the parental cells in a medium containing this compound at a low concentration (e.g., IC10-IC20).[16]
-
Gradual dose escalation: Once the cells recover and resume normal proliferation, gradually increase the this compound concentration. This process is repeated over several months.
-
Characterize the resistant phenotype: After the cells can stably proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the parental IC50), confirm the resistant phenotype by re-evaluating the IC50.
-
Cryopreserve at multiple stages: It is critical to freeze down cell stocks at various stages of the selection process.[16]
Q3: What are the most promising strategies to overcome this compound resistance in my experiments?
A3: Strategies to overcome resistance typically involve co-treatment with a second agent that targets the specific resistance mechanism. Based on the mechanisms described in Q1, here are some rational approaches:
| Resistance Mechanism | Therapeutic Strategy | Example Agents | Rationale |
| ALDH Overexpression | ALDH Inhibition | Disulfiram, selective ALDH inhibitors (e.g., NCT-501) | Inhibiting ALDH prevents the detoxification of aldophosphamide, increasing the intracellular concentration of the active this compound mustard.[7] |
| GST-mediated Detoxification | GSH Depletion / GST Inhibition | Buthionine sulfoximine (BSO), Ethacrynic acid | BSO depletes cellular glutathione stores, while other agents can directly inhibit GST activity, making cells more vulnerable to alkylating agents.[1][11] |
| Enhanced DNA Repair | Inhibition of DNA Repair Pathways | PARP inhibitors (e.g., Olaparib), ATR inhibitors (e.g., Ceralasertib) | This compound causes DNA damage that requires repair for cell survival. Inhibiting key repair proteins like PARP1 can lead to the accumulation of lethal DNA lesions, a concept known as synthetic lethality in some contexts.[8][17] |
Q4: My combination therapy experiment is showing antagonism instead of synergy. What could be the reason?
A4: This is a common and important observation. The interaction between two drugs can be synergistic, additive, or antagonistic, and this can be highly dependent on the experimental conditions.[18]
-
Scheduling and Sequence: The order and timing of drug administration are critical. For example, preclinical studies with paclitaxel and activated this compound showed that giving paclitaxel first or simultaneously was synergistic, but giving this compound first resulted in pronounced antagonism.[1] This could be due to cell cycle effects, where the first drug arrests cells in a phase where they are less sensitive to the second drug.
-
Off-Target Effects: One or both drugs may have off-target effects that interfere with the other's mechanism of action.
-
Metabolic Interference: One drug might alter the metabolism or transport of the second drug in an unfavorable way.
To troubleshoot this, consider performing a matrix of experiments where you vary both the sequence of administration (A then B, B then A, A+B simultaneously) and the duration of exposure.
Visualizing Resistance Mechanisms and Experimental Design
To better understand the complex interactions involved in this compound resistance, the following diagrams illustrate the key molecular pathways and a typical experimental workflow.
Caption: Key pathways of this compound activation and resistance.
Caption: Workflow for developing and testing resistant cell lines.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values for this compound between experiments. | 1. Inconsistent Cell Health: Cells were at different passage numbers, confluency levels, or were not in the logarithmic growth phase.[19]2. Drug Instability: this compound's active metabolites can be unstable in culture media.[20]3. Assay Execution: Inconsistent cell seeding density or incubation times. | 1. Standardize Cell Culture: Use cells within a narrow passage range. Seed cells at a consistent density and ensure they are in the log growth phase before treatment.2. Fresh Drug Preparation: Always prepare fresh this compound dilutions from a validated stock solution immediately before each experiment.3. Protocol Adherence: Double-check and standardize all steps of your cell viability assay protocol, including seeding, treatment, and reagent incubation times.[19] |
| The resistant cell line I developed shows only a minor (e.g., <2-fold) shift in IC50. | 1. Insufficient Selection Pressure: The dose escalation was too slow or did not reach a high enough concentration.2. Reversion of Resistance: The cell line may have lost its resistant phenotype if cultured without the drug for too long.3. Heterogeneous Population: The "resistant" population may still contain a large number of sensitive cells. | 1. Continue Selection: Resume the dose escalation process to apply greater selective pressure.2. Maintain Selection Pressure: Always maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound. Only remove the drug for a short period immediately before an experiment.3. Isolate Clones: Consider using limiting dilution or single-cell sorting to isolate and expand highly resistant monoclonal populations. |
| My Western blot for a DNA repair protein (e.g., RAD51) shows no change after this compound treatment. | 1. Incorrect Time Point: The protein expression or localization may be a transient event. You may have missed the peak response time.2. Insufficient DNA Damage: The this compound concentration or treatment duration may not have been sufficient to induce a robust DNA damage response.3. Inactive Drug: The this compound (or its pre-activated form like 4-hydroperoxythis compound) may have degraded. | 1. Perform a Time-Course Experiment: Harvest cells at multiple time points after treatment (e.g., 6, 12, 24, 48 hours) to identify the optimal time to observe changes.2. Include a Positive Control: Use a known DNA damaging agent (like etoposide or ionizing radiation) as a positive control to ensure your detection system for the DNA damage response is working.3. Verify Drug Activity: Confirm the cytotoxic effect of the drug lot you are using with a standard viability assay on a sensitive cell line. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes the continuous dose escalation method for developing an this compound-resistant cell line.[13][16]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or an active metabolite like 4-hydroperoxythis compound for in vitro use)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Standard cell culture flasks, plates, and consumables
Procedure:
-
Determine Baseline IC50: a. Seed the parental cells in 96-well plates at a predetermined optimal density. b. The next day, treat the cells with a range of this compound concentrations (e.g., 10-point, 2-fold serial dilution). c. After 72 hours (or another optimized time point), perform a cell viability assay to determine the IC50 value.[16]
-
Initiate Resistance Induction: a. Culture the parental cells in a T-25 flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 determined from the initial assay.[16] b. Maintain the culture, changing the drug-containing medium every 2-3 days. Initially, you will observe significant cell death and reduced proliferation.
-
Dose Escalation: a. Once the cell population recovers and reaches approximately 80% confluency, passage the cells into a new flask. b. For the new passage, increase the this compound concentration by 1.5 to 2-fold.[13] c. Repeat this cycle of recovery and dose escalation. This process can take several months.[21] d. Crucially, cryopreserve vials of cells at each successful concentration step. This creates a valuable resource and a backup if a culture is lost.
-
Confirmation and Maintenance of Resistance: a. Once the cells can stably proliferate in a concentration that is at least 5-10 times the parental IC50, the line is considered resistant. b. Confirm the new, higher IC50 value by performing a viability assay comparing the parental and the newly generated resistant line side-by-side. c. Continuously culture the resistant cell line in medium containing the highest successfully tolerated concentration of this compound to maintain the selective pressure.
References
- 1. This compound-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induced resistance to this compound in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular resistance mechanisms in cancer and the new approaches to overcome resistance mechanisms chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutathione conjugation of the cytostatic drug this compound and the role of human glutathione S-transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance [frontiersin.org]
- 8. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Effect of this compound treatment on glutathione and glutathione conjugation activity in patients with advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of glutathione-S-transferase in anti-cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ifosfamide Dosage to Reduce Off-Target Toxicity In Vivo
Welcome to the technical support center for researchers utilizing ifosfamide in preclinical in vivo studies. This guide is designed to provide you with field-proven insights and actionable protocols to help you navigate the complexities of this compound administration, optimize your experimental design, and troubleshoot common issues to achieve robust and reproducible results while minimizing off-target toxicities.
I. Troubleshooting & FAQs: Navigating Common In Vivo Challenges
This section addresses specific issues that researchers may encounter during their experiments with this compound in a direct question-and-answer format.
Q1: We are observing a high incidence of neurotoxicity (e.g., lethargy, seizures, ataxia) in our animal models, even at doses reported to be therapeutic. What are the potential causes and how can we mitigate this?
A1: this compound-induced encephalopathy (IIE) is a significant and dose-limiting toxicity.[1] The primary culprit is the metabolite chloroacetaldehyde (CAA), which can cross the blood-brain barrier.[2] Several factors can exacerbate neurotoxicity:
-
Metabolic Variability: The metabolism of this compound to its active and toxic metabolites is primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6.[3] Genetic polymorphisms and differences in age and sex of the animals can lead to variations in these enzyme levels, altering the rate of CAA production.[3]
-
Dosing Schedule: Bolus injections can lead to higher peak concentrations of toxic metabolites compared to continuous infusions.
-
Supportive Care: Inadequate hydration can concentrate toxic metabolites, increasing their harmful effects.
Troubleshooting Steps:
-
Administer Methylene Blue: Methylene blue is the standard intervention for this compound-induced neurotoxicity.[4][5] It is thought to work by acting as an alternative electron acceptor in the mitochondrial respiratory chain, which is disrupted by CAA, and by inhibiting the formation of CAA.[6]
-
Prophylactic Protocol: For high-risk studies, consider prophylactic administration of methylene blue. A common prophylactic dose in adults is 50mg every 6 hours. For animal studies, a dose of 1 mg/kg every 6 hours can be used as a starting point.[7]
-
Treatment Protocol: If neurotoxicity is observed, administer methylene blue at a dose of 1 mg/kg every 4 hours until symptoms resolve.[7]
-
-
Adjust the Dosing Schedule: Switch from bolus to a continuous infusion schedule. This can lower the peak plasma concentration of toxic metabolites.[8]
-
Ensure Adequate Hydration: Provide at least 2 liters per day of oral or intravenous fluids for human-equivalent doses.[9] Ensure animals have free access to water and monitor for signs of dehydration.
-
Monitor Neurological Status: Regularly assess animals for signs of neurotoxicity. In rodents, this can include monitoring for changes in gait, activity levels, and response to stimuli. Continuous EEG monitoring can be employed in more detailed studies.[10][11]
Q2: Our efficacy data is inconsistent across different cohorts, even when using the same this compound dose. What could be causing this variability?
A2: Inconsistent efficacy can be frustrating. The root cause often lies in the complex pharmacokinetics of this compound.
Troubleshooting Steps:
-
Standardize Your Animal Model: Use a well-characterized animal model with a consistent genetic background to minimize inter-animal variability in drug metabolism.[3]
-
Control for Age and Sex: The expression of CYP enzymes can vary with age and sex. Ensure your experimental groups are balanced for these variables.[3]
-
Be Mindful of Auto-induction: this compound can induce its own metabolism over time by upregulating CYP3A4.[3] This means that the rate of drug activation and detoxification can change during a multi-day dosing regimen. Consider this when designing and interpreting long-term studies.
-
Review Co-administered Drugs: Any substance that induces or inhibits CYP3A4 or CYP2B6 can alter this compound's metabolism and efficacy.[12] Carefully review all compounds being administered to the animals.
-
Optimize Drug Administration: Ensure consistent and accurate dosing. For intravenous injections, use a consistent rate of infusion. For intraperitoneal injections, ensure proper technique to avoid injection into organs.
Q3: We are seeing signs of nephrotoxicity, such as weight loss and changes in urine output, despite using mesna. Is mesna not fully protective, and are there other strategies we can employ?
A3: While mesna is highly effective at preventing urothelial toxicity (hemorrhagic cystitis) caused by acrolein, it is less effective at preventing the nephrotoxicity caused by chloroacetaldehyde (CAA).[13] CAA damages the renal tubules, leading to a Fanconi-like syndrome.[14]
Troubleshooting Steps:
-
Implement N-acetylcysteine (NAC) Rescue: NAC has shown promise in mitigating this compound-induced nephrotoxicity in both preclinical models and pediatric cases.[15][16][17] NAC is thought to work by replenishing intracellular glutathione levels, which are depleted by CAA.[18]
-
Monitor Renal Function: Regularly monitor for early signs of nephrotoxicity.
-
Ensure Adequate Hydration: As with neurotoxicity, maintaining good hydration is crucial to reduce the concentration of toxic metabolites in the kidneys.[9]
II. Prophylactic Strategies and Dose Optimization
A proactive approach to mitigating toxicity is key to successful in vivo studies with this compound.
Mechanism of Protective Agents
-
Mesna (Sodium 2-mercaptoethanesulfonate): Mesna is a uroprotective agent that works locally in the bladder. In the bloodstream, it exists as the inactive disulfide, dimesna. In the kidneys, it is reduced back to its active thiol form, which then neutralizes the urotoxic metabolite acrolein in the urine, forming a non-toxic compound.[22][23]
-
Methylene Blue: As mentioned, methylene blue is crucial for managing neurotoxicity. Its proposed mechanisms include acting as an alternative electron acceptor in the mitochondrial respiratory chain and inhibiting the formation of the neurotoxic metabolite, chloroacetaldehyde.[4][6]
-
N-acetylcysteine (NAC): NAC is a precursor to the antioxidant glutathione. Chloroacetaldehyde depletes intracellular glutathione, leading to oxidative stress and renal cell damage. By replenishing glutathione stores, NAC helps protect the kidneys.[18][24]
In Vivo Dosing and Administration Protocols
The following table provides a summary of this compound and protective agent dosages used in various preclinical models. It is crucial to perform pilot studies to determine the optimal dose and schedule for your specific model and experimental goals.
| Agent | Animal Model | Dosage | Route of Administration | Dosing Schedule | Reference |
| This compound | Nude Mice (Xenograft) | 130 mg/kg/day | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Days 1-3 and 15-17 | [25] |
| This compound | C57Bl/6 Mice | 100-300 mg/kg | i.p. | Single injection | [26] |
| This compound | Rats | 50 mg/kg/day | i.p. | Daily for 5 days | [13] |
| Mesna | General | 60% of this compound dose | Intravenous (i.v.) | Given as 3 bolus doses at 0, 4, and 8 hours after this compound | [14][22] |
| Mesna | General | 100% of this compound dose | i.v. bolus (20%) followed by oral (40% at 2 and 6 hours) | Daily with this compound | [22][23] |
| Methylene Blue | Rats (as a model) | 1 mg/kg | i.v. | Every 4-6 hours (treatment or prophylaxis) | [6][7] |
| N-acetylcysteine | Rodent Models | (Dose adapted from human 21-hour IV protocol) | i.v. | Co-administered with this compound | [15][17][24] |
III. Preclinical In Vivo Study Design: A Step-by-Step Protocol
This section outlines a generalized protocol for an efficacy and toxicity study of this compound in a tumor xenograft model.
Animal Model and Tumor Implantation
-
Animal Selection: Use immunodeficient mice (e.g., NOD/SCID) for patient-derived xenograft (PDX) models or other tumor cell line xenografts.[27]
-
Tumor Implantation: Implant tumor fragments or cells subcutaneously or orthotopically into the mice.[27]
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[27]
Dosing and Administration
-
This compound Preparation: Reconstitute this compound powder with sterile water for injection. Further dilute with a suitable vehicle (e.g., 0.9% saline) to the final desired concentration.
-
Protective Agent Preparation: Prepare mesna, methylene blue, and/or NAC solutions according to the chosen protocol.
-
Administration: Administer drugs via the chosen route (e.g., i.v., i.p.). For i.v. infusions, use a consistent rate.
Monitoring and Data Collection
-
Efficacy Assessment:
-
Toxicity Assessment:
-
Monitor animal body weight daily.[20]
-
Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance).
-
Neurotoxicity: Perform regular neurological assessments (e.g., gait, righting reflex).
-
Nephrotoxicity: Collect urine and blood samples at baseline and at specified time points for biomarker analysis (e.g., BUN, creatinine, proteinuria, glucosuria).[19][20]
-
Hematological Toxicity: Perform complete blood counts (CBCs) to assess for myelosuppression.
-
Data Analysis
-
Analyze tumor growth inhibition data to determine the efficacy of the treatment.
-
Compare toxicity parameters between treatment and control groups to assess the safety of the dosing regimen.
IV. Visualizing Key Pathways and Workflows
This compound Metabolism and Toxicity Pathway
Caption: Metabolic activation and toxicity pathways of this compound.
Experimental Workflow for In Vivo Efficacy and Toxicity Study
Caption: Workflow for in vivo this compound efficacy and toxicity studies.
V. References
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References
- 1. medcraveonline.com [medcraveonline.com]
- 2. karger.com [karger.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced encephalopathy with or without using methylene blue | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. sasoph.org.za [sasoph.org.za]
- 8. mdpi.com [mdpi.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. A narrative review on diagnosis and treatment of this compound-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ifex (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. hemonc.medicine.ufl.edu [hemonc.medicine.ufl.edu]
- 15. N-acetylcysteine rescue protocol for nephrotoxicity in children caused by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jptcp.com [jptcp.com]
- 17. jptcp.com [jptcp.com]
- 18. This compound‐induced acute kidney injury in a patient with leiomyosarcoma: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Renal toxicity of this compound in children with cancer: an exploratory study integrating aldehyde dehydrogenase enzymatic activity data and a wide-array urinary metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Investigation of this compound Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. mesna [glowm.com]
- 24. The Effects of N-acetylcysteine on this compound Efficacy in a Mouse Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 25. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
troubleshooting inconsistent tumor growth in ifosfamide xenograft studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for ifosfamide xenograft studies. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of inconsistent tumor growth in preclinical experiments. As Senior Application Scientists, we have compiled this guide to blend technical accuracy with practical, field-tested insights to help you achieve more consistent and reliable results.
Understanding the Core Challenge: The Nuances of this compound in Xenograft Models
This compound is a widely used alkylating agent in cancer chemotherapy. However, its efficacy in xenograft models can be frustratingly variable. This inconsistency often stems from the complex interplay between this compound's nature as a prodrug, the biological variability of the xenograft model itself, and the specifics of your experimental protocol. This guide will dissect these factors to provide a clear path to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why is there so much variability in tumor response to this compound in my xenograft study?
A1: Inconsistent tumor response to this compound is a multifaceted issue. Key contributing factors include:
-
This compound's Bioactivation: this compound is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4, in the liver to become therapeutically active.[1][2] The level of these enzymes can vary between individual mice, even within the same strain, leading to differences in the amount of active drug reaching the tumor.
-
Tumor Heterogeneity: The cancer cells used to create the xenograft are not a uniform population. There can be significant genetic and epigenetic differences within a cell line, leading to varied sensitivity to this compound.[3][4][5][6]
-
Tumor Microenvironment (TME): The TME, which includes stromal cells, blood vessels, and the extracellular matrix, plays a crucial role in drug response.[7][8][9][10] A poorly vascularized tumor, for instance, will have limited drug delivery.
-
Host Factors: The overall health, age, and stress levels of the mice can impact both tumor growth and drug metabolism.[11][12][13][14]
Q2: What is the recommended dose of this compound for mouse xenograft studies?
A2: The optimal dose of this compound can vary depending on the tumor model and the specific research question. However, a common starting point for preclinical studies in nude mice is a maximum tolerated dose of around 130 mg/kg per day, administered intraperitoneally (i.p.) or subcutaneously (s.c.) for several consecutive days.[15] It is crucial to perform a dose-finding study for your specific model to determine the optimal balance between efficacy and toxicity.
Q3: How should I prepare and store my this compound solution for in vivo studies?
A3: Proper preparation and storage of this compound are critical for maintaining its potency. This compound reconstituted in sterile water or saline is chemically stable for up to 7 days at room temperature and for longer periods when refrigerated.[16][17][18] However, to minimize the risk of degradation and ensure consistency, it is best practice to prepare fresh solutions for each treatment cycle.
In-Depth Troubleshooting Guides
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
This is a common and vexing problem. Here’s a breakdown of potential causes and solutions:
Root Cause Analysis:
-
Inconsistent Drug Activation: As a prodrug, this compound's activation is dependent on the host's liver enzymes. Even in inbred mouse strains, there can be individual variations in CYP450 activity, leading to different levels of the active metabolite and thus, variable anti-tumor effects.
-
Heterogeneity of Inoculum: The initial suspension of cancer cells may not be uniform. Clumps of cells or a high percentage of non-viable cells can lead to inconsistent tumor establishment and growth.
-
Variable Tumor Microenvironment: The site of injection and the initial interaction of the tumor cells with the host's stroma can lead to differences in vascularization and nutrient supply, directly impacting tumor growth.[7][8][9][10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent tumor growth.
Detailed Protocols:
-
Protocol 1: Standardized Cell Preparation for Xenograft Inoculation
-
Cell Culture: Grow cells to 70-80% confluency. Avoid overgrown cultures as they have a higher proportion of dead and senescent cells.
-
Harvesting: Use a minimal amount of trypsin-EDTA to detach cells. Neutralize with complete medium promptly to avoid cell damage.
-
Washing: Wash the cell pellet twice with sterile, serum-free medium or PBS to remove any residual trypsin and serum.
-
Resuspension: Gently resuspend the cell pellet to achieve a single-cell suspension. Use a cell strainer if necessary to remove clumps.
-
Viability Check: Perform a trypan blue exclusion assay to ensure cell viability is above 90%.
-
Final Preparation: Resuspend the final cell count in a 1:1 mixture of sterile PBS and Matrigel® to support initial tumor engraftment.[19] Keep the cell suspension on ice until injection.
-
Issue 2: Lack of Expected Tumor Regression or Growth Inhibition
When this compound fails to produce the expected anti-tumor effect, a systematic review of your experimental parameters is necessary.
Root Cause Analysis:
-
Sub-optimal Drug Dosage or Schedule: The dose of this compound may be too low for the specific tumor model, or the treatment schedule may not be optimal.
-
Drug Inactivation or Degradation: Improper preparation or storage of the this compound solution can lead to a loss of potency.
-
Intrinsic or Acquired Resistance: The cancer cell line may have inherent resistance to alkylating agents, or resistance may have developed during the course of the experiment.
-
Poor Drug Delivery to the Tumor: Inadequate vascularization of the tumor can prevent the active metabolites of this compound from reaching their target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of this compound efficacy.
Data Presentation: this compound Stability
| Diluent | Concentration | Storage Condition | Stability | Reference |
| 0.9% Saline | 10-30 mg/mL | Room Temperature | >94% for 14 days | [20][21] |
| 0.9% Saline | 4% solution | Room Temperature | Stable for 7 days | [16] |
| Water for Injection | 4% solution | Refrigerated | Stable for 7 days | [16] |
Detailed Protocols:
-
Protocol 2: this compound Preparation and Administration
-
Reconstitution: Reconstitute lyophilized this compound powder with sterile water for injection to the desired stock concentration.
-
Dilution: Further dilute the stock solution with sterile 0.9% saline to the final working concentration for injection.[22]
-
Administration: Administer the this compound solution to the mice via intraperitoneal (i.p.) injection. Ensure a consistent injection volume based on the individual mouse's body weight.
-
Frequency: A typical dosing schedule involves daily injections for a set number of days, followed by a treatment-free period to allow for recovery.[15]
-
Issue 3: Excessive Toxicity and Morbidity in Treated Mice
This compound can cause significant side effects, and it's crucial to distinguish between drug-induced toxicity and other health issues in your animal model.
Root Cause Analysis:
-
Overdosing: The administered dose may be too high for the specific mouse strain or the health status of the animals.
-
Dehydration: this compound can cause nephrotoxicity, which can be exacerbated by dehydration.
-
Underlying Health Issues: The mice may have pre-existing health conditions that make them more susceptible to the toxic effects of chemotherapy.
Troubleshooting and Monitoring:
-
Regular Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, lethargy, ruffled fur, and changes in behavior.
-
Body Weight: Weigh the mice at least three times a week. A weight loss of more than 15-20% from baseline is a common endpoint for euthanasia.
-
Hydration: Ensure that the mice have easy access to water. In some cases, providing supplemental hydration with subcutaneous saline injections may be necessary.
-
Necropsy: If a mouse dies unexpectedly, perform a necropsy to determine the cause of death and look for signs of drug toxicity, such as kidney or bladder damage.
Foundational Best Practices for Consistent Xenograft Studies
Beyond troubleshooting specific issues, adhering to a set of foundational best practices is essential for generating reliable and reproducible data.
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure you are working with the correct cells and to rule out cross-contamination.[23][24][25][26][27]
-
Animal Health and Husbandry: Maintain a clean, stress-free environment for the mice. Ensure consistent light-dark cycles, temperature, and humidity.[11][12][13][14]
-
Detailed Record Keeping: Maintain meticulous records of every aspect of your experiment, from cell culture conditions and passage numbers to drug preparation details and animal monitoring data.[28]
By systematically addressing these potential sources of variability, you can significantly improve the consistency and reliability of your this compound xenograft studies, leading to more robust and translatable preclinical data.
References
- 1. Sex Differences of Drug-metabolizing Enzyme: Female Predominant Expression of Human and Mouse Cytochrome P450 3A Isoforms [jstage.jst.go.jp]
- 2. Gender difference in this compound metabolism by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maintaining Tumor Heterogeneity in Patient-Derived Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Tumor Heterogeneity on Diagnostics and Novel Therapeutic Strategies in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of tumor heterogeneity on patient treatment decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Aspects of the Tumor Microenvironment Involved in Immune Resistance and Drug Resistance [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. uclahealth.org [uclahealth.org]
- 13. The impact of housing temperature induced chronic stress on preclinical mouse tumor models and therapeutic responses: An important role for the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. voanews.com [voanews.com]
- 15. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ctc.ucl.ac.uk [ctc.ucl.ac.uk]
- 17. sps.nhs.uk [sps.nhs.uk]
- 18. publications.ashp.org [publications.ashp.org]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Physical and chemical stability of high-dose this compound and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. labeling.pfizer.com [labeling.pfizer.com]
- 23. Authentication, characterization and contamination detection of cell lines, xenografts and organoids by barcode deep NGS sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 24. iclac.org [iclac.org]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 27. biocompare.com [biocompare.com]
- 28. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Ifosfamide with Novel Drug Combinations
Welcome to the technical support center for researchers investigating novel drug combinations to improve the therapeutic index of the alkylating agent, ifosfamide. This guide is structured to address common and complex technical challenges encountered during experimental workflows, from initial in vitro screening to in vivo validation.
Section 1: General FAQs & Core Concepts
This section addresses foundational questions regarding this compound's mechanism and the rationale for combination therapies.
Q1: What is the primary mechanism of this compound and what are its dose-limiting toxicities?
A1: this compound is a prodrug, meaning it is inactive until metabolized by cytochrome P450 (CYP450) enzymes, primarily CYP3A4 and CYP2B6, in the liver.[1][2][3] This activation produces the therapeutically active metabolite, isophosphoramide mustard, which exerts its cytotoxic effect by forming DNA crosslinks, ultimately leading to apoptosis.[3][4][5] However, this metabolic process also generates toxic byproducts. The two most significant are:
-
Acrolein: This metabolite accumulates in the bladder and is responsible for hemorrhagic cystitis.[3][4][6]
-
Chloroacetaldehyde (CAA): This metabolite can cross the blood-brain barrier and is the primary cause of this compound-induced encephalopathy (IIE) or neurotoxicity.[7][8][9] It also contributes to nephrotoxicity.[10][11][12]
These toxicities are the main factors that limit the dose of this compound that can be safely administered to patients.
Q2: What is the "therapeutic index" and how can drug combinations improve it?
A2: The therapeutic index is a quantitative measure of a drug's safety, representing the ratio between its toxic dose and its therapeutic dose. A high therapeutic index is desirable. Drug combinations can improve this compound's therapeutic index in two main ways:
-
Enhancing Efficacy (Synergy): A second drug can target a complementary pathway, making cancer cells more susceptible to this compound's DNA-damaging effects. For instance, combining this compound with a PARP inhibitor can disrupt DNA repair mechanisms, leading to a synergistic increase in cancer cell death.[13][14]
-
Reducing Toxicity (Protection): A second agent can be used to mitigate this compound's side effects. A classic example is the co-administration of Mesna , which neutralizes acrolein in the bladder, reducing urotoxicity.[6][15] Similarly, methylene blue is used to treat and prevent this compound-induced encephalopathy.[16][17][18][19][20]
Q3: How does methylene blue counteract this compound-induced encephalopathy (IIE)?
A3: The neurotoxic metabolite of this compound, chloroacetaldehyde (CAA), is thought to disrupt the mitochondrial respiratory chain.[8][9][21] Methylene blue is believed to counteract this in several ways:
-
It acts as an alternative electron acceptor, restoring the mitochondrial electron transport chain.[8][21]
-
It inhibits monoamine oxidases, which may reduce the formation of CAA.[7][21]
-
It helps to reverse the inhibition of hepatic gluconeogenesis caused by NADH accumulation.[21]
While its efficacy can be moderate, it is a standard intervention for IIE.[19]
Section 2: In Vitro Screening & Synergy Analysis
This section focuses on troubleshooting common issues during the initial phase of screening drug combinations in cell culture.
Q4: My cell viability results for this compound combinations are inconsistent. What are the common pitfalls?
A4: Inconsistency in viability assays like MTT, WST-1, or ATP-based assays often stems from experimental variables.[22][23][24] Here’s a troubleshooting checklist:
| Potential Issue | Causality & Explanation | Recommended Solution |
| Inactive this compound | This compound is a prodrug and requires metabolic activation by CYP enzymes, which are often absent or at low levels in cancer cell lines. | Use a pre-activated form of this compound, such as 4-hydroperoxy-ifosfamide (4-OOH-IF), for in vitro experiments. This bypasses the need for metabolic activation.[25] |
| Assay Interference | The combination drug may interfere with the assay itself. For example, some compounds can reduce tetrazolium salts (MTT, WST-1) non-enzymatically, leading to false-positive viability readings. | Run a cell-free control where you add your compounds to media with the assay reagent to check for direct chemical reactions. |
| Incorrect Seeding Density | Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and contact inhibition, confounding the results. | Perform a cell titration experiment for each cell line to determine the optimal seeding density that ensures logarithmic growth throughout the experiment. |
| Edge Effects | Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates drugs and media components, leading to skewed results. | Avoid using the outer wells for experimental samples. Fill them with sterile water or media to create a humidity barrier. |
Q5: I am not observing the expected synergy between this compound and my combination agent. How do I properly design and interpret synergy experiments?
A5: A lack of synergy can be biological, but it can also be a result of experimental design.
-
Experimental Design: The schedule of drug administration is critical. Some combinations are highly schedule-dependent.[25] For example, preclinical studies have shown that paclitaxel followed by activated this compound is synergistic, while the reverse sequence is antagonistic.[25]
-
Protocol: Test different schedules:
-
Drug A followed by Drug B
-
Drug B followed by Drug A
-
Co-administration of Drug A and Drug B
-
-
-
Data Analysis: Visual inspection of dose-response curves is insufficient. You must use a quantitative method like the Chou-Talalay method to calculate a Combination Index (CI).
| Combination Index (CI) Value | Interpretation |
| CI < 0.9 | Synergy |
| 0.9 < CI < 1.1 | Additive Effect |
| CI > 1.1 | Antagonism |
Workflow for Synergy Analysis
Caption: Workflow for assessing drug synergy.
Section 3: Mechanism of Action (MoA) & In Vivo Studies
After identifying a synergistic combination, the next steps involve elucidating the underlying mechanism and validating the findings in an animal model.
Q6: My in vitro data shows strong synergy, but the combination is not effective in our mouse xenograft model. What could be the reason?
A6: The transition from in vitro to in vivo is a major hurdle where many promising combinations fail. Several factors could be at play:
-
Pharmacokinetics (PK): The drugs may not reach the tumor at the required concentrations or for a sufficient duration. One drug might alter the metabolism of the other. For example, this compound can induce CYP3A enzymes, potentially decreasing the blood levels of a co-administered drug that is a CYP3A substrate.[26]
-
Toxicity: The combination may be too toxic in vivo, requiring dose reductions that abrogate the synergistic effect. Unexpected toxicities can arise from the interaction of the drugs or their metabolites.
-
Tumor Microenvironment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors like hypoxia, stromal cells, and immune cells can influence drug efficacy.
-
Drug Delivery: Poor penetration of one or both drugs into the solid tumor can limit their effectiveness.
Troubleshooting In Vivo Efficacy Failure
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. What is the mechanism of Mesna? [synapse.patsnap.com]
- 7. 177-Ifosfamide-induced encephalopathy | eviQ [eviq.org.au]
- 8. cancer-networks.com [cancer-networks.com]
- 9. This compound-induced Encephalopathy Precipitated by Aprepitant: A Rarely Manifested Side Effect of Drug Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound nephrotoxicity in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound toxicity in cultured proximal renal tubule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The growing pains of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARP Inhibitors for Sensitization of Alkylation Chemotherapy in Glioblastoma: Impact of Blood-Brain Barrier and Molecular Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitization to radiation and alkylating agents by inhibitors of poly(ADP-ribose) polymerase is enhanced in cells deficient in DNA double strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Methylene blue for the treatment and prophylaxis of this compound-induced encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methylene blue in the treatment and prevention of this compound-induced encephalopathy: report of 12 cases and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
- 19. researchgate.net [researchgate.net]
- 20. ejhp.bmj.com [ejhp.bmj.com]
- 21. Methylene blue - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. yeasenbio.com [yeasenbio.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. This compound-based drug combinations: preclinical evaluation of drug interactions and translation into the clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Decreased exposure to sunitinib due to concomitant administration of this compound: results of a phase I and pharmacokinetic study on the combination of sunitinib and this compound in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ifosfamide In Vitro Solubility and Stability Guide
Welcome to the technical support center for ifosfamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on addressing the common challenges of solubility and stability when working with this compound in in vitro settings. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for in vitro studies?
A1: this compound is a white crystalline powder that is soluble in water.[1][2] For in vitro studies, it is also soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF).[3] The choice of solvent depends on the specific requirements of your experiment. While organic solvents can achieve higher stock concentrations, it's crucial to ensure the final concentration of the solvent in your cell culture medium is not cytotoxic. For aqueous solutions, sterile water for injection is a suitable choice.[1]
Q2: I'm observing precipitation when I dilute my this compound stock solution in my cell culture medium. What's happening?
A2: This is a common issue that can arise from a few factors. High concentrations of this compound, particularly when prepared in organic solvents, can precipitate when introduced to an aqueous environment like cell culture media. To avoid this, it is recommended to make further dilutions of the stock solution into aqueous buffers or isotonic saline before performing biological experiments.[3] Additionally, ensure that the final concentration of this compound in your assay does not exceed its solubility limit in the final medium.
Q3: How should I store my this compound stock solution and for how long is it stable?
A3: For long-term storage, this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[3] Once reconstituted, the stability of the solution depends on the solvent and storage temperature. Aqueous solutions of this compound are not recommended to be stored for more than one day.[3] Reconstituted solutions in sterile water for injection or bacteriostatic water for injection (50 mg/mL) are stable for up to 24 hours when refrigerated.[4] Solutions diluted to 0.6 to 20 mg/mL in various intravenous fluids are also stable for up to 24 hours when refrigerated.[4][5]
Q4: Does the pH of my culture medium affect the stability of this compound?
A4: Yes, pH is a critical factor. This compound exhibits maximum stability in the pH range of 4-9.[6] Outside of this range, particularly at extreme pH values, its degradation is accelerated.[6][7] Most standard cell culture media are buffered within a physiological pH range (typically 7.2-7.4), which is conducive to this compound stability. However, it's good practice to monitor the pH of your culture, especially in experiments with high cell densities or long incubation times, as cellular metabolism can alter the pH.
Q5: My in vitro results with this compound are inconsistent. Could stability be an issue?
A5: Inconsistent results can certainly be a consequence of this compound instability. This compound is a prodrug that requires metabolic activation to become cytotoxic.[8][9] However, it can also undergo chemical degradation.[6] Factors like temperature, light exposure, and pH can all impact its stability.[10] To ensure consistency, always prepare fresh solutions, protect them from light, and maintain proper storage conditions. Verifying the concentration and purity of your this compound stock periodically using a validated analytical method like HPLC is also recommended.[11][12]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common issues related to this compound solubility and stability.
Issue 1: Difficulty Dissolving this compound Powder
-
Symptom: The this compound powder does not fully dissolve in the chosen solvent, or a cloudy solution is observed.
-
Potential Causes & Solutions:
-
Incorrect Solvent: While this compound is soluble in water and several organic solvents, its solubility varies. Refer to the solubility data table below to ensure you are using an appropriate solvent and not exceeding the solubility limit.
-
Low Temperature: Dissolution may be slower at lower temperatures. Gentle warming (to room temperature or up to 37°C) and vortexing can aid dissolution. Avoid excessive heat, as it can accelerate degradation.[13]
-
Impure Compound: If solubility issues persist with appropriate solvents and techniques, consider the purity of your this compound. Obtain a certificate of analysis from your supplier to verify its quality.
-
Issue 2: Precipitation in Cell Culture Medium
-
Symptom: A precipitate forms immediately or over time after adding the this compound stock solution to the cell culture medium.
-
Potential Causes & Solutions:
-
Solvent Shock: Rapidly adding a concentrated organic stock solution to an aqueous medium can cause the drug to crash out of solution. To prevent this, add the stock solution dropwise while gently swirling the medium. Alternatively, perform serial dilutions in an intermediate solvent that is miscible with both the stock solvent and the culture medium.
-
Exceeding Solubility Limit: The final concentration of this compound in the culture medium may be too high. Refer to the solubility data to determine the maximum achievable concentration in aqueous solutions.
-
Interaction with Media Components: While less common, components of the culture medium (e.g., proteins in serum) could potentially interact with this compound and reduce its solubility. If you suspect this, try preparing the final dilution in a simpler aqueous buffer (like PBS) before adding it to the complete medium.
-
Issue 3: Loss of Drug Activity Over Time
-
Symptom: The observed biological effect of this compound diminishes in experiments with longer incubation periods.
-
Potential Causes & Solutions:
-
Chemical Degradation: this compound can degrade in aqueous solutions.[6] This degradation is influenced by temperature and pH.[6][14] For long-term experiments, consider replacing the medium with freshly prepared this compound solution at regular intervals.
-
Improper Storage: Ensure that stock solutions are stored correctly (see FAQ 3) and protected from light to minimize degradation.
-
Metabolic Inactivation: In cell-based assays, cellular metabolism can inactivate this compound over time. This is a biological variable to consider when designing your experiment.
-
Quantitative Data Summary
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| Water | 52.0 | 199.17 | [15] |
| PBS (pH 7.2) | 10.0 | 38.3 | [3][15] |
| DMSO | 44.0 | 168.53 | [15] |
| Ethanol | 51.0 | 195.34 | [15] |
| DMF | 50.0 | 191.51 | [15] |
Table 1: Solubility of this compound in Various Solvents.
| Condition | Stability | Reference |
| Aqueous Solution (up to 27°C) | Stable for at least 9 days | [13] |
| Aqueous Solution (37°C) | ~7% loss over 9 days | [13][16] |
| pH 4-9 (70°C) | Maximum stability (half-life of 20 hours) | [6] |
| Acidic pH (<4) | Increased degradation | [6][7] |
| Alkaline pH (>10) | Increased degradation | [6][7] |
| Reconstituted Solution (Refrigerated) | Stable for up to 24 hours | [4] |
Table 2: Stability of this compound under Various Conditions.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound powder needed to achieve the desired stock concentration in your chosen solvent.
-
Weigh the powder: Accurately weigh the this compound powder in a sterile microcentrifuge tube or vial.
-
Add the solvent: Add the calculated volume of the appropriate solvent (e.g., DMSO, sterile water) to the powder.
-
Dissolve completely: Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile filter: If preparing an aqueous stock solution for cell culture, sterile filter the solution through a 0.22 µm syringe filter into a sterile container. This is generally not necessary for organic stock solutions if sterile technique is used.
-
Aliquot and store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C for long-term storage).
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of the concentrated stock solution at room temperature.
-
Calculate the dilution: Determine the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium.
-
Pre-warm the medium: Pre-warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Dilute the stock solution: Add the calculated volume of the stock solution to the pre-warmed medium. Pipette up and down gently to mix. To avoid precipitation, add the stock solution slowly and with gentle agitation.
-
Apply to cells: Immediately add the final working solution to your cell cultures.
Visualizations
Caption: Troubleshooting workflow for this compound solubility and stability issues.
Caption: Simplified overview of this compound activation and degradation pathways.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. baxterpi.com [baxterpi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound: Uses, Side Effects & Dosage | Healio [healio.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A systematic study on the chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ashp.org [publications.ashp.org]
- 8. karger.com [karger.com]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The stability of this compound in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound CAS#: 3778-73-2 [m.chemicalbook.com]
- 16. This compound | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Ifosfamide Delivery to Solid Tumors Using Nanoparticles
Welcome to the technical support resource for researchers, scientists, and drug development professionals dedicated to advancing cancer therapy through nanomedicine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of nanoparticles to enhance the delivery of ifosfamide to solid tumors. Our goal is to equip you with the practical knowledge and theoretical understanding necessary to overcome common experimental hurdles and accelerate your research.
Introduction: The Challenge and the Nanoparticle Solution
This compound is a potent alkylating agent used in the treatment of various solid tumors, including sarcomas and lymphomas.[1][2] As a prodrug, it requires metabolic activation in the liver by cytochrome P450 enzymes to form its cytotoxic metabolites, primarily isophosphoramide mustard.[3][4] These metabolites then exert their anticancer effect by cross-linking DNA, which disrupts DNA replication and induces apoptosis in rapidly dividing cancer cells.[2][4][5]
However, the clinical utility of this compound is often hampered by several limitations:
-
Systemic Toxicity: The generation of toxic metabolites, such as acrolein and chloroacetaldehyde, can lead to severe side effects, including hemorrhagic cystitis and encephalopathy.[1][2][4]
-
Non-specific Distribution: Free this compound distributes throughout the body, leading to off-target effects and reducing the concentration of the active drug that reaches the tumor site.
-
Short Half-life: The drug is rapidly cleared from circulation, necessitating high and frequent doses, which exacerbates toxicity.[6]
Nanoparticle-based drug delivery systems offer a promising strategy to overcome these challenges.[7] By encapsulating this compound within a nanocarrier, we can alter its pharmacokinetic profile to improve its therapeutic index. The primary mechanism leveraged is the Enhanced Permeability and Retention (EPR) effect , a phenomenon characteristic of the tumor microenvironment where leaky blood vessels and poor lymphatic drainage lead to the passive accumulation of nanoparticles.[8][9][10]
This guide is structured to address the practical issues you may encounter in the lab, from initial formulation to in vitro characterization.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of designing and evaluating this compound-loaded nanoparticle systems.
Q1: What are the primary advantages of using nanoparticles for this compound delivery?
Encapsulating this compound in nanoparticles provides several key benefits:
-
Enhanced Tumor Accumulation: Nanoparticles, typically in the 10-200 nm range, can exploit the EPR effect to accumulate preferentially in tumor tissue, increasing the local drug concentration.[8][9]
-
Reduced Systemic Toxicity: By shielding the drug from systemic circulation until it reaches the tumor, nanoparticles can reduce exposure to healthy tissues and mitigate side effects like urotoxicity.[7] The co-administration of mesna is often still required but may be more effective when the release of toxic metabolites is localized.[4]
-
Improved Stability and Solubility: Nanocarriers can protect this compound from degradation in the bloodstream and improve the solubility of a notoriously hydrophilic drug.[11][12][13]
-
Sustained Release: Nanoparticle formulations can be engineered for controlled, sustained release of the drug over time, maintaining therapeutic concentrations and reducing the need for frequent administration.[13][14][15]
Q2: Which types of nanoparticles are suitable for this compound delivery?
Several nanoparticle platforms have been explored for this compound delivery, each with distinct characteristics:
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based carriers that are well-suited for encapsulating hydrophilic drugs like this compound, often using techniques like double emulsion.[11][12] They offer good biocompatibility and the potential for sustained release.[16]
-
Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) are commonly used.[17] These systems can be tuned to control drug release kinetics and can be surface-functionalized for targeted delivery. Dextran-coated PLGA nanoparticles have shown promise for osteosarcoma treatment.[17]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophilic drugs in their aqueous core. Liposomal formulations are well-established in nanomedicine and known for their biocompatibility.[13]
-
Niosomes: These are non-ionic surfactant-based vesicles that offer an alternative to liposomes, with potential advantages in terms of cost and stability. Niosomal formulations of this compound have been shown to have desirable anticancer activity.[18]
Q3: What are the critical quality attributes (CQAs) for this compound nanoparticles destined for solid tumor delivery?
To ensure efficacy and safety, your nanoparticle formulation must be rigorously characterized. The following CQAs are essential:
| Critical Quality Attribute | Target Range | Rationale for Importance |
| Particle Size (Mean Diameter) | 50 - 200 nm | Essential for exploiting the EPR effect. Particles <10 nm are rapidly cleared by the kidneys, while those >200 nm are more likely to be cleared by the mononuclear phagocyte system (MPS) in the liver and spleen.[8] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow, monodisperse size distribution, which is crucial for reproducible in vivo behavior and predictable drug release. A high PDI suggests aggregation or an uncontrolled formulation process. |
| Zeta Potential | ± 20-30 mV or higher | Measures surface charge and predicts colloidal stability. A higher absolute value indicates greater electrostatic repulsion between particles, preventing aggregation.[16] |
| Encapsulation Efficiency (EE%) | As high as possible (>70%) | Represents the percentage of the initial drug that is successfully encapsulated within the nanoparticles. High EE is critical for therapeutic efficacy and cost-effectiveness.[16] |
| Drug Loading (DL%) | Varies by formulation | Represents the weight percentage of the drug relative to the total weight of the nanoparticle. It determines the dosage that can be delivered per unit of carrier material.[16] |
Q4: What are the primary biological hurdles that impede nanoparticle delivery to solid tumors?
While the EPR effect is a powerful tool, several physiological barriers within the tumor microenvironment can limit nanoparticle efficacy:
-
High Interstitial Fluid Pressure (IFP): Poor lymphatic drainage in tumors leads to elevated IFP, which creates an outward convective flow from the tumor core, opposing the inward diffusion of nanoparticles.[8][19]
-
Dense Extracellular Matrix (ECM): The ECM in solid tumors is often dense with collagen and other proteins, creating a physical barrier that hinders the penetration of nanoparticles from the blood vessels into the deeper regions of the tumor.[19][20]
-
Heterogeneous Vasculature: Tumor blood vessels are often tortuous and unevenly distributed, leading to poorly perfused or avascular regions that are inaccessible to nanoparticles.[8][20]
Part 2: Troubleshooting Guides
This section provides practical, cause-and-effect solutions to common problems encountered during the development and characterization of this compound-loaded nanoparticles.
Problem 1: Low Encapsulation Efficiency (EE%) or Drug Loading (DL%)
Q: My this compound encapsulation efficiency is consistently below 50%. What are the likely causes and how can I improve it?
A: Low EE% for a hydrophilic drug like this compound is a frequent challenge. The root cause is often the drug's tendency to partition into the external aqueous phase during formulation. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Formulation Method:
-
Cause: If using a single emulsion method (o/w), the hydrophilic this compound will rapidly leak into the external water phase.
-
Solution: Switch to a double emulsion (w/o/w) method.[11][12] In this technique, this compound is first dissolved in a small volume of an inner aqueous phase, which is then emulsified in an organic phase containing the polymer or lipid. This primary emulsion is then emulsified in a larger external aqueous phase. This creates a barrier that helps retain the drug.
-
-
Optimize the Drug-to-Carrier Ratio:
-
Cause: The carrier material has a finite capacity for drug encapsulation. Exceeding this saturation point will result in unencapsulated drug.
-
Solution: Perform a ratio optimization study. Systematically vary the initial this compound-to-polymer/lipid ratio (e.g., 1:5, 1:10, 1:20 w/w) while keeping other parameters constant. Analyze the EE% and DL% for each ratio to find the optimal loading capacity.
-
-
Check Solvent and Surfactant Compatibility:
-
Cause: The choice of organic solvent (for polymeric NPs) and surfactant can significantly impact emulsion stability and drug partitioning.
-
Solution: Ensure the chosen solvent (e.g., dichloromethane, ethyl acetate) effectively dissolves the carrier but not the drug. The surfactant (e.g., Poloxamer, PVA) concentration should be sufficient to stabilize the droplets during emulsification but not so high as to cause drug leaching.
-
-
Verify Your Quantification Method:
-
Cause: Inaccurate measurement of either the total drug or the unencapsulated drug will lead to erroneous EE% calculations.
-
Solution: Validate your analytical method (e.g., HPLC). Ensure complete nanoparticle lysis (using a suitable solvent or method) before measuring the total drug amount. For measuring free drug, ensure the separation of nanoparticles from the supernatant is complete (e.g., by ultracentrifugation or centrifugal filters).
-
Problem 2: Nanoparticle Aggregation and Poor Stability
Q: My nanoparticles look good immediately after synthesis, but they aggregate within hours or after lyophilization. What's causing this instability?
A: Aggregation is a sign of colloidal instability, where the attractive forces between particles overcome the repulsive forces.
-
Assess Surface Charge (Zeta Potential):
-
Cause: If the absolute zeta potential is low (< |20| mV), the electrostatic repulsion between particles is insufficient to prevent them from clumping together.
-
Solution: Increase the surface charge. For lipid or polymeric nanoparticles, you can incorporate charged molecules into the formulation. For example, using chitosan, a cationic polymer, can impart a positive surface charge and enhance stability.[11][12]
-
-
Incorporate Steric Stabilizers:
-
Cause: In biological media, proteins can opsonize (coat) nanoparticles, neutralizing surface charge and leading to aggregation and clearance by the immune system.
-
Solution: Add a hydrophilic polymer coating, most commonly polyethylene glycol (PEG), in a process known as PEGylation. The PEG chains create a steric barrier that prevents both aggregation and opsonization, prolonging circulation time.[21]
-
-
Optimize Lyophilization (Freeze-Drying):
-
Cause: The freezing and drying process can create immense stress on nanoparticles, forcing them into close contact and causing irreversible aggregation.
-
Solution: Use a cryoprotectant. Sugars like trehalose or sucrose (typically at 5-10% w/v) are added to the nanoparticle suspension before freezing. They form a glassy matrix that separates the particles and protects them during lyophilization.
-
Problem 3: Inconsistent Particle Size and High Polydispersity Index (PDI)
Q: I'm struggling with batch-to-batch reproducibility. My particle size varies significantly, and the PDI is often above 0.3. How can I gain better control?
A: A high PDI indicates a broad size distribution, which is undesirable for clinical applications. The key is precise control over the formulation process.
-
Standardize Energy Input:
-
Cause: The energy applied during emulsification (e.g., sonication, homogenization) directly influences droplet size and, consequently, final particle size. Variations in power, duration, or temperature will lead to inconsistent results.
-
Solution: Precisely control all parameters. Use a calibrated sonicator or homogenizer. Maintain a consistent temperature by performing the emulsification step in an ice bath. Document and standardize the exact duration and power settings for every batch.
-
-
Control the Rate of Addition:
-
Cause: In nanoprecipitation or solvent diffusion methods, the rate at which the organic phase is added to the aqueous phase affects the nucleation and growth of nanoparticles. A slow, controlled addition promotes the formation of smaller, more uniform particles.
-
Solution: Use a syringe pump for the addition of the organic phase. This ensures a constant and reproducible flow rate, leading to more consistent particle sizes and lower PDI.
-
-
Refine the Purification Process:
-
Cause: Inadequate removal of large aggregates or unreacted materials can skew particle size measurements and increase the PDI.
-
Solution: Optimize your purification steps. Centrifugation at a low speed (e.g., 2,000 x g) can be used to remove larger aggregates before pelleting the nanoparticles at a higher speed. Alternatively, dialysis can be effective for removing residual solvents and unencapsulated drug but is less effective at removing aggregates.
-
Problem 4: High Initial Burst Release of this compound
Q: My in vitro release study shows that over 50% of the encapsulated this compound is released within the first few hours. How can I achieve a more sustained release profile?
A: A high burst release is usually due to the drug that is weakly bound or adsorbed to the nanoparticle surface, rather than being entrapped within the core matrix.
-
Improve Drug Entrapment:
-
Cause: As discussed in Problem 1, this compound's hydrophilicity makes it prone to remaining in the aqueous phase or adsorbing to the hydrophilic surface of the nanoparticles.
-
Solution: Employ the double emulsion (w/o/w) technique. This method is inherently better at entrapping hydrophilic drugs within the core, reducing the amount available on the surface for burst release.
-
-
Strengthen the Nanoparticle Matrix:
-
Cause: A porous or rapidly degrading carrier matrix will allow for fast diffusion and release of the drug.
-
Solution: Increase the polymer concentration or use a higher molecular weight polymer to create a denser matrix. For some formulations, cross-linking the matrix can further slow down drug release. For example, chitosan-based SLNs can be crosslinked with sodium tripolyphosphate to enhance stability and sustain release.[11][12]
-
-
Wash the Nanoparticles Thoroughly:
-
Cause: Insufficient washing during the purification step may leave surface-adsorbed drug, which contributes directly to the burst effect.
-
Solution: After the initial centrifugation to pellet the nanoparticles, resuspend them in fresh deionized water or buffer and centrifuge again. Repeat this washing step 2-3 times to ensure the complete removal of any loosely bound drug.
-
Part 3: Visualization & Experimental Protocols
Diagrams of Key Processes
// Connections Free_IFO -> {Healthy_Cell, Leaky_Vessels} [label="Non-specific\ndistribution"]; Healthy_Cell -> Toxic_Metabolites [label="Metabolism", style=dashed, color="#5F6368"]; Toxic_Metabolites [label="Toxic Metabolites\n(Acrolein)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxic_Metabolites -> Side_Effects [style=dashed, color="#5F6368"]; Side_Effects [label="Systemic Toxicity\n(e.g., Cystitis)", shape=note, fillcolor="#F1F3F4"];
NP_IFO -> Tight_Junctions [label="Cannot pass", style=dotted, color="#5F6368"]; NP_IFO -> Leaky_Vessels [label="Extravasation\n(EPR Effect)", color="#34A853", style=bold, arrowhead=normal]; Leaky_Vessels -> Tumor_Cell [label="Accumulation &\nSustained Release", color="#34A853", style=bold, arrowhead=normal]; Poor_Lymphatics -> Tumor_Cell [label="Enhanced Retention", style=dashed, color="#34A853"]; } enddot Caption: Mechanism of Nanoparticle-Enhanced this compound Delivery.
// Nodes for problems and solutions Low_EE [label="Low EE% / DL%", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aggregation [label="Aggregation / Instability", fillcolor="#EA4335", fontcolor="#FFFFFF"]; High_PDI [label="High PDI / Inconsistency", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_EE [label="1. Use Double Emulsion\n2. Optimize Drug:Carrier Ratio\n3. Validate Quantification", shape=note, fillcolor="#FFFFFF"]; Sol_Agg [label="1. Check Zeta Potential\n2. Add Steric Stabilizer (PEG)\n3. Use Cryoprotectant", shape=note, fillcolor="#FFFFFF"]; Sol_PDI [label="1. Control Energy Input\n2. Use Syringe Pump\n3. Optimize Purification", shape=note, fillcolor="#FFFFFF"];
Result [label="Re-characterize\nNanoparticles", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Success [label="Problem Solved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Re-evaluate Formulation\nStrategy", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections Start -> Problem; Problem -> Low_EE [label="Loading"]; Problem -> Aggregation [label="Stability"]; Problem -> High_PDI [label="Size"];
Low_EE -> Sol_EE; Aggregation -> Sol_Agg; High_PDI -> Sol_PDI;
Sol_EE -> Result; Sol_Agg -> Result; Sol_PDI -> Result;
Result -> Success [label="CQAs Met"]; Result -> Failure [label="CQAs Not Met"]; } enddot Caption: Workflow for Troubleshooting Common Formulation Issues.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles (Double Emulsion Method)
This protocol is adapted from methodologies described for encapsulating hydrophilic drugs in polymeric nanoparticles.[17]
-
Prepare Inner Aqueous Phase (W1): Dissolve 5 mg of this compound in 200 µL of deionized water.
-
Prepare Organic Phase (O): Dissolve 50 mg of PLGA (50:50 lactide:glycolide ratio) in 2 mL of dichloromethane (DCM).
-
Form Primary Emulsion (W1/O): Add the inner aqueous phase (W1) to the organic phase (O). Emulsify using a probe sonicator on an ice bath for 60 seconds at 40% amplitude. The mixture should become a milky-white, stable emulsion.
-
Prepare External Aqueous Phase (W2): Prepare a 10 mL solution of 2% (w/v) polyvinyl alcohol (PVA) in deionized water.
-
Form Double Emulsion (W1/O/W2): Add the primary emulsion (W1/O) dropwise to the external aqueous phase (W2) while sonicating for 120 seconds at 40% amplitude on an ice bath.
-
Solvent Evaporation: Transfer the double emulsion to a beaker and stir magnetically at room temperature for at least 4 hours to allow the DCM to evaporate, leading to the hardening of nanoparticles.
-
Purification:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated drug and PVA.
-
Resuspend the nanoparticle pellet in 10 mL of deionized water by vortexing and brief sonication.
-
Repeat the washing step two more times.
-
-
Storage/Lyophilization: Resuspend the final pellet in a small volume of water containing a cryoprotectant (e.g., 5% trehalose). Flash-freeze in liquid nitrogen and lyophilize for 48 hours. Store the resulting powder at -20°C.
Protocol 2: Determination of Encapsulation Efficiency (EE%) and Drug Loading (DL%)
-
Quantify Free Drug (Indirect Method):
-
Combine the supernatants collected from all washing steps during purification (Step 7 of Protocol 1).
-
Measure the concentration of this compound in the pooled supernatant using a validated HPLC method.
-
Calculate the total mass of unencapsulated this compound.
-
-
Calculate EE%:
-
EE (%) = [(Total Initial this compound - Unencapsulated this compound) / Total Initial this compound] x 100
-
-
Quantify Total Drug (Direct Method):
-
Accurately weigh 5 mg of the lyophilized this compound-loaded nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent that dissolves both the polymer and the drug (e.g., DMSO or acetonitrile) to ensure complete lysis.
-
Measure the concentration of this compound using HPLC.
-
Calculate the mass of this compound in the weighed sample.
-
-
Calculate DL%:
-
DL (%) = (Mass of this compound in Nanoparticles / Total Mass of Nanoparticles) x 100
-
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 5. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is continuous infusion of high-dose this compound, a safe option? Drug review - International Journal of Molecular and Immuno Oncology [ijmio.com]
- 7. Nanoparticle-Based Drug Delivery in Cancer Therapy and Its Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 10. mdpi.com [mdpi.com]
- 11. Surface-modified solid lipid nanoparticulate formulation for this compound: development and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. rroij.com [rroij.com]
- 15. Drug Delivery Nano-Platforms for Advanced Cancer Therapy [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound-loaded poly (lactic-co-glycolic acid) PLGA-dextran polymeric nanoparticles to improve the antitumor efficacy in Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nanomedicine Penetration to Tumor: Challenges, and Advanced Strategies to Tackle This Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges and Opportunities Associated With Drug Delivery for the Treatment of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Analytical Assays for Sensitive Detection of Ifosfamide Metabolites
Welcome to the technical support center for the analysis of ifosfamide and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of developing and troubleshooting sensitive and reliable analytical assays. The metabolic pathway of this compound is intricate, yielding both active cytotoxic agents and toxic byproducts.[1][2] Accurate quantification of these metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and optimizing patient outcomes.[1] This resource provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Section 1: Sample Handling and Stability
The stability of this compound and its metabolites in biological matrices is a critical first step for any reliable analytical method. Degradation can occur both in vivo and ex vivo, leading to inaccurate quantification.
FAQ: My this compound/metabolite concentrations are unexpectedly low. Could this be a stability issue?
Answer: Yes, analyte instability is a common culprit for lower-than-expected concentrations. This compound itself shows maximum stability in aqueous solutions between pH 4 and 9.[3] However, its metabolites, particularly the active forms, are considerably less stable.
-
4-Hydroxythis compound: This primary active metabolite exists in equilibrium with its tautomer, aldothis compound.[2] This equilibrium is sensitive to temperature and pH, and the metabolites can degrade rapidly. For this reason, immediate processing of samples or stabilization is often necessary.
-
Isophosphoramide Mustard (IPM): As the ultimate alkylating agent, IPM is highly reactive and has a short half-life in biological matrices.[4][5]
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma or urine samples can lead to significant degradation of this compound and its metabolites. Aliquot samples into single-use volumes immediately after collection.
-
Optimize Storage Conditions: While this compound in dried blood spots has been shown to be stable for up to 52 days at -80°C, the stability of its metabolites under these conditions may vary.[6] For plasma and urine, storage at -80°C is highly recommended to slow down degradation processes.
-
pH Control: The degradation of this compound is influenced by pH, with increased degradation at extreme pH values.[3] Ensure that the pH of your samples and any buffers used during extraction are within the optimal stability range (pH 4-9).
-
Consider Chemical Stabilization: For certain unstable metabolites like 4-hydroxythis compound, derivatization immediately after sample collection can be a viable strategy to create a more stable product for analysis.
Section 2: Sample Preparation and Extraction
Efficient and clean sample preparation is crucial for sensitive detection, especially when dealing with complex biological matrices like plasma and urine. The choice of extraction method can significantly impact recovery, matrix effects, and overall assay performance.
FAQ: I'm observing significant matrix effects (ion suppression/enhancement) in my LC-MS/MS analysis. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS and arise from co-eluting endogenous components in the sample that interfere with the ionization of the target analytes.
Troubleshooting and Optimization Strategies:
-
Evaluate Different Extraction Techniques:
-
Protein Precipitation (PPT): While simple and high-throughput, PPT is often the least effective at removing interfering matrix components.[1]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT.[7] Optimization of the extraction solvent is key to maximizing recovery of this compound and its metabolites while minimizing the co-extraction of interfering substances.
-
Solid-Phase Extraction (SPE): SPE typically offers the most effective cleanup by utilizing specific interactions between the analytes and the solid phase material.[2][8][9] A well-developed SPE method can significantly reduce matrix effects.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: A well-optimized chromatographic gradient can separate the analytes of interest from the bulk of the matrix components, reducing the likelihood of co-elution and subsequent ion suppression.
-
Consider a Diverter Valve: A diverter valve can be used to direct the flow from the LC column to waste during the initial and final stages of the run when highly polar or non-polar interfering compounds may elute, preventing them from entering the mass spectrometer.
-
-
Internal Standard Selection:
-
Stable Isotope-Labeled (SIL) Internal Standard: The use of a SIL internal standard, such as this compound-d4, is the gold standard for correcting for matrix effects.[1] The SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.
-
Section 3: Chromatographic Separation
Achieving adequate separation of this compound, its various metabolites, and potential isomers is essential for accurate quantification and avoiding isobaric interferences.
FAQ: I am having difficulty separating the N-dechloroethylated metabolites of this compound. What chromatographic strategies can I employ?
Answer: The N-dechloroethylated metabolites, 2-dechloroethylthis compound and 3-dechloroethylthis compound, are structural isomers and can be challenging to separate.
Chromatographic Solutions:
-
Column Chemistry: A standard C18 column is often sufficient for separating this compound from its primary metabolites.[1] However, for isomeric separation, exploring different column chemistries such as phenyl-hexyl or biphenyl phases may provide the necessary selectivity.
-
Mobile Phase Optimization:
-
Chiral Chromatography: this compound is a chiral compound, and its enantiomers can exhibit different pharmacological and toxicological profiles.[10][11] For enantioselective analysis, a chiral stationary phase is required. The Chirabiotic T chiral stationary phase has been successfully used for the separation of this compound enantiomers and their N-dechloroethylated metabolites.[8][9]
Workflow for Method Development in Isomer Separation
Caption: Iterative workflow for chromatographic method development.
Section 4: Detection and Quantification
The choice of detector and the optimization of its parameters are critical for achieving the required sensitivity and selectivity for detecting low-level metabolites.
FAQ: My assay lacks the sensitivity to detect the active metabolite, isophosphoramide mustard (IPM), at clinically relevant concentrations. How can I improve my limit of detection?
Answer: Isophosphoramide mustard is the primary active metabolite, but it is often present at low concentrations.[4][12] Achieving a low limit of detection (LOD) and limit of quantification (LOQ) is crucial.
Strategies for Enhancing Sensitivity:
-
Mass Spectrometry Optimization:
-
Source Parameters: Thoroughly optimize the electrospray ionization (ESI) source parameters, including spray voltage, gas flows (nebulizer and drying gas), and source temperature, to maximize the signal for IPM.
-
Multiple Reaction Monitoring (MRM): For tandem mass spectrometry (MS/MS), carefully select and optimize the precursor and product ion transitions for IPM. The most intense and specific transitions will provide the best signal-to-noise ratio.
-
-
Sample Pre-concentration:
-
During sample preparation, especially with SPE, ensure that the final elution volume is as small as possible to concentrate the analyte before injection.
-
-
Derivatization for GC-MS:
-
For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often necessary for polar metabolites like IPM.[13] Derivatization can improve volatility and thermal stability, leading to better chromatographic performance and sensitivity.
-
Quantitative Data Summary for a Validated LC-MS/MS Method
| Analyte | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| This compound (R- and S-) | 37.5 - 4800 | > 0.997 | 5.0 | 37.5 | [8][9] |
| This compound | 100 - 10000 | > 0.995 | - | 100 | [6] |
| This compound | 10 - 50 µg/mL | 0.999 | 1.3 µg/mL | 4.0 µg/mL | [14] |
Section 5: Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for this compound and Metabolites from Plasma
This protocol is a general guideline and should be optimized for your specific application and analytes of interest.
Materials:
-
C18 SPE cartridges
-
Methanol (LC-MS grade)
-
Deionized water
-
Plasma sample
-
Internal standard solution (e.g., this compound-d4 in methanol)
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading:
-
To 500 µL of plasma, add 50 µL of the internal standard solution.
-
Vortex briefly to mix.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing: Wash the cartridge with 1 mL of deionized water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Protocol: Derivatization for GC-MS Analysis
For non-volatile metabolites, a two-step derivatization process is often employed.[15]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride in pyridine
-
Silylating agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
Procedure:
-
Methoxyamination:
-
Add 30 µL of a 10 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried extract.
-
Vortex and incubate at 70°C for 1 hour.
-
-
Silylation:
-
Add 60 µL of MSTFA to the sample.
-
Incubate at 50°C for 1 hour.
-
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Section 6: Troubleshooting Contamination
Contamination with this compound can be a significant issue in a bioanalytical lab, leading to false positives and inaccurate results.
FAQ: I am observing this compound peaks in my blank samples. What are the potential sources of contamination and how can I eliminate them?
Answer: this compound is a cytotoxic drug, and contamination can be pervasive in clinical and laboratory environments.
Potential Sources and Solutions:
-
External Contamination:
-
Work Surfaces: Regularly decontaminate all work surfaces, including benchtops, fume hoods, and instrument surfaces.
-
Vial Exteriors: The outside of this compound vials can be a source of contamination.[16] Handle vials with care and clean them before use.
-
Personal Transfer: Researchers who have handled this compound should take precautions to avoid carrying residue into the analytical lab.
-
-
Internal (Analytical) Contamination:
-
Carryover: Implement a rigorous wash procedure for the autosampler and injection port between samples. This may involve multiple washes with different solvents.
-
Contaminated Reagents: Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases regularly.
-
Cross-Contamination: Use disposable labware whenever possible to prevent cross-contamination between samples during preparation.
-
Logical Flow for Investigating Contamination
Caption: A systematic approach to identifying contamination sources.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A systematic study on the chemical stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isophosphoramide mustard, a metabolite of this compound with activity against murine tumours comparable to cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Method to Quantify this compound Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatographic analysis of the enantiomers of this compound and some of its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of this compound and identification of the N-dechloroethylated metabolites of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of this compound and Identification of the N-Dechloroethylated Metabolites of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound enantiomers: pharmacokinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isophosphoramide mustard, a metabolite of this compound with activity against murine tumours comparable to cyclophosphamide | British Journal of Cancer [preview-nature.com]
- 13. benchchem.com [benchchem.com]
- 14. RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF this compound IN PURE FORM AND PHARMACEUTICAL DOSAGE FORM [zenodo.org]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Showdown: Ifosfamide Versus Cyclophosphamide in Sarcoma Models
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of sarcoma chemotherapy, the oxazaphosphorine alkylating agents, ifosfamide and cyclophosphamide, remain cornerstone therapies. While structurally similar, subtle differences in their activation, metabolism, and potentially, their preclinical efficacy, warrant a deeper, comparative analysis for the discerning researcher. This guide provides an in-depth examination of this compound and cyclophosphamide in preclinical sarcoma models, synthesizing available data to inform future research and drug development strategies.
At a Glance: Key Comparative Metrics
| Feature | This compound | Cyclophosphamide |
| Primary Active Metabolite | Isophosphoramide Mustard | Phosphoramide Mustard |
| Bioactivation Rate | Slower, more extensive P450 activation | Faster P450 activation |
| Key Toxic Metabolites | Chloroacetaldehyde (neurotoxicity, nephrotoxicity) | Acrolein (hemorrhagic cystitis) |
| Preclinical Efficacy Signal | Often shows a higher response rate in xenograft models[1] | Effective, but in some direct comparisons, shows a lower response rate than this compound[1][2] |
| Noted Activity in Resistant Models | Active in some cyclophosphamide-resistant experimental tumors[3] | Can be less effective in this compound-sensitive, resistant lines[3] |
Delving into the Mechanism: A Tale of Two Chloroethyl Moieties
Both this compound and cyclophosphamide are prodrugs, requiring hepatic cytochrome P450 (CYP) enzyme-mediated hydroxylation for their cytotoxic activity.[4][5] The crux of their function lies in the generation of their respective active metabolites, isophosphoramide mustard and phosphoramide mustard, which are potent DNA alkylating agents. These metabolites form covalent bonds with DNA, leading to the cross-linking of DNA strands, disruption of DNA replication and transcription, and the ultimate induction of apoptosis.[6]
The primary structural difference between the two lies in the placement of a chloroethyl group. In cyclophosphamide, both chloroethyl groups are on the exocyclic nitrogen atom, while in this compound, one is on the exocyclic nitrogen and the other is on the cyclic nitrogen of the oxazaphosphorine ring.[7] This seemingly minor alteration has significant pharmacological consequences. The metabolic activation of this compound is slower and more extensive, potentially leading to different pharmacokinetic and pharmacodynamic profiles.[8]
A critical distinction also lies in their catabolism. The N-dechloroethylation of this compound produces chloroacetaldehyde, a metabolite implicated in neurotoxicity and nephrotoxicity.[4][5] In contrast, a key toxic metabolite of cyclophosphamide is acrolein, which is responsible for hemorrhagic cystitis.[4][5] These differing toxicity profiles are a crucial consideration in both preclinical study design and clinical application.
Figure 1: Comparative metabolic pathways of cyclophosphamide and this compound.
Preclinical Efficacy: A Comparative Snapshot
Direct preclinical comparisons of this compound and cyclophosphamide in sarcoma models suggest a potential efficacy advantage for this compound in certain contexts. However, the available data is not exhaustive and warrants further investigation across a broader range of sarcoma subtypes and models.
In Vitro Cytotoxicity
For in vitro studies, the preactivated derivative of this compound, 4-hydroperoxythis compound (4-HC), is often used to bypass the need for hepatic activation.[9]
| Drug | Cell Line | Sarcoma Type | IC50 | Reference |
| Palthis compound (active metabolite of this compound) | Multiple | Pediatric Sarcomas (Osteosarcoma, Ewing's Sarcoma, Rhabdomyosarcoma) | 0.5 - 1.5 µg/mL | [6] |
| This compound | U2OS (sensitive) | Osteosarcoma | 32.24 µM | [6] |
| This compound | U2OS (resistant) | Osteosarcoma | 38.97 µM | [6] |
In Vivo Xenograft Studies
A key preclinical study directly compared the efficacy of this compound and cyclophosphamide in a panel of 30 human tumor xenografts, which included sarcoma models.[1]
| Drug | Dose and Schedule | Tumor Regressions/Total Xenografts | Response Rate |
| This compound | 130 mg/kg/day, i.p., days 1-3 & 15-17 | 13/30 | 43% |
| Cyclophosphamide | 200 mg/kg/day, i.p., days 1 & 15 | 10/30 | 33% |
This study suggests a higher response rate for this compound compared to cyclophosphamide in this preclinical setting.[1] Furthermore, some experimental tumor models that are primarily resistant to cyclophosphamide have shown sensitivity to this compound.[3] Clinical observations in rhabdomyosarcoma have also indicated a trend towards a higher rate of good responders with this compound-containing regimens (VAIA) compared to cyclophosphamide-containing regimens (VACA) (71% vs. 55%).[10]
Experimental Protocols: A Guide to Preclinical Evaluation
The following protocols provide a framework for the preclinical comparison of this compound and cyclophosphamide in sarcoma models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from established methodologies for assessing the cytotoxic effects of chemotherapeutic agents.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound (as 4-hydroperoxythis compound) and cyclophosphamide (with a liver S9 activation system) in sarcoma cell lines.
Materials:
-
Sarcoma cell lines (e.g., U2OS for osteosarcoma, A673 for Ewing's sarcoma, Rh30 for rhabdomyosarcoma)
-
Complete cell culture medium
-
96-well plates
-
4-hydroperoxythis compound (for this compound studies)
-
Cyclophosphamide
-
Rat liver S9 fraction and cofactor supplement (for cyclophosphamide activation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Cell Seeding: Seed sarcoma cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation and Treatment:
-
This compound: Prepare serial dilutions of 4-hydroperoxythis compound in complete culture medium.
-
Cyclophosphamide: Prepare serial dilutions of cyclophosphamide in a reaction mixture containing rat liver S9 fraction and cofactors. Pre-incubate to allow for metabolic activation.
-
Remove the old medium from the cells and add the drug dilutions. Include untreated cells as a negative control.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.
In Vivo Sarcoma Xenograft Model
This protocol outlines a general procedure for establishing and utilizing a subcutaneous sarcoma xenograft model for in vivo drug efficacy studies, based on common practices.[5][11]
Objective: To compare the anti-tumor efficacy of this compound and cyclophosphamide in a sarcoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Sarcoma cells
-
Matrigel
-
This compound
-
Cyclophosphamide
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Cell Preparation and Implantation:
-
Harvest sarcoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound and cyclophosphamide at their respective maximum tolerated doses (MTD), as determined in preliminary studies (e.g., this compound: 130 mg/kg/day, i.p., for a defined schedule; Cyclophosphamide: 200 mg/kg/day, i.p., for a defined schedule).[1] Administer a vehicle control to the control group.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth inhibition between the treatment and control groups.
-
Analyze survival data if the study design includes this endpoint.
-
Figure 2: Generalized workflow for a preclinical in vivo sarcoma xenograft study.
Mechanisms of Resistance: A Common Challenge
Resistance to both this compound and cyclophosphamide is a significant clinical challenge and an important area of preclinical investigation. Several mechanisms have been identified:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drugs from cancer cells.
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage induced by alkylating agents can confer resistance.
-
Drug Inactivation: Elevated levels of aldehyde dehydrogenase (ALDH) can detoxify the active metabolites of both drugs. Increased levels of glutathione (GSH) and glutathione S-transferases (GSTs) can also contribute to the detoxification of the alkylating species.
Future Perspectives and Conclusion
The preclinical evidence, while not exhaustive, suggests that this compound may hold an efficacy advantage over cyclophosphamide in certain sarcoma models.[1][3] This could be attributed to its distinct pharmacokinetic profile and its activity in some cyclophosphamide-resistant settings. However, the increased potential for neurotoxicity and nephrotoxicity with this compound necessitates careful consideration.[4][5]
Future preclinical research should focus on:
-
Direct head-to-head comparisons of this compound and cyclophosphamide across a wider panel of well-characterized sarcoma patient-derived xenograft (PDX) models.
-
In-depth investigation into the molecular determinants of sensitivity and resistance to each agent in different sarcoma subtypes.
-
Exploration of rational combination therapies that could enhance the efficacy of either agent while mitigating toxicity.
References
- 1. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclophosphamide versus this compound: preliminary report of a randomized phase II trial in adult soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of this compound and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ewing Sarcoma PDX Models | Springer Nature Experiments [experiments.springernature.com]
- 5. ascopubs.org [ascopubs.org]
- 6. benchchem.com [benchchem.com]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. This compound vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-derived orthotopic xenograft models for osteosarcoma individualized precision treatment and effective drug discovery - Higuchi - Annals of Joint [aoj.amegroups.org]
- 10. Comparison of the rates of response to this compound and cyclophosphamide in primary unresectable rhabdomyosarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient and Consistent Orthotopic Osteosarcoma Model by Cell Sheet Transplantation in the Nude Mice for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Ifosfamide and Its Analogues: A Guide for Drug Development Professionals
This guide provides an in-depth comparative analysis of the alkylating agent ifosfamide and its key analogues—palthis compound, glufosfamide, and evofosfamide—from an in vitro perspective. Designed for researchers and drug development professionals, this document delves into the mechanistic nuances, cytotoxic profiles, and resistance mechanisms of these compounds, supported by experimental data and detailed protocols. Our objective is to explain the causality behind experimental choices and provide a framework for evaluating these important anticancer agents.
Introduction: The Rationale for this compound Analogues
This compound (IFO) is a cornerstone of chemotherapy, an oxazaphosphorine DNA alkylating agent widely used against sarcomas, lymphomas, and various solid tumors.[1][2][3] However, its clinical utility is hampered by two key factors: it is a prodrug requiring metabolic activation, and this very activation process generates toxic metabolites.[4][5] this compound must be hydroxylated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to become active.[1][3][5] This metabolic pathway not only varies between patients but also produces chloroacetaldehyde (CAA), a metabolite linked to significant neurotoxicity and nephrotoxicity, and acrolein, which causes hemorrhagic cystitis.[1][2][6]
This complex metabolic profile spurred the development of this compound analogues. The primary goals were to bypass the need for hepatic activation, reduce the formation of toxic byproducts, overcome mechanisms of tumor resistance, and enhance tumor-specific targeting.[7][8][9] This guide focuses on three such analogues that exemplify distinct strategies to improve upon the parent compound:
-
Palthis compound (Isophosphoramide Mustard): The active metabolite itself, designed to provide direct action and circumvent toxic metabolic pathways.
-
Glufosfamide: A glucose conjugate engineered for targeted delivery to cancer cells.
-
Evofosfamide: A hypoxia-activated prodrug designed to selectively target the oxygen-deficient microenvironment of solid tumors.
Comparative Mechanism of Action and Metabolic Activation
The fundamental difference between this compound and its analogues lies in their activation. Understanding these pathways is critical to interpreting their in vitro activity and predicting their in vivo behavior.
This compound: A Complex Hepatic Activation Cascade
This compound's journey from inactive prodrug to cytotoxic agent is a double-edged sword. The main activating pathway involves 4-hydroxylation by CYPs to form 4-hydroxythis compound, which exists in equilibrium with its tautomer, aldothis compound.[1][10] Aldothis compound then decomposes to release the ultimate DNA alkylating agent, isophosphoramide mustard (IPM) , and the urotoxic metabolite, acrolein .[2][11] Concurrently, a separate N-dechloroethylation pathway produces the neurotoxic and nephrotoxic metabolite chloroacetaldehyde (CAA) .[1][5] The active IPM forms covalent bonds with DNA, primarily at the N-7 position of guanine, creating inter- and intra-strand cross-links that block DNA replication and trigger apoptosis.[2][3][11]
For in vitro studies, where hepatic CYP enzymes are absent, researchers typically use a pre-activated form, 4-hydroperoxythis compound (4-HC) , which spontaneously converts to 4-hydroxythis compound in aqueous culture media, allowing for direct assessment of cytotoxicity.[12][13]
This compound Analogues: Strategies for Optimized Activation
The analogues of this compound were engineered to circumvent the parent drug's complex and toxic metabolism.
-
Palthis compound: As the pre-activated isophosphoramide mustard, palthis compound requires no metabolic conversion.[14] This provides a significant advantage in vitro, as its activity is independent of external metabolic systems. Clinically, this design avoids the generation of acrolein and chloroacetaldehyde, potentially offering a superior safety profile.[14][15]
-
Glufosfamide: This analogue cleverly links isophosphoramide mustard to a glucose molecule.[16] Cancer cells exhibit high metabolic rates and often overexpress glucose transporters (GLUTs) to fuel their growth. Glufosfamide exploits this, using GLUTs to gain preferential entry into tumor cells. Once inside, intracellular glucosidase enzymes cleave the glucose moiety, releasing the active IPM directly at the target site.[16]
-
Evofosfamide (TH-302): This compound is a hypoxia-activated prodrug (HAP).[17] It consists of a bromo-isophosphoramide mustard (Br-IPM) effector molecule linked to a 2-nitroimidazole "trigger."[18][19] In the oxygen-rich environment of normal tissues (normoxia), the trigger undergoes a one-electron reduction but is rapidly re-oxidized, rendering the molecule inert.[17][20] However, within the hypoxic core of solid tumors, low oxygen levels allow for further reduction of the trigger, leading to its fragmentation and the release of the highly potent DNA alkylator, Br-IPM.[18][19][20] This mechanism confines cytotoxic activity primarily to the tumor microenvironment.
Comparative In Vitro Cytotoxicity
The cytotoxic potential of this compound and its analogues has been evaluated across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison. It is crucial to note the experimental conditions, particularly for evofosfamide, where oxygen levels dictate its activity.
| Compound | Cancer Type | Cell Line(s) | IC50 (µM) | Key Conditions & Notes | Reference(s) |
| 4-Hydroperoxythis compound | T-cell Leukemia | MOLT-4 | Varies | Pre-activated form used for in vitro assays. | [12][13] |
| Osteosarcoma | MG-63 | Varies | [12] | ||
| Glioblastoma | U87, T98 | 15.67 ± 0.58 (U87) | 24-hour incubation. | [12] | |
| Breast Cancer | MX1 | 10.8 | [6] | ||
| Evofosfamide (TH-302) | Lung Cancer | H460 | 0.1 (IC90) | Under hypoxic conditions. Shows 270-fold higher potency in hypoxia. | [21] |
| Colon Cancer | HT29 | 0.2 (IC90) | Under hypoxic conditions. | [21] | |
| Breast Cancer | MCF-7, MDA-MB-231 | Not specified | Activity is significantly enhanced under hypoxia. | [20] | |
| Glufosfamide | Pancreatic Cancer | MiaPaCa-2, H766t, PANC-1 | Not specified | Inhibited growth; combination with gemcitabine showed greater effects. | [16][22] |
| Hepatocellular Carcinoma | HepG2 | Not specified | Demonstrated higher oncolytic activity than this compound. | [23] | |
| Palthis compound | Pediatric Sarcoma | Various | Varies | Broad activity demonstrated. As it is the active metabolite, its potency reflects the direct effect of IPM. | [14] |
Key Insights from Cytotoxicity Data:
-
This compound's Active Metabolites are Potent: Studies using 4-HC or directly with the toxic metabolite CAA show that this compound's metabolites have potent cytotoxic effects against tumor cells.[6] Interestingly, CAA itself exhibits a cytotoxic profile, suggesting it may contribute to the therapeutic effect of this compound, not just its toxicity.[6]
-
Evofosfamide's Hypoxic Selectivity is Pronounced: Evofosfamide demonstrates a remarkable increase in potency under hypoxic conditions, with a hypoxia cytotoxicity ratio (HCR) reported as high as 270.[21] This makes it a highly specialized agent for solid tumors with significant hypoxic regions.
-
Glufosfamide and Palthis compound Show Broad Activity: Both glufosfamide and palthis compound show efficacy across various cell lines, including pancreatic and sarcoma models.[14][16] Their activity in standard normoxic cell culture highlights their potential in cancers that may not be distinctly hypoxic or where bypassing specific metabolic pathways is advantageous.
Mechanisms of Resistance and How Analogues Provide Solutions
Tumor resistance to this compound is a significant clinical challenge. The analogues have been designed, in part, to circumvent these resistance mechanisms.
Common Resistance Mechanisms to this compound:
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to fix the cross-links created by isophosphoramide mustard.[2][11]
-
Increased Drug Detoxification: Elevated levels of intracellular thiols, such as glutathione (GSH), can react with and neutralize the alkylating agent.[1] Similarly, increased expression of enzymes like aldehyde dehydrogenase (ALDH) can detoxify aldothis compound.
-
Altered Drug Transport: Decreased uptake or increased efflux of the drug can lower its intracellular concentration.[11]
-
Defects in Apoptotic Pathways: Mutations in genes like TP53 can make cells less prone to undergo apoptosis in response to DNA damage.[24] Studies in osteosarcoma cells have shown that induced resistance to this compound is linked to altered expression of genes controlling the cell cycle and apoptosis, such as IER3 and GADD45A.[25]
How Analogues Overcome Resistance:
-
Palthis compound and Glufosfamide: Preclinical studies suggest that palthis compound may be effective against tumors with high ALDH expression, which is associated with resistance to cyclophosphamide (a close relative of this compound).[26] By delivering the active IPM directly (palthis compound) or via glucose transporters (glufosfamide), these agents bypass resistance mechanisms related to prodrug activation and detoxification.
-
Evofosfamide: The most significant advantage of evofosfamide is its targeting of hypoxia.[20] Hypoxic cells are notoriously resistant to conventional chemotherapy and radiation because these treatments often rely on oxygen to be effective. By specifically activating in and killing cells in these resistant regions, evofosfamide can overcome a major barrier to treatment success.[17]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability based on mitochondrial metabolic activity.[12][14] Healthy, proliferating cells reduce the yellow MTT tetrazolium salt to a purple formazan product, whereas dead or metabolically inactive cells cannot. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol
-
Cell Seeding:
-
Culture the desired cancer cell line to ~80% confluency.
-
Trypsinize, count, and resuspend cells in a complete culture medium.
-
Seed cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000-10,000 cells/well in 100 µL) to ensure they are in the logarithmic growth phase during the experiment.
-
Incubate the plate overnight (18-24 hours) at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 4-hydroperoxythis compound, palthis compound) in an appropriate solvent (e.g., DMSO, sterile PBS).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations. It is crucial to include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Visually confirm the formation of a purple formazan precipitate in the control wells.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to determine the IC50 value.
-
Conclusion and Future Directions
The in vitro comparative analysis of this compound and its analogues reveals a compelling story of rational drug design aimed at enhancing therapeutic index.
-
This compound remains a potent agent, but its clinical application requires careful management of toxicities arising from its complex metabolism. In vitro, its activity is best studied using pre-activated forms like 4-HC.
-
Palthis compound offers the most direct approach, delivering the active alkylating agent without the need for metabolic activation, thereby eliminating the primary sources of this compound-related toxicity.
-
Glufosfamide represents a targeted strategy, leveraging the unique metabolic demands of cancer cells to achieve preferential drug uptake and intracellular activation.
-
Evofosfamide provides a highly innovative solution to the problem of tumor hypoxia, a known driver of therapeutic resistance, by activating selectively in the oxygen-deprived regions of solid tumors.
The choice of which compound to advance into further preclinical and clinical studies is not a matter of identifying a single "best" agent, but rather of matching the drug's specific mechanism to the biological context of the disease. For tumors with high glucose metabolism, glufosfamide is a logical choice. For solid tumors with known hypoxic cores, evofosfamide holds unique promise. Palthis compound may offer a safer alternative to this compound across a broad range of indications. This in vitro data serves as an essential foundation, guiding the logical progression of these powerful agents from the laboratory to the clinic.
References
- 1. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound metabolism and pharmacokinetics (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. New this compound analogs designed for lower associated neurotoxicity and nephrotoxicity with modified alkylating kinetics leading to enhanced in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. This compound Pharmacology - BioPharma Notes [biopharmanotes.com]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxythis compound and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Novel Alkylating Agent, Glufosfamide, Enhances the Activity of Gemcitabine In vitro and In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evofosfamide - Wikipedia [en.wikipedia.org]
- 18. Evofosfamide | C9H16Br2N5O4P | CID 11984561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Facebook [cancer.gov]
- 20. researchgate.net [researchgate.net]
- 21. selleckchem.com [selleckchem.com]
- 22. A novel alkylating agent, glufosfamide, enhances the activity of gemcitabine in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. glufosfamide (D 19575) / Eleison Pharma [delta.larvol.com]
- 24. Biologists unravel drug-resistance mechanism in tumor cells | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 25. Induced resistance to this compound in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Ziopharm oral Palthis compound gets FDA IND approval - Clinical Trials Arena [clinicaltrialsarena.com]
A Senior Application Scientist's Guide to Validating Novel Ifosfamide Derivatives In Vivo
An Objective Comparison Guide for Drug Development Professionals
This guide provides a comprehensive framework for designing and executing robust in vivo studies to validate the efficacy and safety of novel ifosfamide derivatives. As researchers strive to enhance the therapeutic index of this potent alkylating agent, a rigorous, well-designed preclinical validation strategy is paramount. This document moves beyond rote protocols to explain the causal logic behind critical experimental choices, ensuring that the data generated is not only accurate but also translatable.
The Rationale: Why Innovate on a Classic Alkylating Agent?
This compound (IFO) is a cornerstone therapy for various solid tumors, including sarcomas and testicular cancer[1][2][3]. However, its clinical utility is often hampered by severe, dose-limiting toxicities[1][4]. IFO is a prodrug, meaning it requires metabolic activation in the liver by cytochrome P450 enzymes (primarily CYP3A4 and CYP2B6) to exert its cytotoxic effects[2][5]. This activation cascade, while essential for its anti-tumor activity, also produces toxic byproducts.
The two main culprits behind IFO's adverse effects are:
-
Acrolein: Responsible for hemorrhagic cystitis (bladder toxicity)[1][4].
-
Chloroacetaldehyde (CAA): A neurotoxin linked to encephalopathy (brain dysfunction) and nephrotoxicity (kidney damage)[1][5][6].
The primary goal in developing novel this compound derivatives is to uncouple the therapeutic efficacy from these toxicities. A successful derivative would ideally exhibit an improved pharmacokinetic profile, leading to more efficient generation of the active anti-tumor metabolite, ifosforamide mustard, while minimizing the production of acrolein and CAA.
This compound's Double-Edged Metabolic Pathway
To design better derivatives, one must first understand the parent drug's metabolism. The following diagram illustrates the critical bifurcation in the IFO pathway, where it is converted into both its therapeutic form and its toxic byproducts.
Caption: Metabolic activation of this compound leading to therapeutic and toxic metabolites.
Designing a Self-Validating In Vivo Efficacy Study
A robust preclinical study must be designed to be a self-validating system. This means incorporating the right controls and comparators to ensure that the observed effects are directly attributable to the novel derivative and not to experimental variability. The goal is to generate clear, unambiguous data on both efficacy and toxicity.
Pillar 1: Selecting the Appropriate Animal Model
The choice of animal model is the foundation of a successful study. The model must be clinically relevant to the cancers IFO is used to treat, such as soft tissue sarcomas[3].
-
Cell Line-Derived Xenografts (CDX): These models involve implanting established human cancer cell lines (e.g., SJSA-1 for osteosarcoma, HT1080 for fibrosarcoma) into immunocompromised mice[7][8]. They are reproducible and cost-effective, making them ideal for initial efficacy screening.
-
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor fragments from a patient directly into mice[9][10][11]. These models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes[10]. They are essential for later-stage, more definitive validation studies.
Recommendation: Begin with a well-characterized CDX model relevant to a primary IFO indication (e.g., sarcoma). If a derivative shows promise, it must then be validated in a panel of PDX models to confirm its efficacy in a more clinically analogous setting[3][9].
Pillar 2: Establishing the Dosing Regimen and Maximum Tolerated Dose (MTD)
Before a full-scale efficacy study can begin, a dose-range finding study is mandatory to determine the Maximum Tolerated Dose (MTD)[12]. The MTD is defined as the highest dose that does not induce unacceptable toxicity (e.g., more than 20% body weight loss in 10% of animals)[12].
-
Rationale: Comparing drugs at their respective MTDs provides a standardized measure of their therapeutic index. It answers the question: "At the highest safe dose, which drug is more effective?"
-
Procedure: Administer escalating doses of the novel derivative to small cohorts of tumor-free mice. Monitor for clinical signs of toxicity and body weight loss over a period consistent with the planned efficacy study.
Pillar 3: Defining Efficacy and Toxicity Endpoints
Clear, quantitative endpoints are essential for an objective comparison.
Primary Efficacy Endpoints:
-
Tumor Growth Inhibition (TGI): The percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Overall Survival: A Kaplan-Meier analysis to determine if the treatment extends the lifespan of the animals.
Key Toxicity Endpoints:
-
Body Weight: A sensitive indicator of overall animal health.
-
Serum Chemistry: Measurement of Blood Urea Nitrogen (BUN) and creatinine to assess kidney function (nephrotoxicity)[13].
-
Clinical Observations: Daily monitoring for signs of neurotoxicity, such as lethargy, ataxia, or seizures[14][15].
Experimental Workflow & Protocol
The following diagram and protocol outline a standard workflow for an in vivo efficacy study comparing a novel this compound derivative against the standard parent drug.
Caption: Standardized workflow for an in vivo comparative efficacy study.
Step-by-Step Protocol: Comparative Efficacy in a Sarcoma Xenograft Model
-
Animal Acclimation: Acclimate immunodeficient mice (e.g., NOD/SCID) for at least one week under standard housing conditions.
-
Tumor Implantation: Subcutaneously inject 1-5 million sarcoma cells (e.g., HT1080) in a matrix solution (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring tumor growth 3-4 days post-implantation using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize animals into treatment cohorts (n=8-10 mice per group) ensuring the average tumor volume is similar across all groups.
-
Group 1: Vehicle Control (e.g., Saline, i.p.)
-
Group 2: this compound (at MTD, i.p.) + Mesna (uroprotectant)
-
Group 3: Novel Derivative A (at MTD, i.p.) +/- Mesna (depending on whether the derivative is expected to produce acrolein)
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., every three days for four cycles, q3d x 4)[12].
-
Data Collection:
-
Measure tumor volumes and body weights three times per week.
-
Perform daily clinical observations for signs of distress or toxicity.
-
-
Endpoint: The study concludes when tumors in the control group reach the predetermined endpoint size (e.g., 2000 mm³), or when an animal meets humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).
-
Terminal Analysis: At the end of the study, collect blood for serum chemistry analysis and key organs (kidney, liver, brain) for histopathological assessment.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format for direct comparison. This allows for an at-a-glance assessment of the relative performance of the novel derivative.
Table 1: Comparative Efficacy and Toxicity Data (Illustrative)
| Treatment Group | Dose (mg/kg, i.p.) | Mean TGI (%) at Day 21 | Median Survival (Days) | Max Mean Body Weight Loss (%) | Mean BUN at Endpoint (mg/dL) |
| Vehicle Control | N/A | 0 | 25 | 1.5 | 22 |
| This compound | 130[16] | 65 | 42 | 18.5 | 45 |
| Novel Derivative A | 150 (MTD) | 85 | 55 | 8.0 | 25 |
Interpretation of Illustrative Data:
In this hypothetical example, Novel Derivative A demonstrates superior efficacy and an improved safety profile compared to standard this compound.
-
Efficacy: It achieves a higher TGI (85% vs. 65%) and extends median survival by an additional 13 days.
-
Toxicity: It induces significantly less body weight loss (8.0% vs. 18.5%) and does not cause a significant elevation in BUN, suggesting a marked reduction in nephrotoxicity compared to the parent drug.
Conclusion for the Field
The validation of novel this compound derivatives requires a meticulously designed and executed in vivo strategy. By grounding experimental design in the known metabolic pathways of the parent drug and employing clinically relevant models and endpoints, researchers can generate high-confidence data. The ultimate goal is to identify derivatives that shift the therapeutic balance—maximizing DNA alkylation in tumor cells while minimizing the systemic exposure to toxic metabolites. This comparative approach, focusing on both efficacy and safety at the MTD, provides the most rigorous preclinical assessment and is a critical step in advancing safer and more effective treatments to the clinic.
References
- 1. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. This compound clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sarcoma Xenograft - Altogen Labs [altogenlabs.com]
- 8. probiocdmo.com [probiocdmo.com]
- 9. Frontiers | Review: Precise sarcoma patient-derived orthotopic xenograft (PDOX) mouse models enable identification of novel effective combination therapies with the cyclin-dependent kinase inhibitor palbociclib: A strategy for clinical application [frontiersin.org]
- 10. pure.ed.ac.uk [pure.ed.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. Investigation of this compound Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ons.confex.com [ons.confex.com]
- 15. karger.com [karger.com]
- 16. Preclinical phase II study of this compound in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Comparative Metabolomics of Ifosfamide and Cyclophosphamide: Unraveling Differential Toxicity
This guide provides an in-depth comparative analysis of the metabolomics of ifosfamide (IF) and cyclophosphamide (CP), two structurally isomeric oxazaphosphorine prodrugs widely employed in chemotherapy.[1][2] Despite their structural similarity, these agents exhibit markedly different toxicity profiles, a phenomenon primarily driven by divergences in their metabolic pathways.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering a technical overview, supporting experimental data, and validated protocols to elucidate the biochemical underpinnings of their distinct therapeutic and toxicological effects.
Introduction: The Isomer Conundrum
This compound and cyclophosphamide are classic examples of prodrugs, requiring hepatic bioactivation to exert their cytotoxic, DNA-alkylating effects.[4][5] They are mainstays in the treatment of various solid tumors and hematologic malignancies.[6][7] However, a critical clinical distinction separates them: this compound treatment is frequently associated with debilitating nephrotoxicity and neurotoxicity, side effects not commonly observed with cyclophosphamide.[3][6] Conversely, cyclophosphamide is more prominently associated with urothelial toxicity, such as hemorrhagic cystitis.[7][8]
These differential toxicities are not random; they are a direct consequence of how the body metabolizes these two isomers. Metabolomics, the large-scale study of small molecules within cells, tissues, or biofluids, provides the necessary analytical lens to dissect these pathways. By employing advanced techniques like mass spectrometry, we can identify and quantify the full spectrum of metabolites, revealing the subtle yet critical differences that dictate clinical outcomes.[1][9] This guide will explore these metabolic divergences, providing the scientific rationale and experimental framework for their investigation.
Metabolic Pathways: A Tale of Two Oxazaphosphorines
Both drugs are activated by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[5][6] The initial, rate-limiting step for both is 4-hydroxylation, which initiates the cascade toward generating the active alkylating mustards. However, it is the competing N-dechloroethylation pathway that represents the crucial fork in the metabolic road, dictating the unique toxicity profile of each drug.
The Shared Bioactivation Pathway
The therapeutic action of both drugs begins with their conversion to unstable 4-hydroxy intermediates (4-OHCP and 4-OHIF). These intermediates exist in equilibrium with their ring-opened tautomers, aldophosphamide and aldothis compound, respectively.[10] These tautomers are the transport forms that can enter cells, where they non-enzymatically decompose to release the active cytotoxic species—phosphoramide mustard (from CP) or isophosphoramide mustard (from IF)—and a byproduct, acrolein.[7][10] It is the mustards that alkylate DNA, leading to DNA cross-links, inhibition of DNA synthesis, and ultimately, cancer cell apoptosis.[5]
The Divergent Detoxification and "Toxification" Pathways
A key metabolic difference lies in the efficiency and preference of the N-dechloroethylation pathway, an oxidative process that cleaves one of the two chloroethyl side chains.[1][5]
-
This compound: This pathway is significantly more pronounced for this compound.[2] The N-dechloroethylation of IF is a major metabolic route, competing almost evenly with the 4-hydroxylation activation pathway.[6][11] This process yields inactive dechloroethylated this compound metabolites but, critically, releases chloroacetaldehyde (CAA) .[1][5] CAA is a highly reactive and toxic aldehyde implicated as the primary causative agent of the characteristic this compound-induced encephalopathy (neurotoxicity) and nephrotoxicity.[6][12]
-
Cyclophosphamide: While N-dechloroethylation does occur with cyclophosphamide, it is a much more minor pathway compared to the dominant 4-hydroxylation ring-opening route.[9] Consequently, CP metabolism generates significantly lower levels of chloroacetaldehyde. The primary toxic metabolite from CP's main pathway is acrolein , which is responsible for the urothelial damage and hemorrhagic cystitis associated with the drug.[7][8][13]
This fundamental difference in metabolic preference is the cornerstone of their distinct clinical toxicities. This compound's propensity for N-dechloroethylation leads to a "double-edged sword" scenario where a detoxification pathway simultaneously generates a uniquely toxic byproduct.
Below is a diagram illustrating the metabolic pathways of both drugs.
Quantitative Metabolite Comparison
A comparative metabolomic study in a mouse model using Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOFMS) identified 23 distinct metabolites for the two drugs.[1][2] The key finding confirmed that this compound preferentially undergoes N-dechloroethylation, leading to higher levels of CAA, while cyclophosphamide favors the ring-opening pathway that yields acrolein.[1][3]
| Metabolite Class | This compound (IF) | Cyclophosphamide (CP) | Associated Toxicity | Key Takeaway |
| Parent Drug | This compound | Cyclophosphamide | N/A | Isomeric Prodrugs |
| Active Intermediate | 4-Hydroxythis compound | 4-Hydroxycyclophosphamide | N/A | Formed by CYP450 |
| Active Cytotoxic Agent | Isophosphoramide Mustard | Phosphoramide Mustard | Myelosuppression | DNA Alkylating Agents |
| Ring-Opening Byproduct | Acrolein | Acrolein | Urotoxicity (Hemorrhagic Cystitis)[8] | Major byproduct of CP activation pathway |
| N-Dechloroethylation Byproduct | Chloroacetaldehyde (CAA) | Chloroacetaldehyde (CAA) | Neurotoxicity, Nephrotoxicity [6][12] | Major byproduct of IF metabolism , minor for CP |
| Inactive Metabolites | Carboxythis compound, Dechloroethyl-IF | Carboxyphosphamide, Ketocyclophosphamide | Low | Products of detoxification pathways |
Experimental Protocol: A Guide to Comparative Metabolomics Analysis
This section provides a representative, step-by-step protocol for a comparative metabolomic analysis of this compound and cyclophosphamide, based on established methodologies.[1][2] The choice of UPLC-ESI-QTOFMS is deliberate; UPLC provides superior chromatographic resolution for separating structurally similar isomers and metabolites, while high-resolution mass spectrometry (QTOF-MS) allows for accurate mass measurements, enabling confident identification of metabolites based on their elemental composition.[1][3]
Experimental Workflow Diagram
Step-by-Step Methodology
Trustworthiness through Self-Validation: This protocol incorporates an internal standard (IS), such as a deuterated analog of the parent drug, which is added at the beginning of sample preparation. The consistent recovery of the IS across all samples validates the extraction efficiency and corrects for variations in instrument response, ensuring the reliability and reproducibility of the quantitative data.
1. Animal Model and Dosing:
-
Model: Male C57BL/6 mice are a commonly used model.[2] House animals in metabolic cages to allow for accurate urine collection.
-
Groups: Prepare three groups: this compound-treated, Cyclophosphamide-treated, and a vehicle control group (e.g., saline).
-
Administration: Administer the drugs (e.g., dissolved in saline) via intraperitoneal injection. Collect urine for a set period, such as 24 hours post-administration.[2]
2. Sample Preparation:
-
Rationale: This simple protein precipitation and dilution step is designed to remove high molecular weight interferences (like proteins) and prepare the sample in a solvent compatible with the reverse-phase chromatography system.
-
Protocol:
- Thaw frozen urine samples on ice.
- Vortex each sample to ensure homogeneity.
- In a microcentrifuge tube, mix 20 µL of urine with 80 µL of 50% aqueous acetonitrile.[1]
- Add your internal standard at this stage.
- Vortex for 30 seconds.
- Centrifuge at 18,000 x g for 10 minutes at 4°C to pellet precipitated proteins.[1]
- Carefully transfer 10 µL of the clear supernatant into an autosampler vial for LC-MS analysis.[1]
3. UPLC-MS/MS Analysis:
-
Rationale: The parameters below are typical for separating and detecting oxazaphosphorine metabolites. A C18 column is used for reverse-phase separation of these moderately polar compounds. The gradient elution allows for the separation of a wide range of metabolites with varying polarities within a single run. Electrospray ionization (ESI) in positive mode is effective for protonating these nitrogen-containing compounds.
-
Instrumentation: An ultra-performance liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (UPLC-QTOF-MS).[1]
-
Typical Parameters:
| Parameter | Setting |
| UPLC Column | Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[14][15] |
| Mobile Phase A | 0.1% Formic Acid in Water[16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol[1][16] |
| Flow Rate | 0.2 - 0.4 mL/min[1][16] |
| Gradient | A typical gradient might start at 95% A, ramp to 95% B over several minutes, hold, and then re-equilibrate. |
| Injection Volume | 10 µL[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[14] |
| MS Acquisition | Full scan mode (e.g., m/z 50-1000) for discovery, with data-dependent MS/MS for structural elucidation.[1] |
| Collision Energy | Ramped (e.g., 10-40 eV) for MS/MS fragmentation.[1] |
4. Data Analysis and Metabolite Identification:
-
Software: Use vendor-specific software (e.g., MassLynx) for data acquisition and initial processing.[1]
-
Multivariate Analysis: Deconvoluted data should be analyzed using multivariate statistical methods like Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA). This is a powerful technique to identify the specific ions (metabolites) that are most responsible for the differences between the IF, CP, and control groups.[1] The resulting S-plot visually highlights these statistically significant ions.
-
Identification: Candidate ions are identified based on:
- Accurate Mass Measurement: Matching the measured m/z to a theoretical mass from a metabolite database (e.g., METLIN, HMDB) within a narrow mass tolerance (e.g., <5 ppm).
- MS/MS Fragmentation: Comparing the experimental fragmentation pattern of the ion to known fragmentation patterns of reference standards or in-silico fragmentation predictions. This step is crucial for confirming the identity of the metabolite and distinguishing between isomers.[1][17]
Conclusion and Future Directions
The comparative metabolomics of this compound and cyclophosphamide provides a clear biochemical rationale for their distinct toxicity profiles. The preferential N-dechloroethylation of this compound results in the significant production of chloroacetaldehyde, the key mediator of its neuro- and nephrotoxicity.[1][6] In contrast, cyclophosphamide's metabolism favors a pathway that generates acrolein, the primary agent of urotoxicity.[2][8]
This understanding, enabled by advanced analytical platforms like UPLC-MS/MS, is not merely academic. It provides a foundation for developing strategies to mitigate toxicity, such as the co-administration of protective agents or the development of novel analogues with more favorable metabolic profiles. For researchers in drug development, these methodologies serve as a powerful tool to prospectively evaluate the metabolic fate and potential liabilities of new chemical entities early in the discovery pipeline.
References
- 1. Comparative Metabolism of Cyclophosphamide and this compound in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparative metabolism of cyclophosphamide and this compound in the mouse using UPLC-ESI-QTOFMS-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Acrolein, the causative factor of urotoxic side-effects of cyclophosphamide, this compound, trofosfamide and sufosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. irispublishers.com [irispublishers.com]
- 11. PharmGKB summary: this compound pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative pharmacokinetics of this compound, 4-hydroxythis compound, chloroacetaldehyde, and 2- and 3-dechloroethylthis compound in patients on fractionated intravenous this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.bond.edu.au [research.bond.edu.au]
- 14. A New Method to Quantify this compound Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development and validation of a UPLC-MS/MS method with volumetric absorptive microsampling to quantitate cyclophosphamide and 4-hydroxycyclophosphamide [frontiersin.org]
- 16. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 17. scilit.com [scilit.com]
Navigating Alkylating Agent Cross-Resistance: A Comparative Guide for Ifosfamide
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Acquired Resistance to Ifosfamide
This compound, an oxazaphosphorine alkylating agent, is a cornerstone of chemotherapy for a range of solid tumors, including sarcomas and testicular cancer.[1] Like its analog cyclophosphamide, this compound is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[2] The resulting active metabolites, primarily isophosphoramide mustard, form covalent bonds with DNA, leading to the formation of inter- and intrastrand cross-links that disrupt DNA replication and transcription, ultimately triggering apoptosis.[1][3]
Despite its efficacy, the development of resistance to this compound poses a significant clinical challenge. Understanding the patterns of cross-resistance between this compound and other alkylating agents is paramount for designing effective second-line therapeutic strategies and for the development of novel agents that can circumvent these resistance mechanisms. This guide provides an in-depth comparison of cross-resistance profiles between this compound and other major classes of alkylating agents, supported by experimental data. We will delve into the molecular underpinnings of resistance, provide detailed protocols for assessing cross-resistance in a laboratory setting, and offer insights into the causal relationships that govern these complex biological phenomena.
The Molecular Landscape of this compound Resistance
Resistance to this compound is a multifactorial process, often involving one or more of the following mechanisms:
-
Decreased Metabolic Activation: Reduced expression or activity of CYP enzymes, particularly CYP3A4 and CYP2B6, can lead to decreased conversion of this compound to its active 4-hydroxythis compound metabolite, thereby diminishing its cytotoxic potential.[4]
-
Increased Detoxification: Elevated levels of aldehyde dehydrogenase (ALDH) enzymes, notably ALDH1A1 and ALDH3A1, play a crucial role in this compound resistance.[5] These enzymes catalyze the oxidation of aldophosphamide, a key intermediate, to the inactive carboxythis compound, preventing its conversion to the cytotoxic isophosphoramide mustard.[6]
-
Enhanced DNA Repair: Upregulation of DNA repair pathways is a major contributor to resistance against alkylating agents. Key pathways involved include:
-
Base Excision Repair (BER): This pathway is responsible for repairing single-base DNA lesions, including those induced by alkylating agents.[7]
-
Homologous Recombination (HR): HR is a high-fidelity repair mechanism for double-strand breaks and interstrand cross-links, which are the primary lesions induced by this compound.[8][9]
-
-
Increased Glutathione (GSH) Conjugation: Glutathione and glutathione S-transferases (GSTs) can detoxify alkylating agents and their metabolites through conjugation.
The interplay of these mechanisms determines the sensitivity of a cancer cell to this compound and influences its cross-resistance profile to other alkylating agents.
Visualizing this compound Metabolism and Resistance Pathways
References
- 1. Alkylating agents: in vitro studies of cross-resistance patterns in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in DNA Damage Repair Gene Expression and Cell Cycle Gene Expression Do Not Explain Radioresistance in Tamoxifen-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of DNA repair and radiosensitivity of different blood cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induced resistance to this compound in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Homologous Recombination Deficiency in Ovarian, Breast, Colorectal, Pancreatic, Non-Small Cell Lung and Prostate Cancers, and the Mechanisms of Resistance to PARP Inhibitors [frontiersin.org]
- 6. Base excision DNA repair and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Homologous recombination in cancer development, treatment and development of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Handling of Ifosfamide: A Guide to Personal Protective Equipment
Ifosfamide is a powerful alkylating agent and a critical component in many chemotherapy regimens. Its cytotoxic nature, however, demands the utmost respect and adherence to stringent safety protocols. For researchers, scientists, and drug development professionals, minimizing occupational exposure is not just a matter of compliance but a fundamental aspect of a responsible and sustainable research environment. This guide provides an in-depth, evidence-based framework for the selection and use of personal protective equipment (PPE) when handling this compound, moving beyond a simple checklist to explain the scientific rationale behind each protective measure.
The Critical Need for a Barrier: Understanding this compound's Hazards
This compound is classified as a hazardous drug due to its carcinogenicity, teratogenicity, and reproductive toxicity.[1] Exposure can occur through several routes, including inhalation of aerosols, dermal absorption, and accidental ingestion.[2] The primary goal of a comprehensive PPE program is to establish an impermeable barrier between the handler and the drug, thereby mitigating these significant health risks.[3] There is no safe level of exposure to cytotoxic chemotherapy drugs for healthcare workers.
A Head-to-Toe Approach: Your Essential PPE Arsenal
The selection of appropriate PPE is contingent on the specific task being performed, from compounding and administration to spill cleanup and waste disposal. A foundational principle is the adoption of a "head-to-toe" strategy to ensure complete protection.
Gloves: The First Line of Defense
Gloves are arguably the most critical component of your PPE. Due to the risk of permeation by cytotoxic drugs, specific glove selection and usage protocols are paramount.
-
Double Gloving: The use of two pairs of chemotherapy-tested nitrile gloves is the standard recommendation.[3][4] The inner glove should be worn under the cuff of the gown, and the outer glove should be worn over the cuff.[4] This provides a redundant barrier and minimizes the risk of exposure if the outer glove is compromised.
-
Material and Testing: Gloves must be made of nitrile and tested for resistance to permeation by chemotherapy drugs according to ASTM D6978 standards.[5][4] Latex gloves are not recommended due to their potential for allergic reactions and lower resistance to certain hazardous drugs.
-
Frequent Changes: Gloves should be changed every 30 minutes during compounding or immediately if they are torn, punctured, or contaminated.[5]
Gowns: Protecting Your Largest Organ
The skin provides a large surface area for potential exposure. Therefore, appropriate gowning is essential.
-
Impermeable and Disposable: Gowns must be disposable, lint-free, and made of a non-permeable material such as polyethylene-coated polypropylene.[3][5] They should have a solid front, long sleeves, and tight-fitting knit or elastic cuffs to prevent any gaps in protection.[3] Washable gowns are not permitted for use with hazardous drugs.
Respiratory Protection: Guarding Against Inhalation
The generation of aerosols or airborne particles of this compound poses a significant inhalation risk, particularly during compounding from powder or cleaning up spills.
-
NIOSH-Certified Respirators: A fit-tested NIOSH-certified N95 or higher-level respirator is required when there is a risk of aerosolization.[3][5][4][6] For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary.[5]
Eye and Face Protection: Shielding Against Splashes
Accidental splashes can cause serious eye injury and provide a direct route for systemic absorption.
-
Goggles and Face Shields: Tightly fitting safety goggles should be worn to protect the eyes.[3][7] For maximum protection against splashes, a full face shield should be worn in conjunction with goggles.[3][4][6] Standard eyeglasses or safety glasses with side shields do not offer adequate protection.[6]
PPE Protocols for Specific this compound Handling Scenarios
The required level of PPE varies with the handling activity. The following table provides a clear summary of the minimum recommended PPE for common scenarios.
| Scenario | Double Gloves (Nitrile) | Impermeable Gown | Respiratory Protection (N95 or higher) | Goggles & Face Shield | Shoe Covers |
| Receiving Damaged Shipment | Yes | Yes | Yes | Yes | Yes |
| Compounding | Yes | Yes | Yes | Yes | Yes |
| Administration | Yes | Yes | Recommended | Yes | Yes |
| Spill Cleanup | Yes | Yes | Yes | Yes | Yes |
| Handling Patient Waste | Yes | Yes | No | Recommended | Yes |
| Waste Disposal | Yes | Yes | No | No | Yes |
Visualizing the PPE Decision-Making Process
The following workflow diagram illustrates the logical steps for selecting the appropriate PPE based on the handling task and associated risks.
Caption: Decision workflow for selecting appropriate PPE for handling this compound.
Donning, Doffing, and Disposal: Completing the Safety Cycle
The process of putting on and taking off PPE is as critical as the equipment itself. Always don PPE before entering the handling area and doff it in a designated area to prevent the spread of contamination. All used PPE is considered contaminated and must be disposed of in a clearly labeled, puncture-proof hazardous waste container.[8]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is a cornerstone of responsible research and clinical practice. By understanding and implementing the evidence-based PPE protocols outlined in this guide, you contribute to a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your work. This commitment to excellence in safety is paramount in our collective efforts to advance cancer treatment.
References
- 1. northamerica.covetrus.com [northamerica.covetrus.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. benchchem.com [benchchem.com]
- 4. halyardhealth.com [halyardhealth.com]
- 5. workwearsolutions.net [workwearsolutions.net]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
